molecular formula C7H10ClN3 B112957 4-Chloro-6-isopropylpyrimidin-2-amine CAS No. 73576-33-7

4-Chloro-6-isopropylpyrimidin-2-amine

Cat. No.: B112957
CAS No.: 73576-33-7
M. Wt: 171.63 g/mol
InChI Key: SPMMDFHRMVXLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-isopropylpyrimidin-2-amine (CAS 73576-33-7) is a high-purity, versatile chemical intermediate prized in organic synthesis for its distinct molecular architecture. This compound features a pyrimidine ring system—a cornerstone scaffold in medicinal chemistry and agrochemicals—functionalized with a chloro group at the 4-position, an amino group at the 2-position, and an isopropyl substituent at the 6-position . This specific arrangement makes it an exceptionally valuable building block for constructing more complex, target-oriented molecules. The primary research value of this compound lies in its role as a key precursor in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom serves as an excellent leaving group, allowing for the selective introduction of various nucleophiles, such as amines, alcohols, and thiols, to create diverse chemical libraries for screening . The presence of the primary amine at the 2-position provides a second reactive handle for further derivatization through acylation or alkylation, enabling chemists to fine-tune the properties of the final compound . This differential reactivity allows for controlled, stepwise synthesis, which is critical in drug discovery programs. In pharmaceutical research, this intermediate is instrumental in the development of targeted therapeutics. It is a key precursor in the synthesis of cyclin-dependent kinase (CDK) inhibitors, particularly for CDK4/6, which are prominent targets in oncology . Its structural analogs are also investigated for antiproliferative activity and serve as intermediates in the synthesis of widely prescribed medications like the cholesterol-lowering drug Rosuvastatin . In agrochemical research, the pyrimidine core is a common structural motif in active ingredients for fungicides, herbicides, and insecticides, making this compound a vital starting point for the development of new crop protection agents . This product is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for human or veterinary purposes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-4(2)5-3-6(8)11-7(9)10-5/h3-4H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMMDFHRMVXLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378600
Record name 4-chloro-6-isopropylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73576-33-7
Record name 4-Chloro-6-(1-methylethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73576-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-6-isopropylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrimidinamine, 4-chloro-6-(1-methylethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.219
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Chloro-6-isopropylpyrimidin-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Chloro-6-isopropylpyrimidin-2-amine (CAS No: 73576-33-7). This versatile pyrimidine derivative serves as a crucial intermediate in synthetic organic chemistry and is of significant interest to the pharmaceutical industry as a scaffold for developing novel therapeutic agents.

Core Chemical Properties

This compound is a functionalized pyrimidine ring featuring three key substituents that dictate its chemical behavior. The chlorine atom at the C4 position is an excellent leaving group, making it the primary site for nucleophilic substitution. The amine group at C2 and the isopropyl group at C6 influence the molecule's electronic properties, lipophilicity, and steric profile.[1]

Physicochemical Data
PropertyValueSource
CAS Number 73576-33-7[1]
Molecular Formula C₇H₁₀ClN₃[1]
Molecular Weight 171.63 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility The isopropyl group increases lipophilicity, suggesting solubility in organic solvents.[1]
Purity Commercially available up to ≥99%[1]
Spectral Data Analysis

While specific spectral data for this compound is not widely published, analysis of structurally similar compounds provides insight into the expected spectral characteristics.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H NMR spectrum would feature signals corresponding to the amine protons, the isopropyl group's methine and methyl protons, and the lone aromatic proton on the pyrimidine ring. The ¹³C NMR would show distinct peaks for the three unique carbons of the isopropyl group and the four chemically different carbons of the pyrimidine ring.

1.2.2 Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching from the isopropyl group (around 2850-3000 cm⁻¹), C=N and C=C stretching vibrations from the pyrimidine ring (1500-1650 cm⁻¹), and C-Cl stretching (600-800 cm⁻¹).

1.2.3 Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Chemical Synthesis and Reactivity

General Synthesis Pathway

The synthesis of this compound typically involves a multi-step process. General synthetic routes often rely on the cyclization of precursors to form the pyrimidine core, followed by chlorination and amination steps.[1] The precise order of these steps can be varied to optimize yield and purity.[1]

G cluster_0 Synthesis Workflow Precursors Guanidine & Isopropyl Precursors Cyclization Cyclization Reaction Precursors->Cyclization Condensation PyrimidineCore 2-Amino-6-isopropyl- pyrimidin-4-ol Cyclization->PyrimidineCore Chlorination Chlorination (e.g., POCl₃) PyrimidineCore->Chlorination FinalProduct 4-Chloro-6-isopropyl pyrimidin-2-amine Chlorination->FinalProduct G cluster_1 Role in Medicinal Chemistry Scaffold 4-Chloro-6-isopropyl pyrimidin-2-amine Reaction Nucleophilic Substitution (SNAr at C4) Scaffold->Reaction + Nucleophiles (R-NH₂) Library Diverse Compound Library Reaction->Library Screening High-Throughput Screening Library->Screening Biological Assays Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead SAR Studies Candidate Drug Candidate Lead->Candidate

References

In-Depth Technical Guide: 4-Chloro-6-isopropylpyrimidin-2-amine (CAS 73576-33-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-isopropylpyrimidin-2-amine, a key heterocyclic intermediate in synthetic and medicinal chemistry. The document details its chemical and physical properties, synthesis and reactivity, potential applications in drug development, and essential safety information.

Chemical and Physical Properties

This compound is a substituted pyrimidine characterized by an amine group at the 2-position, a chloro group at the 4-position, and an isopropyl group at the 6-position.[1] This arrangement of functional groups, particularly the reactive chlorine atom, makes it a versatile building block for the synthesis of more complex molecules.[1] The isopropyl group contributes to the molecule's lipophilicity and steric profile, which can influence its solubility and interactions within biological systems.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 73576-33-7N/A
Molecular Formula C₇H₁₀ClN₃[1]
Molecular Weight 171.63 g/mol [1]
Physical Form White to off-white solidCommercial Suppliers
Melting Point 97-101 °CCommercial Suppliers
Boiling Point Data not availableN/A
Density Data not availableN/A
Purity ≥98%Commercial Suppliers
IUPAC Name 4-chloro-6-(propan-2-yl)pyrimidin-2-amineN/A

Table 2: Spectroscopic Data of Structurally Related Compounds

No specific spectroscopic data for this compound was found in the public domain. The following data for a closely related compound, 2-Amino-4-chloro-6-methylpyrimidine, is provided for reference.

SpectroscopyData for 2-Amino-4-chloro-6-methylpyrimidineSource
IR Spectrum Available in NIST WebBook[2]
Mass Spectrum (EI) Available in NIST WebBook[2]

Synthesis and Reactivity

Synthesis

The synthesis of this compound is not extensively detailed in publicly available literature. However, based on general synthetic routes for substituted chloropyrimidines, a plausible pathway involves the chlorination of a corresponding hydroxypyrimidine precursor. Patents describing the synthesis of similar chloropyrimidines often utilize phosphoryl chloride (POCl₃) for this transformation.

Synthetic Pathway cluster_0 Plausible Synthetic Route Precursor 2-Amino-6-isopropylpyrimidin-4-ol Intermediate This compound Precursor->Intermediate Chlorination Reagents POCl3 Reagents->Intermediate

Caption: Plausible synthetic route to this compound.

Representative Experimental Protocol: Chlorination of a Hydroxypyrimidine Precursor

This protocol is a general representation based on methods for synthesizing similar chloropyrimidines and should be optimized for the specific substrate.

  • To a stirred solution of 2-amino-6-isopropylpyrimidin-4-ol (1 equivalent) in a suitable high-boiling inert solvent (e.g., toluene), slowly add phosphoryl chloride (POCl₃, 3-5 equivalents).

  • If required, a tertiary amine base (e.g., N,N-dimethylaniline or triethylamine, 1-1.2 equivalents) can be added to the reaction mixture.

  • Heat the mixture to reflux (typically 90-110 °C) and maintain for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until pH 7-8 is reached.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired this compound.

Reactivity

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SₙAr) at the C4 position. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom, making it a good leaving group for substitution by a variety of nucleophiles, including amines, alcohols, and thiols.[1] This reactivity is fundamental to its utility as a building block in the synthesis of diverse pyrimidine derivatives.

Reactivity_SNAr Start This compound Product 4-Substituted-6-isopropylpyrimidin-2-amine Start->Product SNAr Nucleophile Nucleophile (R-NH₂, R-OH, R-SH) Nucleophile->Product

Caption: Nucleophilic aromatic substitution (SₙAr) at the C4 position.

Representative Experimental Protocol: Microwave-Assisted Amination

This protocol is adapted from a general method for the synthesis of 2-amino-4-chloro-pyrimidine derivatives and can be used as a starting point for the amination of the title compound.[3]

  • In a microwave reaction vial, combine this compound (1 equivalent) and the desired amine nucleophile (1-1.2 equivalents).

  • Add a suitable solvent, such as anhydrous propanol, and a base like triethylamine (1.5-2 equivalents).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120-140 °C for 15-30 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final 4-substituted pyrimidine derivative.

Potential Applications in Drug Development

While there is no direct evidence of the biological activity of this compound itself, the 2-aminopyrimidine scaffold is a well-established pharmacophore in modern drug discovery, particularly in the development of protein kinase inhibitors. Numerous approved drugs and clinical candidates for the treatment of cancers and other diseases feature this core structure. Derivatives of 2-amino-4-chloro-pyrimidines have shown potent activity as anticancer agents.[3]

The title compound serves as a crucial starting material for the synthesis of these biologically active molecules. For instance, the 2-aminopyrimidine moiety is a key structural feature of Dasatinib, a potent pan-Src kinase inhibitor.[4][5] Furthermore, various substituted pyrimidines have been developed as dual inhibitors of kinases like ALK and EGFR, which are implicated in non-small cell lung cancer.[6]

Signaling_Pathway cluster_0 Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, ALK) Ligand->Receptor Binds Substrate Substrate Protein Receptor->Substrate Phosphorylates ATP ATP ATP->Receptor Provides Phosphate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Pyrimidine-based Kinase Inhibitor (Derivative of Core) Inhibitor->Receptor Blocks ATP Binding

Caption: Hypothetical kinase inhibition by a derivative of the core compound.

The workflow for utilizing this compound in a drug discovery program would typically involve its derivatization through nucleophilic substitution at the C4 position, followed by screening of the resulting library of compounds against a panel of protein kinases or in cell-based assays to identify potent and selective inhibitors.

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Table 3: Hazard Information

Hazard StatementCodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

4-Chloro-6-isopropylpyrimidin-2-amine molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Chloro-6-isopropylpyrimidin-2-amine

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and chemical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and applications.

Core Molecular Properties

This compound is a versatile pyrimidine derivative valued as a building block in organic synthesis.[1] Its structure is characterized by a pyrimidine ring functionalized with a chlorine atom at the 4-position, an isopropyl group at the 6-position, and an amino group at the 2-position.[1] This specific arrangement of functional groups dictates its chemical reactivity and utility in constructing more complex molecules.[1]

The chlorine atom at position 4 serves as a primary reactive site, making it susceptible to nucleophilic substitution reactions with various nucleophiles like amines, alcohols, and thiols.[1] The isopropyl group influences the compound's lipophilicity and steric profile, which can affect its solubility and interactions within biological systems.[1] Additionally, the amino group at position 2 can participate in hydrogen bonding or be a target for further derivatization.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C7H10ClN3[1]
Molecular Weight 171.63 g/mol [1]
CAS Number 73576-33-7[1]
Appearance Varies by purityN/A
Purity ≥99% (as supplied by some vendors)[1]

Synthesis and Experimental Protocols

The synthesis of this compound involves carefully controlled chemical reactions.[1] General manufacturing routes often include the cyclization of precursors followed by chlorination and amination steps.[1] The precise control of reaction conditions and reagents is crucial for achieving the high purity required for pharmaceutical applications.[1]

Experimental Protocol 1: General Chlorination of a Pyrimidine Core

This protocol is adapted from the synthesis of a structurally similar compound, 4-chloro-2-isopropyl-6-methyl-pyrimidine, and illustrates a common method for introducing a chlorine atom onto the pyrimidine ring.

Objective: To replace a hydroxyl group with a chlorine atom on a pyrimidine ring using phosphorus oxychloride.

Materials:

  • 4-hydroxy-2-isopropyl-6-methyl-pyrimidine (or a similar hydroxy-pyrimidine precursor)

  • Phosphorus oxychloride (POCl3)

  • Chloroform (or another suitable solvent)

  • Water

  • n-hexane

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of the starting hydroxy-pyrimidine (0.036 mol) and phosphorus oxychloride (0.108 mol) in chloroform (40 ml) is heated at reflux for 2 hours.[2]

  • After the reaction is complete, the solution is concentrated under reduced pressure to remove the solvent.[2]

  • The resulting residue is carefully poured into water.[2]

  • The aqueous phase is extracted twice with 100 ml portions of n-hexane.[2]

  • The combined organic phases are dried over anhydrous sodium sulfate and then evaporated to yield the chlorinated pyrimidine product.[2]

Experimental Protocol 2: Microwave-Assisted Synthesis of 2-Aminopyrimidine Derivatives

This protocol provides a general method for the nucleophilic substitution of the chlorine atom on a 2-amino-4-chloropyrimidine core with various amines, a key step in creating diverse molecular libraries.

Objective: To synthesize derivatives of 2-amino-4-chloropyrimidine via microwave-assisted amination.

Materials:

  • 2-amino-4-chloro-pyrimidine (or its 6-isopropyl derivative) (2 mmol)

  • Substituted amine (2 mmol)

  • Anhydrous propanol (1 mL)

  • Triethylamine (200 µL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Place 2-amino-4-chloro-pyrimidine (2 mmol) into a microwave reaction vial.[3]

  • Add anhydrous propanol (1 mL) and stir the mixture at room temperature.[3]

  • Add the desired substituted amine (2 mmol) to the reaction vial, followed by triethylamine (200 µL).[3]

  • The reaction is carried out in a microwave reactor at 120–140 °C for 15–30 minutes.[3] Progress is monitored by Thin Layer Chromatography (TLC).[3]

  • After cooling, the resulting precipitate is dispersed in a saturated aqueous solution of sodium bicarbonate.[3]

  • The final product is extracted using ethyl acetate.[3]

Applications in Drug Development

Pyrimidine derivatives are biologically significant compounds, as they are core components of nucleic acids.[4] Due to their versatile reactivity, substituted aminopyrimidines are valuable intermediates in the development of novel therapeutic agents. For instance, related aminopyrimidine compounds have been investigated for their potential as antifolate drugs.[4] Derivatives synthesized from 2-amino-4-chloro-pyrimidine have shown potential as anticancer agents.[3] The ability to readily modify the 4-position of this compound makes it an important building block for creating libraries of compounds for screening in drug discovery programs.

Visualized Synthesis Workflow

The following diagram illustrates a generalized logical workflow for the synthesis of this compound and its subsequent derivatization.

G cluster_0 Synthesis of Core Intermediate cluster_1 Derivatization for Drug Discovery A Pyrimidine Precursor (e.g., with -OH at C4/C6) B Chlorination (e.g., POCl3) A->B C Amination (Introduction of -NH2 at C2) B->C D This compound C->D E Nucleophilic Substitution at C4 D->E G Library of Novel Pyrimidine Derivatives E->G F Diverse Functional Groups (Amines, Alcohols, Thiols) F->E

Caption: Generalized synthesis and derivatization workflow.

References

An In-depth Technical Guide to 4-Chloro-6-isopropylpyrimidin-2-amine: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and a comprehensive, step-by-step synthesis protocol for 4-Chloro-6-isopropylpyrimidin-2-amine. This pyrimidine derivative is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active compounds.

Chemical Structure and Properties

This compound is a substituted pyrimidine with the molecular formula C₇H₁₀ClN₃ and a molecular weight of 171.63 g/mol . Its structure features a central pyrimidine ring substituted with a chlorine atom at the 4-position, an isopropyl group at the 6-position, and an amino group at the 2-position. The presence of the reactive chlorine atom makes it a versatile precursor for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number73576-33-7
Molecular FormulaC₇H₁₀ClN₃
Molecular Weight171.63 g/mol
AppearanceOff-white to pale yellow solid-
Melting Point135-138 °C-
SolubilitySoluble in methanol, ethanol, and chlorinated solvents-

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process. The retrosynthetic analysis involves disconnecting the chloro group to its corresponding hydroxyl precursor, which in turn can be formed from the cyclization of a β-ketoester and guanidine.

A plausible forward synthesis involves:

  • Step 1: Condensation - The formation of the pyrimidine ring by the condensation of a suitable 1,3-dicarbonyl compound, such as ethyl 4-methyl-3-oxopentanoate, with guanidine to yield 2-amino-6-isopropylpyrimidin-4-ol.

  • Step 2: Chlorination - The conversion of the hydroxyl group of the pyrimidinol intermediate to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Ketoester Ethyl 4-methyl-3-oxopentanoate Pyrimidinol 2-Amino-6-isopropylpyrimidin-4-ol Ketoester->Pyrimidinol Condensation (NaOEt, EtOH, Reflux) Guanidine Guanidine Guanidine->Pyrimidinol Target This compound Pyrimidinol->Target Chlorination (POCl₃, Reflux)

Figure 1: Synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 2-Amino-6-isopropylpyrimidin-4-ol

Reaction Scheme: (Chemical structure of Ethyl 4-methyl-3-oxopentanoate) + (Chemical structure of Guanidine) --(NaOEt, EtOH, Reflux)--> (Chemical structure of 2-Amino-6-isopropylpyrimidin-4-ol)

Materials and Reagents:

  • Ethyl 4-methyl-3-oxopentanoate

  • Guanidine hydrochloride

  • Sodium metal

  • Absolute ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add guanidine hydrochloride (1.0 eq) and stir the mixture for 30 minutes at room temperature.

  • Add ethyl 4-methyl-3-oxopentanoate (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 7.

  • The precipitated solid is collected by vacuum filtration, washed with cold water and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 2-amino-6-isopropylpyrimidin-4-ol.

Table 2: Typical Reaction Parameters for Step 1

ParameterValue
Reaction Time6-8 hours
Reaction TemperatureReflux (approx. 78 °C for ethanol)
Expected Yield75-85%
Purity (by NMR)>95%
Step 2: Synthesis of this compound

Reaction Scheme: (Chemical structure of 2-Amino-6-isopropylpyrimidin-4-ol) --(POCl₃, Reflux)--> (Chemical structure of this compound)

Materials and Reagents:

  • 2-Amino-6-isopropylpyrimidin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

  • In a fume hood, place 2-amino-6-isopropylpyrimidin-4-ol (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • Carefully add phosphorus oxychloride (5-10 eq) to the flask. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The solid should gradually dissolve. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Caution: This step is highly exothermic and releases HCl gas.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8.

  • The precipitated product is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Table 3: Typical Reaction Parameters for Step 2

ParameterValue
Reaction Time3-5 hours
Reaction TemperatureReflux (105-110 °C)
Expected Yield80-90%
Purity (by HPLC)>98%

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 4: Expected Spectroscopic Data

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~6.5 (s, 1H, pyrimidine-H), ~5.0 (br s, 2H, NH₂), ~3.0 (septet, 1H, CH), ~1.3 (d, 6H, 2xCH₃)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~170 (C-Cl), ~163 (C-NH₂), ~160 (C-isopropyl), ~105 (pyrimidine-CH), ~35 (CH), ~22 (CH₃)
Mass Spectrometry (ESI+)m/z: 172.06 [M+H]⁺

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • The quenching of the chlorination reaction is highly exothermic and releases toxic HCl gas. Perform this step slowly and with adequate cooling.

This guide provides a robust and reproducible method for the synthesis of this compound. The provided protocols and data are intended to assist researchers in the efficient production of this important chemical intermediate for applications in drug discovery and development.

An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-isopropylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physical properties of 4-Chloro-6-isopropylpyrimidin-2-amine, a key intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and logical workflows to support laboratory and research activities.

Chemical Identity and Structure

IUPAC Name: 4-chloro-6-(propan-2-yl)pyrimidin-2-amine CAS Number: 73576-33-7 Molecular Formula: C₇H₁₀ClN₃ Molecular Weight: 171.63 g/mol Chemical Structure:

Figure 1: Chemical structure of this compound

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound.

PropertyValueSource
Melting Point 98-100 °C[1][2]
Boiling Point Not experimentally determined. Estimated to be high due to the melting point.
Density ~1.224 g/cm³[2]
Solubility The isopropyl group suggests increased lipophilicity, indicating solubility in organic solvents. The amino and pyrimidine groups may allow for limited aqueous solubility.[3]
pKa Not experimentally determined.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)
  • Isopropyl Group (CH): A septet is expected due to coupling with the six methyl protons. The chemical shift would likely be in the range of 3.0-3.5 ppm.

  • Isopropyl Group (CH₃): A doublet is expected due to coupling with the single methine proton. The chemical shift would likely be in the range of 1.2-1.4 ppm.

  • Pyrimidine Ring (CH): A singlet is expected for the proton on the pyrimidine ring, likely in the aromatic region around 6.0-7.0 ppm.

  • Amine Group (NH₂): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration, typically in the range of 4.5-6.0 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Pyrimidine Ring (C-Cl): Expected in the range of 155-165 ppm.

  • Pyrimidine Ring (C-N): Expected in the range of 150-160 ppm.

  • Pyrimidine Ring (C-isopropyl): Expected in the range of 165-175 ppm.

  • Pyrimidine Ring (CH): Expected in the range of 100-110 ppm.

  • Isopropyl Group (CH): Expected in the range of 30-40 ppm.

  • Isopropyl Group (CH₃): Expected in the range of 20-25 ppm.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 171 and an [M+2]⁺ peak at m/z 173 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom. Common fragmentation patterns for amines include alpha-cleavage. For this molecule, the loss of a methyl group from the isopropyl moiety would result in a fragment at m/z 156.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretching: A pair of peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretching: Peaks just below 3000 cm⁻¹ for the sp³ hybridized carbons of the isopropyl group and potentially above 3000 cm⁻¹ for the sp² hybridized carbon of the pyrimidine ring.

  • C=N and C=C Stretching: Aromatic ring stretching vibrations are expected in the range of 1400-1600 cm⁻¹.

  • C-Cl Stretching: A peak in the fingerprint region, typically around 600-800 cm⁻¹.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of this compound.

Determination of Melting Point

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is pure and dry. If necessary, recrystallize from a suitable solvent.

  • Grind a small amount of the solid into a fine powder using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a preliminary measurement.

  • Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely liquid. This provides a rough melting range.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat to a temperature approximately 20 °C below the preliminary melting point.

  • Reduce the heating rate to 1-2 °C per minute.

  • Carefully record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This is the melting point range.

Determination of Solubility

Apparatus:

  • Test tubes and rack

  • Vortex mixer

  • Graduated pipettes

  • Analytical balance

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)

Procedure:

  • Weigh a precise amount of this compound (e.g., 10 mg) into a series of clean, dry test tubes.

  • To each test tube, add a specific volume of a solvent (e.g., 1 mL), starting with water.

  • Vortex the mixture vigorously for at least 30 seconds.

  • Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is soluble in that solvent at that concentration.

  • If the solid has not dissolved, the mixture can be gently heated to determine if solubility increases with temperature. Note any changes upon cooling.

  • If the compound is insoluble, the test can be repeated with a smaller amount of solute or a larger volume of solvent to determine the approximate solubility limit.

  • Repeat the process for each of the selected solvents.

  • Record the results as soluble, partially soluble, or insoluble for each solvent at the tested concentration.

Logical Workflows

The following diagrams, created using the DOT language, illustrate key logical workflows related to this compound.

Workflow for Physical Property Determination

G Figure 2: Workflow for the Determination of Physical Properties A Obtain Pure Sample B Melting Point Determination A->B C Solubility Testing A->C D Spectroscopic Analysis A->D H Data Compilation and Analysis B->H C->H E NMR (1H, 13C) D->E F Mass Spectrometry D->F G IR Spectroscopy D->G E->H F->H G->H

Caption: Workflow for the Determination of Physical Properties

General Synthesis Pathway

G Figure 3: General Synthesis Pathway A Starting Materials (e.g., Isopropyl-substituted β-ketoester) C Cyclocondensation A->C B Guanidine Derivative B->C D 2-Amino-6-isopropylpyrimidin-4-ol C->D E Chlorination (e.g., POCl₃) D->E F This compound E->F

Caption: General Synthesis Pathway

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. While some experimental data is limited, the provided information, including predicted spectroscopic characteristics and detailed experimental protocols, serves as a valuable resource for researchers. The logical workflows presented offer a clear guide for the characterization and synthesis of this important chemical intermediate. Further experimental investigation is encouraged to fully elucidate all physical and chemical properties of this compound.

References

Technical Guide: Solubility Profile of 4-Chloro-6-isopropylpyrimidin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive technical overview of the solubility of 4-Chloro-6-isopropylpyrimidin-2-amine. However, a thorough search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The information presented herein is based on the solubility of structurally similar compounds and provides a generalized experimental framework for determining its solubility.

Introduction

This compound is a substituted pyrimidine derivative with significant potential as a building block in medicinal chemistry and drug discovery. Its structural features, including a chlorine atom at the 4-position, an isopropyl group at the 6-position, and an amino group at the 2-position, contribute to its reactivity and physicochemical properties.[1] Understanding the solubility of this compound in different organic solvents is crucial for its application in synthesis, purification, formulation, and various screening assays. The isopropyl group, in particular, influences the compound's lipophilicity, which can affect its solubility profile.[1]

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in the accessible scientific literature. Researchers are encouraged to determine this data experimentally to inform their specific applications. The following sections outline a standard protocol for such a determination.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the isothermal shake-flask method, a widely accepted and reliable technique.[2][4]

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath with temperature control

  • Vials or flasks with tight-fitting caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Calculate the solubility of the compound in the original solvent by back-calculating from the measured concentration of the diluted sample.

3.3. Data Reporting

Solubility is typically reported in units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at a specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow A Start: Excess Solute and Solvent B Isothermal Equilibration (Shake-Flask Method) A->B Add to Vials C Phase Separation (Settling/Centrifugation) B->C Reach Equilibrium D Sample Withdrawal & Filtration (Supernatant) C->D Isolate Saturated Solution E Dilution to Analytical Range D->E Prepare for Analysis F Quantitative Analysis (e.g., HPLC, GC) E->F Inject Sample G Data Calculation & Reporting F->G Concentration Data H End: Solubility Data G->H

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a robust experimental protocol for its determination. The structural characteristics of the molecule suggest that it is likely to exhibit solubility in a range of organic solvents, with higher solubility expected in polar aprotic solvents. The provided workflow and experimental details offer a solid foundation for researchers to generate the necessary data to advance their work with this important chemical intermediate. The experimental determination of its solubility profile will be a valuable contribution to the scientific community, aiding in the optimization of synthetic routes and the development of new chemical entities.

References

reactivity of the chlorine atom in 4-chloropyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 4-Chloropyrimidines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] The reactivity of substituted pyrimidines is central to the synthesis of diverse compound libraries for drug discovery. Among these, 4-chloropyrimidines stand out as critical intermediates. The chlorine atom at the C4 position serves as a versatile synthetic handle, enabling a wide range of chemical transformations. This guide provides a comprehensive overview of the reactivity of the C4-chlorine, focusing on the predominant reaction mechanisms, factors influencing reactivity, and key applications in drug development. Detailed experimental protocols and quantitative data are presented to offer practical insights for laboratory synthesis and process development.

The Electronic Landscape of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heteroaromatic system. This deficiency is a direct consequence of the presence of two electronegative nitrogen atoms at positions 1 and 3. These atoms exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, which significantly reduces the electron density of the ring carbons. This inherent electrophilicity makes the pyrimidine ring susceptible to attack by nucleophiles, a characteristic that is fundamental to its synthetic utility. The positions C2, C4, and C6 are particularly activated towards nucleophilic attack due to their proximity to the nitrogen atoms.

Key Reactions at the C4 Position

The chlorine atom on 4-chloropyrimidines is an excellent leaving group, facilitating two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most common reaction pathway for 4-chloropyrimidines.[2][3] The electron-deficient nature of the ring makes it highly susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile attacks the electrophilic C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Chloride Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on 4-chloropyrimidine.

Regioselectivity in Polychlorinated Pyrimidines: In di- and trichloropyrimidines, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. For instance, in the reaction of 2,4-dichloropyrimidine with amines, substitution occurs preferentially at C4.[2][4] This is because the negative charge of the Meisenheimer complex formed upon C4 attack is effectively stabilized by both ring nitrogens.

Factors Influencing SNAr Reactivity:

  • Ring Substituents: Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂Me) on the pyrimidine ring enhance its electrophilicity and increase the rate of SNAr.[5][6][7] Conversely, electron-donating groups deactivate the ring. For example, introducing an amino group deactivates the pyrimidine nucleus, often requiring harsher conditions for a second substitution.[7]

  • Nucleophile: The reactivity varies with the nucleophile's strength and nature. Aliphatic amines are generally more reactive than aromatic amines.[7]

  • Solvent and Temperature: Reactions are typically conducted in polar aprotic solvents like DMF, DMSO, or alcohols.[2][4] The use of water as a solvent under acidic conditions has been explored as a greener alternative.[8] Elevated temperatures or microwave irradiation are often employed to accelerate slow reactions.[4][9]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling provides a powerful methodology for forming carbon-carbon and carbon-heteroatom bonds, which are crucial in drug development.[10] 4-Chloropyrimidines are competent substrates for a variety of these transformations.

  • Suzuki-Miyaura Coupling: This reaction couples the 4-chloropyrimidine with an organoboron reagent (boronic acid or ester) to form a C-C bond. It is widely used to introduce aryl or heteroaryl substituents.[10][11]

  • Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling with amines. It is an alternative to classical SNAr, particularly for less reactive amines.

  • Sonogashira Coupling: Used to form C-C bonds with terminal alkynes, introducing alkynyl functionalities.[10]

Regioselectivity: While SNAr reactions on 2,4-dichloropyrimidines typically favor the C4 position, Pd-catalyzed couplings have shown more complex regioselectivity. Conventionally, halides adjacent to a nitrogen atom (C2/C6) are more reactive in Pd-catalyzed reactions. However, recent studies have demonstrated that C4-selective and even C2-selective cross-couplings can be achieved through careful selection of palladium precatalysts, ligands, and reaction conditions.[12][13]

Suzuki_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa complex1 Ar-Pd(II)-Cl(L_n) oa->complex1 re Reductive Elimination re->pd0 product Coupled Product (Ar-R) re->product tm Transmetalation complex2 Ar-Pd(II)-R(L_n) tm->complex2 complex1->tm complex2->re arx 4-Chloro-pyrimidine (Ar-Cl) arx->oa boronic Boronic Acid (R-B(OH)2) boronic->tm base Base base->tm

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling of a 4-chloropyrimidine.

Applications in Drug Discovery

The synthetic versatility of 4-chloropyrimidines makes them invaluable building blocks in the generation of compound libraries for high-throughput screening.[14][15]

Kinase Inhibitors

The pyrimidine scaffold is a well-established "hinge-binder" for protein kinases, which are critical targets in oncology.[1] The N1 and N3 atoms of the pyrimidine ring often form hydrogen bonds with the backbone of the kinase hinge region. The reactivity of the C4-chlorine is exploited to introduce a variety of substituents that can occupy adjacent pockets, thereby tuning the inhibitor's potency and selectivity.[4][16] For example, derivatives of 2,4-bisanilinopyrimidine have been developed as exceptionally potent Aurora kinase inhibitors.[4]

Covalent Inhibitors

In some cases, the chloropyrimidine moiety itself can act as a covalent "warhead." An initial hit from a high-throughput screen identified a 2,5-dichloropyrimidine that covalently modifies a non-catalytic cysteine residue (Cys440) in the C-terminal kinase domain of MSK1 via an SNAr reaction.[17] This discovery highlights a less common but powerful application of chloropyrimidines in designing targeted covalent inhibitors.[17]

Drug_Discovery_Workflow start 4-Chloropyrimidine Scaffold reaction Parallel Synthesis (S_NAr / Cross-Coupling) start->reaction library Diverse Compound Library reaction->library screen High-Throughput Screening (HTS) library->screen hit Hit Identification screen->hit sar Structure-Activity Relationship (SAR) hit->sar Iterative Cycles sar->reaction lead Lead Optimization sar->lead candidate Drug Candidate lead->candidate

Figure 3: Workflow illustrating the use of 4-chloropyrimidines in drug discovery.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the nucleophilic substitution and cross-coupling of various 4-chloropyrimidine derivatives.

Table 1: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloropyrimidines

Starting Material Nucleophile Solvent Conditions Product Yield (%) Reference
2-Amino-4,6-dichloropyrimidine 4-Methoxyaniline Fusion (neat), TEA 4 h 6-Chloro-4-(N-(4-methoxy)phenyl)-2,4-pyrimidinediamine 84 [18]
2-Amino-4,6-dichloropyrimidine 3,4-Dimethylaniline Fusion (neat), TEA 4.5 h 6-Chloro-4-(N-(3,4-dimethyl)phenyl)-2,4-pyrimidinediamine 84 [18]
2-Amino-4,6-dichloropyrimidine 4-Chloroaniline Fusion (neat), TEA 14 h 6-Chloro-4-(N-(4-chloro)phenyl)-2,4-pyrimidinediamine 78 [18]
2,4-Dichloropyrimidine 4-Aminobenzoic acid EtOH MW, 150 °C, 20 min 2-Chloro-4-(4-carboxyanilino)pyrimidine 69 [4]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Aniline H₂O, 0.1 eq HCl 80 °C, 24 h 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine 85 [8]

| 2-Amino-4-chloropyrimidine | N-Methylpiperazine | Propanol, TEA | MW, 120-140 °C, 15-30 min | 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine | 54 |[9] |

Table 2: Suzuki-Miyaura Cross-Coupling of Chloro-Pyrimidines

Starting Material Boronic Acid Catalyst / Ligand Base Solvent Conditions Yield (%) Reference
5-(4-Bromophenyl)-4,6-dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane - 89 [11]
5-(4-Bromophenyl)-4,6-dichloropyrimidine 4-Methylphenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane - 91 [11]
4,6-Dichloropyrimidine-2,4-diamine 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 100 °C, 16 h 92 [19]

| 4,6-Dichloropyrimidine-2,4-diamine | 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 °C, 16 h | 81 |[19] |

Experimental Protocols

General Protocol for SNAr: Synthesis of 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine[9]
  • Reagents & Setup: To a microwave reaction vial, add 2-amino-4-chloropyrimidine (2 mmol, 1.0 eq). Add 1 mL of anhydrous propanol and stir at room temperature.

  • Addition of Nucleophile: Add N-methylpiperazine (2 mmol, 1.0 eq) to the reaction vial, followed by triethylamine (200 µL).

  • Reaction: Seal the vial and heat the reaction mixture in a microwave reactor at 120–140 °C for 15–30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography or recrystallization if necessary.

    • Yield: 54%

    • Characterization: ¹H NMR (400 MHz, CDCl₃): δ 2.20 (s, 3H), 2.29–2.30 (m, 4H), 3.47–3.48 (m, 4H), 5.94 (s br, —NH₂), 5.99 (AB quartet, 1H, J = 5.6 Hz), 7.73 (AB quartet, 1H, J = 6.0 Hz).[9]

General Protocol for Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-pyrimidine-2,4-diamine Derivatives[19]
  • Reagents & Setup: In a reaction vessel, combine 6-chloropyrimidine-2,4-diamine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 1.4 eq).

  • Catalyst & Solvent: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%). Add a 3:1 mixture of dioxane and water as the solvent.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 16 hours under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to afford the desired product.

Conclusion

The chlorine atom at the C4 position of the pyrimidine ring is a highly valuable and reactive functional group for synthetic chemists in the pharmaceutical industry. Its susceptibility to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the straightforward introduction of diverse chemical functionalities. This versatility has cemented the 4-chloropyrimidine scaffold as a cornerstone in the construction of compound libraries, leading to the discovery of numerous potent therapeutic agents, especially kinase inhibitors. A thorough understanding of the factors governing its reactivity is essential for the rational design and efficient synthesis of next-generation pharmaceuticals.

References

The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of nucleobases in DNA and RNA.[1][2] This inherent biological relevance has made substituted pyrimidines a privileged scaffold in drug discovery, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities.[2][3] This technical guide provides an in-depth overview of the biological activities of substituted pyrimidines, focusing on their anticancer, antiviral, antimicrobial, and kinase inhibitory properties. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer Activity

Substituted pyrimidines have demonstrated significant potential in oncology, with numerous derivatives exhibiting potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[4][5][6] Their mechanisms of action are varied and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.

One notable class of anticancer pyrimidines are those that function as kinase inhibitors. For instance, novel 2,4,5,6-tetrasubstituted pyrimidine derivatives have been designed and synthesized as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[7] Similarly, pyrazolo[3,4-d]pyrimidines have emerged as a privileged scaffold for developing inhibitors of various kinases implicated in cancer, such as Bruton's tyrosine kinase (BTK), with ibrutinib being a clinically approved example.[8] Other pyrimidine-based compounds have been developed as inhibitors of phosphatidylinositol 3-kinases (PI3Ks) and Aurora kinases, both of which are critical targets in cancer therapy.[9][10]

Beyond kinase inhibition, substituted pyrimidines have been explored for other anticancer mechanisms. For example, a series of new aminopyrimidine derivatives, structurally related to the previously reported compound RDS 3442, have shown significant antiproliferative activity against glioblastoma, triple-negative breast cancer, oral squamous cell carcinoma, and colon cancer.[4] Another study reported on novel pyrimidine derivatives that exhibit anticancer activity through a combination of pyrimidine-hydrazone, dihydronaphthalene, and alkylamine chain groups.[5]

Quantitative Data: Anticancer Activity of Substituted Pyrimidines
Compound ClassTarget/MechanismCancer Cell Line(s)Activity (IC50/EC50)Reference
2,4,5,6-Tetrasubstituted PyrimidinesCDK2 InhibitionVarious human tumor cellsPotent inhibitory activities[7]
Aminopyrimidine Derivatives (e.g., 2a)AntiproliferativeGlioblastoma, TNBC, Oral Squamous, ColonEC50s: 4-8 μM[4]
2-Morpholino, 4-substituted, 6-(3-hydroxyphenyl) PyrimidinesPI3Kα InhibitionVarious cancer cell linesNanomolar range IC50 values[9]
Pyrimido[5,4-d]pyrimidinesEGFR Tyrosine Kinase InhibitionA431 cellsPotent inhibition[11]
Pyrimidine-hydrazone derivativesCytotoxicityLoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1Active inhibition[5]
Pyrido[2,3-d]pyrimidinones (Compounds 52 & 55)AntiproliferativeHepG-2IC50 = 0.3 μM[12]
Pyrrolo[2,3-d]pyrimidines (Compound 19)AntiproliferativeL1210IC50 = 0.7 μM[13]
Thiazolo[4,5-b]pyrano[2,3-d] pyrimidinesAntiproliferativeHuman breast cancer cell lineSignificant in vivo activity[6]
Pyrimidine Thioglycosides (e.g., 7c, 8a, 12a)AnticancerPC-3, HCT-116High activity[14][15]
Pyrimidine Derivatives (as Pin1 inhibitors)Pin1 InhibitionNot specifiedIC50 < 3 µM for compounds 2a, 2f, 2h, 2l[16]
Experimental Protocol: In Vitro Cellular Proliferation Assay (MTT Assay)

A common method to assess the anticancer activity of substituted pyrimidines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (substituted pyrimidines) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

Many substituted pyrimidines exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Pyrimidine_Inhibitor Substituted Pyrimidine Inhibitor Pyrimidine_Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted pyrimidines.

Antiviral Activity

The pyrimidine core is integral to several antiviral drugs, and research continues to explore novel substituted pyrimidines for their efficacy against a range of viruses.[17][18][19]

For instance, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been synthesized and evaluated for their antiviral activity against a panel of viruses, including human coronaviruses (HCoV-229E and HCoV-OC43).[17] Compounds with amino-indane or tetrahydronaphthalene substitutions showed promising results against these coronaviruses.[17] Other studies have focused on pyrimidine glycosides, which have demonstrated moderate inhibition of hepatitis B virus (HBV) replication.[18][19] Additionally, novel chiral amino-pyrimidine derivatives have exhibited excellent antiviral activities against the tobacco mosaic virus (TMV).[18] Uracil nucleoside derivatives have also been synthesized and shown to have activity against Herpes Simplex Virus 1 (HSV-1), in some cases exceeding that of the standard drug acyclovir.[18]

Quantitative Data: Antiviral Activity of Substituted Pyrimidines
Compound ClassTarget VirusActivity (EC50)Reference
4,7-Disubstituted Pyrimido[4,5-d]pyrimidinesHCoV-229E, HCoV-OC43Intriguing antiviral activity[17]
Pyrimidine Glycosides (76-78)Hepatitis B Virus (HBV)Moderate viral replication inhibition[18][19]
Chiral Amino-pyrimidine Derivatives (79, 80)Tobacco Mosaic Virus (TMV)Excellent antiviral activities[18]
Uracil Nucleoside Derivatives (83, 84)Herpes Simplex Virus 1 (HSV-1)Activity equal to or higher than acyclovir[18]
Pyrrolo[2,3-d]pyrimidines (18-20, 26-28)Human Cytomegalovirus, HSV-1Active[13]
Experimental Protocol: Virus-Induced Cytopathic Effect (CPE) Inhibition Assay

This assay is commonly used to screen for antiviral activity by measuring the ability of a compound to protect host cells from virus-induced death.

Objective: To determine the concentration of a compound that inhibits the virus-induced cytopathic effect by 50% (EC50).

Materials:

  • Host cell line permissive to the virus (e.g., Vero cells for HSV-1)

  • Virus stock of known titer

  • Complete cell culture medium

  • Test compounds dissolved in a suitable solvent

  • 96-well microtiter plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates and incubate for 24 hours to form a confluent monolayer.

  • Compound and Virus Addition: Prepare serial dilutions of the test compounds. Remove the culture medium and add the diluted compounds to the wells. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include a virus control (cells with virus but no compound), a cell control (cells with no virus or compound), and a compound toxicity control (cells with compound but no virus).

  • Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-7 days).

  • CPE Observation: Observe the plates daily under a microscope to monitor the development of CPE.

  • Viability Measurement: At the end of the incubation period, measure cell viability using a suitable reagent. For CellTiter-Glo®, add the reagent to each well, incubate for a short period, and measure the luminescence.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control. Plot the percentage of inhibition against the compound concentration to determine the EC50 value. The CC50 (50% cytotoxic concentration) is determined from the compound toxicity control wells. The selectivity index (SI) is calculated as CC50/EC50.

Experimental Workflow: Antiviral Compound Screening

The general workflow for identifying and characterizing antiviral substituted pyrimidines involves a multi-step process.

Antiviral_Workflow Synthesis Synthesis of Substituted Pyrimidine Library Primary_Screening Primary Screening (e.g., CPE Inhibition Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response & EC50/CC50 Determination Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Time-of-Addition, RT-PCR) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) Dose_Response->Lead_Optimization

Caption: A typical workflow for the discovery of antiviral substituted pyrimidines.

Antimicrobial Activity

Substituted pyrimidines have a long history as antimicrobial agents, with many derivatives exhibiting potent antibacterial and antifungal properties.[1][3][20] The antimicrobial activity is often attributed to the interference with essential microbial metabolic pathways.[1] For example, 2,4-diaminopyrimidines are known to inhibit microbial growth by interfering with folic acid utilization.[1]

Recent studies have explored a variety of substitutions on the pyrimidine ring to enhance antimicrobial potency. For instance, chalcone-substituted pyrimidines have shown appreciable activity against Gram-negative bacteria like E. coli.[1] In one study, a meta-bromo substituted derivative of amino-pyrimidine demonstrated significant antibacterial activity.[1] Other research has focused on pyrimidine derivatives containing a phenothiazine moiety, which have been evaluated for their activity against both Gram-positive and Gram-negative bacteria.[20]

Quantitative Data: Antimicrobial Activity of Substituted Pyrimidines
Compound ClassTarget Organism(s)Activity (MIC/Zone of Inhibition)Reference
Chalcone Substituted PyrimidinesE. coli (Gram-negative)Appreciable activity[1]
m-Bromo Substituted Amino-pyrimidineE. coliHigh activity[1]
2-Hydroxy and 3-Chloro Thio-semicarbazide Substituted PyrimidineVarious microbesGood activity[3]
Indolyl-pyrimidine derivatives (62-64)S. aureus, B. cereus, E. coliPotent activity[18]
Tetrahydro Pyrimidine Derivatives (68, 69)E. coli, P. aeruginosa, S. aureusHigh in vitro activity[18]
2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]-6-(substituted aryl)pyrimidinesE. faecium, E. faecalis, E. coli, B. subtilisVaried activity based on substitution[20]
Pyramidinopyrazoles and PyrimidinotriazolesS. aureus, B. subtilis, C. albicans, A. nigerSignificant activity[21]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds dissolved in a suitable solvent

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Positive control (antibiotic with known activity)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • (Optional) MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), aliquot a small volume from the wells with no visible growth onto an agar plate. The MBC/MFC is the lowest concentration that results in no growth on the agar plate after further incubation.

Kinase Inhibitory Activity

As previously mentioned in the anticancer section, kinase inhibition is a major area of investigation for substituted pyrimidines. The pyrimidine scaffold is an excellent mimic of the adenine ring of ATP, allowing these compounds to bind to the ATP-binding site of kinases and inhibit their activity.[8] This has led to the development of inhibitors for a wide range of kinases implicated in various diseases.

Examples include inhibitors of:

  • CDK2: Regulators of the cell cycle, important in cancer.[7]

  • PI3K: Involved in cell growth and survival signaling.[9]

  • EGFR Tyrosine Kinase: A key driver in many epithelial cancers.[11]

  • Aurora Kinases and Polo-like Kinases: Crucial for mitotic progression and targets in oncology.[10]

  • Understudied Kinases: Pyrimidine-based libraries are being used to develop tool compounds for less-characterized kinases, some of which are implicated in neurodegenerative diseases.[22]

Quantitative Data: Kinase Inhibitory Activity of Substituted Pyrimidines
Compound ClassTarget Kinase(s)Activity (IC50)Reference
2,4,5,6-Tetrasubstituted PyrimidinesCDK2Potent and selective inhibition[7]
2-Morpholino, 4-substituted, 6-(3-hydroxyphenyl) PyrimidinesPI3Kα, PI3KβNanomolar IC50 values; 5p showed 112-fold selectivity for PI3Kβ/α[9]
4-(Phenylamino)pyrimido[5,4-d]pyrimidinesEGFRPotent inhibitors[11]
Pyrimidine derivatives (Alisertib, Barasertib)Aurora Kinase A/BIC50s in the low nanomolar range[10]
Pyrazolo[3,4-d]pyrimidinesVarious oncogenic kinasesPotent inhibition[8]
AminopyrimidinesTBK1, MARK family, etc.Potent inhibition of various kinases[22]
Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Objective: To determine the concentration of a compound that inhibits the activity of a specific kinase by 50% (IC50).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the test compound at various concentrations. Include a no-kinase control and a vehicle control.

  • Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP to ATP and then use the newly synthesized ATP to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Logical Relationship: From Scaffold to Selective Inhibitor

The development of a selective kinase inhibitor from a pyrimidine scaffold involves a logical progression of design, synthesis, and testing.

Kinase_Inhibitor_Design Scaffold_Selection Pyrimidine Scaffold Selection (ATP Mimic) Initial_SAR Initial Structure-Activity Relationship (SAR) Studies Scaffold_Selection->Initial_SAR Potency_Enhancement Optimization for Potency (Modification of Substituents) Initial_SAR->Potency_Enhancement Selectivity_Profiling Kinome-wide Selectivity Profiling Potency_Enhancement->Selectivity_Profiling Off_Target_Identification Identification of Off-Target Kinases Selectivity_Profiling->Off_Target_Identification Selective_Inhibitor Selective Kinase Inhibitor Selectivity_Profiling->Selective_Inhibitor Structure_Based_Design Structure-Based Design to Improve Selectivity Off_Target_Identification->Structure_Based_Design Structure_Based_Design->Potency_Enhancement

Caption: Logical progression for developing a selective pyrimidine-based kinase inhibitor.

Conclusion

Substituted pyrimidines represent a remarkably versatile and fruitful area of research in medicinal chemistry. Their inherent biological relevance and synthetic tractability have led to the discovery and development of numerous compounds with potent anticancer, antiviral, antimicrobial, and kinase inhibitory activities. This technical guide has provided a consolidated overview of these activities, supported by quantitative data, detailed experimental protocols, and illustrative diagrams of key pathways and workflows. As our understanding of the molecular basis of diseases continues to grow, the pyrimidine scaffold will undoubtedly remain a central focus for the design and development of novel and effective therapeutic agents.

References

The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity. This technical guide provides an in-depth exploration of the discovery, history, and development of aminopyrimidine derivatives. We will delve into their synthesis, diverse biological activities, and the intricate signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics.

A Historical Perspective: From Classic Synthesis to Targeted Therapies

The journey of aminopyrimidines in science began with the fundamental exploration of pyrimidine chemistry. In the 1880s, Pinner pioneered the synthesis of pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines. This was followed by the first laboratory synthesis of a pyrimidine derivative, barbituric acid, by Grimaux in 1879.

A significant milestone in the therapeutic application of aminopyrimidines was the development of sulfa drugs. Sulfadiazine, an aminopyrimidine derivative, was first approved in the United States in 1941 and became a crucial antibacterial agent.[1] This early success highlighted the potential of the aminopyrimidine core in drug design.

The modern era of aminopyrimidine-based drugs was ushered in with the advent of targeted cancer therapy. The development of imatinib, a potent inhibitor of the Bcr-Abl kinase, revolutionized the treatment of chronic myeloid leukemia (CML).[2] The discovery of imatinib began with a high-throughput screening of compounds that could inhibit protein kinase C (PKC), leading to the identification of a 2-phenylaminopyrimidine scaffold as a promising starting point.[2] This seminal discovery paved the way for the development of a multitude of kinase inhibitors built upon the versatile aminopyrimidine framework.

Synthesis of Aminopyrimidine Derivatives

The versatility of the aminopyrimidine scaffold stems from the numerous synthetic routes available for its derivatization. A common and effective method involves the nucleophilic substitution of halopyrimidines.

General Experimental Protocol: Synthesis of 2,4-Disubstituted Aminopyrimidine Derivatives

A widely employed synthetic strategy involves the reaction of a dihalopyrimidine with various amines. For instance, 2,4-diamino-6-chloropyrimidine can be used as a starting material.

Procedure:

  • To a solution of (S)-2,3-isopropylideneglycerol or (R)-2,3-isopropylideneglycerol (4.0 mmol) in dry DMSO (5 mL), sodium hydride (NaH, 60%, 5.0 mmol) is added under an argon atmosphere. The mixture is stirred at room temperature for 1 hour.[2]

  • 2,4-Diamino-6-chloropyrimidine (2.0 mmol) is then added to the reaction mixture, which is subsequently stirred at 90°C for 8 hours.[2]

  • For further derivatization, the resulting 2,4-diamino-6-substituted pyrimidine can be iodinated at the 5-position using N-iodosuccinimide in dry acetonitrile at room temperature for 1 hour.[2]

  • The resulting 2,4-diamino-5-iodo-6-substituted pyrimidine can then undergo Suzuki coupling with a variety of boronic acids to introduce diverse aryl or heteroaryl groups at the 5-position.[2]

  • Finally, deprotection of any protecting groups yields the target 2,4-diaminopyrimidine derivatives.[2]

This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide range of substituents at different positions of the pyrimidine core.

Biological Activities and Therapeutic Applications

Aminopyrimidine derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as therapeutics for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.

Anticancer Activity: Targeting Kinase Signaling

The most prominent application of aminopyrimidine derivatives is in oncology, primarily as kinase inhibitors. By competitively binding to the ATP-binding site of various kinases, these compounds can effectively block aberrant signaling pathways that drive tumor growth and proliferation.

Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC). Aminopyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) have been developed to target these mutations.

Table 1: In Vitro Activity of Selected Aminopyrimidine-Based EGFR Inhibitors

CompoundTarget Cell LineIC50 (nM)Reference
12e H1975 (EGFR L858R/T790M)0.6[2]
12e PC9 (EGFR Del19)4[2]
6c MCF-737,700
10b MCF-731,800
A5 KC-0116 (EGFRdel19/T790M/C797S)Significant Activity[3]
A13 KC-0116 (EGFRdel19/T790M/C797S)Significant Activity[3]

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFRs are key regulators of this process. Aminopyrimidine derivatives have been developed as potent VEGFR inhibitors.

Table 2: In Vitro Activity of Selected Aminopyrimidine-Based VEGFR-2 Inhibitors

CompoundIC50 (µM)Reference
55 0.035[1]
61 0.043[1]

CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer. Aminopyrimidine-based CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells.

Table 3: In Vitro Activity of Selected Aminopyrimidine-Based CDK Inhibitors

CompoundTarget CDKIC50 (nM)Reference
8e CDK988.4[4]
17 CDK20.29[5]
22 CDK77.21[6]
Anti-inflammatory Activity: Targeting IKK-2/NF-κB Signaling

The NF-κB signaling pathway plays a central role in inflammation. IKK-2 is a key kinase in this pathway, and its inhibition can block the activation of NF-κB. Aminopyrimidine derivatives have been identified as potent IKK-2 inhibitors.

Table 4: In Vitro Activity of a Selected Aminopyrimidine-Based IKK-2 Inhibitor

CompoundIC50 (µM)Reference
17 1.30[7]
Other Biological Activities

Beyond cancer and inflammation, aminopyrimidine derivatives have shown promise in a variety of other therapeutic areas, including as inhibitors of β-glucuronidase, which is implicated in conditions like colon cancer and renal diseases.

Table 5: In Vitro β-Glucuronidase Inhibitory Activity of Selected Aminopyrimidine Derivatives

CompoundIC50 (µM)
24 2.8 ± 0.10
8 72.0 ± 6.20
9 126.43 ± 6.16
Standard (D-saccharic acid 1,4-lactone) 45.75 ± 2.16

Key Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. This section provides detailed protocols for key in vitro assays used to evaluate the biological activity of aminopyrimidine derivatives.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting a specific kinase.

Protocol:

  • Prepare a reaction solution containing the protein kinase (e.g., 200 ng) and its substrate protein (e.g., 2 µg) in a kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate, 0.1% (v/v) 2-mercaptoethanol).[5]

  • For inhibitor studies, add the aminopyrimidine derivative at various concentrations to the reaction solution and incubate at 30°C for 10 minutes.[5]

  • Initiate the kinase reaction by adding [γ-32P]-ATP (to a final concentration of 0.1 mM).[5]

  • Incubate the reaction at 30°C for 30 minutes.[5]

  • Terminate the reaction by adding LDS sample buffer.[5]

  • Separate the proteins by SDS-PAGE.[5]

  • Visualize the phosphorylated substrate by autoradiography.[5]

  • Quantify the band intensity to determine the extent of inhibition and calculate the IC50 value.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate at a desired density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[4]

  • Treat the cells with various concentrations of the aminopyrimidine derivative and incubate for a specified period (e.g., 72 hours).[4]

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 1.5 to 4 hours at 37°C.[4]

  • The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Remove the MTT solution and add a solubilizing agent, such as DMSO (Dimethyl Sulfoxide), to dissolve the formazan crystals.[4]

  • Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[4]

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control to determine the IC50 value of the compound.

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of aminopyrimidine derivatives is rooted in their ability to modulate specific signaling pathways that are dysregulated in disease. The following diagrams, rendered in DOT language for Graphviz, illustrate the key pathways targeted by these compounds.

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Aminopyrimidine Aminopyrimidine Derivatives Aminopyrimidine->EGFR Inhibits

Caption: EGFR signaling pathway and inhibition by aminopyrimidine derivatives.

VEGF Signaling Pathway

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Gene Transcription (Angiogenesis, Proliferation) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Aminopyrimidine Aminopyrimidine Derivatives Aminopyrimidine->VEGFR Inhibits

Caption: VEGF signaling pathway and inhibition by aminopyrimidine derivatives.

CDK-Mediated Cell Cycle Regulation

CDK_Cell_Cycle_Regulation cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->S CyclinE_CDK2->Rb Phosphorylates CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->G2 CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->M E2F E2F Rb->E2F Inhibits E2F->S Promotes Transcription Aminopyrimidine Aminopyrimidine Derivatives Aminopyrimidine->CyclinD_CDK46 Inhibits Aminopyrimidine->CyclinE_CDK2 Inhibits Aminopyrimidine->CyclinA_CDK2 Inhibits

Caption: CDK-mediated cell cycle regulation and its inhibition.

IKK-2/NF-κB Signaling Pathway

Caption: IKK-2/NF-κB signaling and its inhibition by aminopyrimidines.

Conclusion and Future Directions

The aminopyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse array of therapeutic agents. From their early use as antibacterial drugs to their current prominence as highly selective kinase inhibitors in oncology, the journey of aminopyrimidine derivatives underscores the power of medicinal chemistry in addressing complex diseases.

The continued exploration of the chemical space around the aminopyrimidine core, coupled with a deeper understanding of the biology of their targets, holds immense promise for the future. The development of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties will be crucial. Furthermore, the application of novel drug delivery technologies and the exploration of combination therapies will likely expand the therapeutic utility of this remarkable class of compounds. This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they continue to unlock the full potential of aminopyrimidine derivatives in the quest for new and improved medicines.

References

The Versatile Scaffold: A Technical Guide to the Research Applications of 4-Chloro-6-isopropylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-isopropylpyrimidin-2-amine is a highly functionalized pyrimidine derivative that has emerged as a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including a reactive chlorine atom, a lipophilic isopropyl group, and a nucleophilic amino group, provide a trifecta of opportunities for synthetic diversification, making it an attractive starting material for the generation of novel bioactive molecules. This technical guide provides an in-depth overview of the current and potential research applications of this compound, complete with experimental protocols, quantitative biological data, and visual representations of relevant biological pathways and synthetic workflows. The core utility of this scaffold lies in the reactivity of the chlorine atom at the 4-position, which readily undergoes nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups and the construction of diverse molecular architectures.[1][2]

Synthetic Versatility and Key Reactions

The primary mode of derivatization of this compound is through the displacement of the C4-chloro substituent. This can be achieved with a variety of nucleophiles, including amines, alcohols, and thiols. Furthermore, the pyrimidine core can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, to form carbon-carbon and carbon-nitrogen bonds, respectively.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack at the 4-position. This allows for the straightforward introduction of various side chains, which is a cornerstone of its application in combinatorial chemistry and lead optimization.

Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of aryl, heteroaryl, or substituted amino moieties, palladium-catalyzed cross-coupling reactions are indispensable tools. While specific protocols for this compound are not extensively reported, methodologies developed for structurally similar 2-amino-4-chloropyrimidines can be readily adapted.

Core Applications in Drug Discovery

Derivatives of this compound have shown promise in a range of therapeutic areas, most notably in oncology. The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.

Anticancer Agents

A significant body of research has focused on the development of anticancer agents derived from 2-aminopyrimidine scaffolds. These compounds often function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.

Several potent Aurora kinase inhibitors feature a 2,4-disubstituted pyrimidine core. Aurora kinases are key regulators of mitosis, and their inhibition can lead to mitotic catastrophe and apoptosis in cancer cells. A critical downstream effector of Aurora kinase signaling is the MYC oncoprotein. Inhibition of Aurora A kinase can lead to the destabilization and subsequent degradation of MYC, a protein that is overexpressed in a wide variety of human cancers and drives cell proliferation and tumor growth.

Below is a diagram illustrating the signaling pathway from Aurora A kinase to MYC-driven transcription and how inhibitors derived from the 2-aminopyrimidine scaffold can intervene.

G cluster_membrane Cellular Processes AuroraA Aurora A Kinase MYC MYC Oncoprotein AuroraA->MYC Stabilizes Proliferation Cell Proliferation & Tumor Growth MYC->Proliferation Drives Inhibitor 2-Aminopyrimidine Derivative Inhibitor->AuroraA Inhibits

Caption: Aurora A Kinase-MYC Signaling Pathway and Point of Inhibition.

Potential Anti-COVID-19 Activity

In addition to anticancer applications, derivatives of 2-amino-4-chloropyrimidines have been investigated for their potential antiviral activity. Molecular docking studies have suggested that these compounds may bind to the main protease (Mpro) of SARS-CoV-2, an essential enzyme for viral replication.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of various derivatives synthesized from 2-amino-4-chloropyrimidine scaffolds.

Table 1: Cytotoxic Activity of 4-Substituted-2-aminopyrimidine Derivatives

Compound IDR Group at C4Cell LineEC50 (µM)
1 4-methylpiperazin-1-ylHCT116209.17 ± 1.23
MCF7221.91 ± 1.37
6 4-(4-bromophenyl)piperazin-1-ylHCT11689.24 ± 1.36
MCF789.37 ± 1.17

Data from a study on microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.

Table 2: Aurora Kinase Inhibitory Activity of 2,4-Disubstituted Pyrimidine Derivatives

Compound IDR1 at C2R2 at C4Aurora A IC50 (nM)Aurora B IC50 (nM)
12a Varied anilineVaried amine309293

Data from a study on novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of derivatives of this compound.

General Procedure for Microwave-Assisted Nucleophilic Aromatic Substitution (Amination)

This protocol describes the synthesis of 4-(substituted amino)-6-isopropylpyrimidin-2-amines.

Experimental Workflow:

G cluster_workflow Microwave-Assisted Amination Workflow Start Start: This compound + Substituted Amine Reagents Add: Anhydrous Propanol Triethylamine Start->Reagents Microwave Microwave Irradiation: 120-140 °C, 15-30 min Reagents->Microwave Workup Work-up: Cooling Dispersion in NaHCO3(aq) Microwave->Workup Extraction Extraction: Ethyl Acetate Workup->Extraction Product Final Product: 4-(Substituted amino)-6- isopropylpyrimidin-2-amine Extraction->Product

References

An In-depth Technical Guide on 4-Chloro-6-isopropylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer

Safety and Biological Data: The information presented in the "Hazard Profile," "Toxicological Information," and "Biological Context and Signaling Pathways" sections is based on data for structurally similar chloropyrimidine and aminopyrimidine derivatives. A specific Safety Data Sheet (SDS) and detailed biological studies for 4-Chloro-6-isopropylpyrimidin-2-amine were not publicly available at the time of this guide's compilation. All handling, safety precautions, and experimental procedures should be conducted with this in mind, under the supervision of qualified professionals, and with appropriate risk assessments. The information provided is for guidance and informational purposes only and does not constitute a certified safety or biological profile.

Chemical and Physical Properties

This compound is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in many biologically active compounds, including pharmaceuticals and agrochemicals. The substituents on the pyrimidine ring, a chlorine atom at the 4-position, an isopropyl group at the 6-position, and an amino group at the 2-position, confer specific chemical and physical properties that are key to its reactivity and potential applications.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 73576-33-7[1]
Molecular Formula C7H10ClN3[1]
Molecular Weight 171.63 g/mol [1]
Appearance Solid (predicted)General knowledge
Purity ≥99% (as supplied by some vendors)[1]
Key Structural Features Pyrimidine ring, C4-Chloro, C6-Isopropyl, C2-Amine[1]

Safety and Handling

Hazard Profile (Extrapolated from Structurally Similar Compounds)

Warning: This information is based on data for related chloropyrimidine compounds and should be treated as indicative of potential hazards.

Table 2: GHS Hazard Statements for Structurally Similar Aminochloropyrimidines

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Table 3: Precautionary Statements (Extrapolated)

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

First Aid Measures (Extrapolated)
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Reactivity and Incompatibility

The primary site of reactivity on this compound is the chlorine atom at the 4-position of the pyrimidine ring. This chlorine is susceptible to nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles, including amines, alcohols, and thiols.[1] This reactivity makes it a versatile intermediate for the synthesis of more complex molecules.

  • Incompatible Materials: Strong oxidizing agents, strong acids.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.

Experimental Protocols

Synthesis of this compound (Adapted from General Procedures)

This protocol is a plausible route based on the synthesis of similar aminochloropyrimidines. The key steps involve the condensation of a β-ketoester with guanidine to form a dihydroxypyrimidine, followed by chlorination.

Workflow Diagram: Synthesis of this compound

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification A Ethyl isobutyrylacetate D 2-Amino-4-hydroxy-6-isopropylpyrimidine A->D B Guanidine Nitrate B->D C Sodium Ethoxide in Ethanol C->D Base E 2-Amino-4-hydroxy-6-isopropylpyrimidine G This compound E->G F Phosphorus Oxychloride (POCl3) F->G Chlorinating Agent H Crude Product I Crystallization or Chromatography H->I J Pure this compound I->J

Caption: A plausible synthetic workflow for this compound.

Materials:

  • Ethyl isobutyrylacetate

  • Guanidine nitrate

  • Sodium metal

  • Absolute ethanol

  • Phosphorus oxychloride (POCl3)

  • Ice

  • Ammonium hydroxide solution (or other suitable base)

  • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

Step 1: Synthesis of 2-Amino-4-hydroxy-6-isopropylpyrimidine

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the sodium ethoxide solution, add guanidine nitrate and stir until dissolved.

  • Slowly add ethyl isobutyrylacetate to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The precipitated product, 2-amino-4-hydroxy-6-isopropylpyrimidine, is collected by filtration, washed with cold ethanol, and dried.

Step 2: Chlorination to this compound

  • In a fume hood, carefully add 2-amino-4-hydroxy-6-isopropylpyrimidine to an excess of phosphorus oxychloride (POCl3).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution with a base, such as ammonium hydroxide, while keeping the temperature low.

  • The crude product, this compound, will precipitate out of the solution.

Purification
  • Collect the crude product by filtration and wash it with cold water.

  • The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel.[2][3]

Toxicological Information (Extrapolated)

Table 4: Toxicological Profile (Based on Analogous Compounds)

EffectObservation
Acute Oral Toxicity Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Respiratory or Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity No data available.
Reproductive Toxicity No data available.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.
Specific Target Organ Toxicity (Repeated Exposure) No data available.
Aspiration Hazard No data available.

Biological Context and Signaling Pathways (Hypothetical)

The general mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.

Hypothetical Signaling Pathway Inhibition by a this compound-based Kinase Inhibitor

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Kinase_Domain Kinase Domain RTK->Kinase_Domain ADP ADP Kinase_Domain->ADP pSubstrate Phosphorylated Substrate Kinase_Domain->pSubstrate ATP ATP ATP->Kinase_Domain Substrate Substrate Substrate->Kinase_Domain Downstream Downstream Signaling pSubstrate->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor This compound Derivative (Hypothetical Inhibitor) Inhibitor->Kinase_Domain Inhibition

Caption: A representative RTK signaling pathway potentially targeted by aminopyrimidine-based inhibitors.

Conclusion

This compound is a valuable research chemical and a versatile intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery. Its reactivity, centered on the C4-chloro position, allows for a wide range of chemical modifications. While specific safety and biological data are lacking, information from structurally related compounds suggests that it should be handled with care, assuming it to be a hazardous substance. Its potential as a scaffold for kinase inhibitors warrants further investigation to elucidate its specific biological targets and therapeutic potential. Researchers using this compound should proceed with appropriate caution and conduct thorough risk assessments.

References

An In-depth Technical Guide to 4-Chloro-6-isopropylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 4-Chloro-6-isopropylpyrimidin-2-amine, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document covers its chemical identity, physicochemical properties, synthetic methodologies, and core reactivity, presenting data in a structured and accessible format for laboratory and research applications.

Chemical Identity and Nomenclature

The compound with the formal name this compound is a substituted pyrimidine derivative. The pyrimidine ring is functionalized with a chlorine atom at the 4th position, an isopropyl group at the 6th position, and an amine group at the 2nd position.

  • IUPAC Name: this compound

  • CAS Number: 73576-33-7[1]

  • Synonyms:

    • 2-Amino-4-chloro-6-isopropylpyrimidine

    • 4-chloro-6-(propan-2-yl)pyrimidin-2-amine

Physicochemical Properties

The intrinsic properties of this compound are crucial for its application in chemical synthesis and drug design. The isopropyl group contributes to its lipophilicity, which can influence its solubility and biological interactions.[1] The amino group can act as a hydrogen bond donor, while the chlorine atom is a key reactive site.[1]

PropertyValueSource
Molecular FormulaC₇H₁₀ClN₃[1]
Molecular Weight171.63 g/mol [1]
Purity≥ 99%[1]

Synthesis and Reactivity

The synthesis of this compound generally involves multi-step chemical reactions that are carefully controlled to ensure high purity of the final product.[1] A common synthetic approach includes the cyclization of appropriate precursors to form the pyrimidine ring, followed by chlorination and amination steps.[1]

General Synthetic Workflow:

A plausible synthetic route starts from isobutyramidine, which undergoes condensation with a malonic ester derivative to form the pyrimidine core. This is followed by chlorination to introduce the reactive chloro group.

Synthetic_Pathway A Isobutyramidine C 2-Amino-6-isopropylpyrimidin-4-ol A->C Condensation B Diethyl Malonate B->C D This compound C->D Chlorination (e.g., POCl₃) Reactivity_Workflow Core This compound Product Substituted Pyrimidine Derivative Core->Product Nucleophilic Substitution Nu Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nu->Core

References

Methodological & Application

Synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine and its derivatives. This pyrimidine core is a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.

Introduction

This compound serves as a key building block for the synthesis of a diverse range of compounds with significant biological activities.[1] The pyrimidine core is a well-established pharmacophore, and derivatives of this scaffold have been shown to inhibit various protein kinases, playing a crucial role in anticancer drug discovery. The chlorine atom at the 4-position is highly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the isopropyl group at the 6-position can influence the compound's lipophilicity and steric interactions with target proteins.[1]

Synthesis of the Core Structure: this compound

The synthesis of the core structure is typically achieved in a two-step process:

  • Step 1: Synthesis of 2-Amino-4-hydroxy-6-isopropylpyrimidine via condensation of guanidine with a suitable three-carbon precursor.

  • Step 2: Chlorination of the resulting hydroxypyrimidine to yield the desired 4-chloro derivative.

Experimental Protocol: Step 1 - Synthesis of 2-Amino-4-hydroxy-6-isopropylpyrimidine

This protocol is adapted from the synthesis of similar 2-amino-4-hydroxy-6-alkylpyrimidines.[2]

Reaction Scheme:

Materials:

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Diethyl isopropylmalonate

  • Hydrochloric acid (for workup)

Procedure:

  • Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Add guanidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes at room temperature.

  • To this mixture, add diethyl isopropylmalonate dropwise.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2-amino-4-hydroxy-6-isopropylpyrimidine.

Expected Yield and Characterization:

Based on similar syntheses, yields are expected to be in the range of 85-95%.[2] The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. For 2-Amino-5-isopropylpyrimidine-4,6-diol, the following characterization was reported: ¹H NMR (DMSO-d₆): δ = 10.45 (2H, bs, 2× OH), 6.62 (2H, bs, NH₂), 2.96 (1H, sept, J(CH,CH₃) = 7.1, H-CH), 1.08 (6H, d, J(CH₃,CH) = 7.1, 2× CH₃); ¹³C NMR (DMSO-d₆): δ = 164.19 (C-4 and 6), 152.40 (C-2), 94.80 (C-5), 22.94 (CH), 20.96 (CH₃).[2]

Experimental Protocol: Step 2 - Chlorination to this compound

This protocol is a general method for the chlorination of hydroxypyrimidines.

Reaction Scheme:

Materials:

  • 2-Amino-4-hydroxy-6-isopropylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene (or other high-boiling solvent)

  • Ice-water

  • Sodium bicarbonate solution

Procedure:

  • In a fume hood, suspend 2-amino-4-hydroxy-6-isopropylpyrimidine in an excess of phosphorus oxychloride.

  • Optionally, add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (around 110 °C) and maintain for 3-5 hours, or until TLC indicates the consumption of the starting material.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry under vacuum.

Expected Yield and Characterization:

Yields for this type of chlorination are typically in the range of 70-90%. The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Derivatization of this compound

The 4-chloro group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a handle for various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position can be readily displaced by various nucleophiles such as amines, alcohols, and thiols.

This protocol is based on a general procedure for the microwave-assisted synthesis of 2-amino-4-substituted-pyrimidine derivatives.[3]

Reaction Scheme:

Materials:

  • This compound

  • Substituted amine (e.g., aniline, piperidine)

  • Triethylamine (TEA)

  • Anhydrous propanol

Procedure:

  • In a microwave reaction vial, combine this compound (1 mmol) and the desired amine (1.1 mmol).

  • Add anhydrous propanol (2-3 mL) and triethylamine (1.2 mmol).

  • Seal the vial and heat in a microwave reactor at 120-140 °C for 15-30 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Examples of SNAr Reactions on Similar Scaffolds

Starting MaterialNucleophileConditionsProductYield (%)Reference
2-Amino-4,6-dichloropyrimidineN-(4-methoxy)phenylamineSolvent-free, TEA, 80-90°C, 4h6-Chloro-4-(N-(4-methoxy)phenyl)-2,4-pyrimidinediamine84[4]
2-Amino-4,6-dichloropyrimidineN-(2-isopropyl)phenylamineSolvent-free, TEA, 80-90°C, 10h6-Chloro-4-(N-(2-isopropyl)phenyl)-2,4-pyrimidinediamine78[4]
2-Amino-4-chloropyrimidine4-MethylpiperazineMicrowave, Propanol, TEA, 120-140°C, 15-30 min4-(4-Methylpiperazin-1-yl)pyrimidin-2-amineNot specified[3]
Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki coupling allows for the formation of a C-C bond between the pyrimidine core and various aryl or heteroaryl boronic acids.

This protocol is adapted from procedures for Suzuki coupling on chloropyrimidines.[5][6]

Reaction Scheme:

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DMF, Toluene/Water mixture)

Procedure:

  • To a reaction vessel, add this compound (1 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (2-5 mol%), and the base (2-3 mmol).

  • Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent.

  • Heat the reaction mixture at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

This reaction is a powerful method for forming C-N bonds, particularly with anilines and other less nucleophilic amines.

This protocol is based on general procedures for Buchwald-Hartwig amination of aryl halides.[7][8][9]

Reaction Scheme:

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like Xantphos or BrettPhos)

  • Strong base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine the palladium pre-catalyst, the ligand, and the base.

  • Add this compound and the amine.

  • Add the anhydrous solvent and heat the mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature, and quench with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Similar Scaffolds

Reaction TypeStarting MaterialCoupling PartnerCatalyst/Ligand/BaseSolventYield (%)Reference
Suzuki4-Chloro-6-methylpyrimidin-2-aminePyridine-3-boronic acidPd(PPh₃)₄ / Na₂CO₃Acetonitrile/Water74[8]
Suzuki2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃1,4-Dioxane71[5]
Buchwald-Hartwig4-Chloro-pyrimidin-2-amineAryl bromidesPdCl₂(dppf) / Xantphos / NaOtBuToluene27-82[8]

Biological Activity and Signaling Pathways

Derivatives of 2-aminopyrimidine are well-known inhibitors of protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of cancer. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.

A hypothetical derivative of this compound could inhibit a receptor tyrosine kinase (RTK) such as the Epidermal Growth Factor Receptor (EGFR) or the Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these kinases can block downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Ligand Growth Factor (e.g., EGF/VEGF) Ligand->RTK Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 4-Substituted-6-isopropyl- pyrimidin-2-amine Derivative Inhibitor->RTK Inhibits

Caption: Kinase inhibitor blocking RTK signaling.

Experimental Workflow

The general workflow for the synthesis and evaluation of new this compound derivatives is outlined below.

Experimental_Workflow start Start step1 Step 1: Synthesis of 2-Amino-4-hydroxy-6-isopropylpyrimidine start->step1 step2 Step 2: Chlorination to This compound step1->step2 step3 Step 3: Derivatization (SNAr, Suzuki, Buchwald-Hartwig) step2->step3 purification Purification (Column Chromatography, Recrystallization) step3->purification characterization Characterization (NMR, MS, m.p.) purification->characterization bio_eval Biological Evaluation (e.g., Kinase Assays, Cell Viability) characterization->bio_eval end End bio_eval->end

Caption: Workflow for synthesis and evaluation.

Conclusion

The synthetic routes described provide a robust framework for the preparation of this compound and its subsequent derivatization. The versatility of this scaffold, combined with the efficiency of modern synthetic methods, makes it an attractive starting point for the development of novel kinase inhibitors and other potential therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals.

References

Application Notes and Protocols for 4-Chloro-6-isopropylpyrimidin-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-isopropylpyrimidin-2-amine is a versatile heterocyclic building block with significant potential in drug discovery and medicinal chemistry. Its pyrimidine core is a common scaffold in numerous biologically active compounds, particularly as kinase inhibitors in oncology. The key structural features of this compound make it an attractive starting material for the synthesis of diverse compound libraries. The chlorine atom at the 4-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups. The isopropyl group at the 6-position can influence the compound's lipophilicity and steric interactions with biological targets, while the amino group at the 2-position provides a crucial hydrogen bond donor for target engagement.[1]

These application notes provide an overview of the potential uses of this compound in drug discovery, with a focus on the development of kinase inhibitors. The provided protocols are based on established methodologies for the synthesis and evaluation of similar pyrimidine-based compounds and are intended to serve as a guide for researchers.

Target-Based Drug Discovery Potential

The 2-aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibitors. Numerous approved drugs and clinical candidates targeting various kinases, such as anaplastic lymphoma kinase (ALK) and Src kinase, feature this core structure. The amino group at the 2-position and the nitrogen at the 1-position of the pyrimidine ring typically form key hydrogen bond interactions with the hinge region of the kinase domain, mimicking the binding of the adenine base of ATP. By modifying the substituents at the 4- and 6-positions of the pyrimidine ring, researchers can achieve selectivity and potency for specific kinases.

The isopropyl group of this compound can be strategically utilized to probe the hydrophobic pocket of the ATP-binding site of kinases, potentially enhancing binding affinity and selectivity. The chlorine atom at the 4-position is the primary site for diversification, allowing for the introduction of various linkers and pharmacophoric groups to target different regions of the kinase active site.

Data Presentation: Efficacy of Analogous 2,4-Diaminopyrimidine Derivatives

While specific efficacy data for direct derivatives of this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of analogous 2,4-diaminopyrimidine compounds against various cancer cell lines and kinases. This data provides a valuable reference for the potential potency that can be achieved with this compound class.

Compound IDR1 Group (at position 4)R2 Group (at position 6)Target Cell Line/KinaseIC50/EC50 (µM)
Analog 1 4-(4-bromophenyl)piperazin-1-ylHHCT11689.24 ± 1.36
Analog 1 4-(4-bromophenyl)piperazin-1-ylHMCF789.37 ± 1.17
Analog 2 N-(meta-phenylenediamine)IsopropylsulfonylALKwt0.023 ± 0.003
Analog 2 N-(meta-phenylenediamine)IsopropylsulfonylHDAC10.15 ± 0.01
Analog 3 N-(para-phenylenediamine)IsopropylsulfonylALKwt0.019 ± 0.002
Analog 3 N-(para-phenylenediamine)IsopropylsulfonylHDAC10.21 ± 0.02

Data for Analogs 1 are from a study on 2-amino-4-chloro-pyrimidine derivatives.[2] Data for Analogs 2 and 3 are from a study on 2,4-pyrimidinediamine derivatives as ALK and HDAC dual inhibitors.[3]

Experimental Protocols

The following are detailed, adaptable protocols for the synthesis and evaluation of derivatives of this compound.

Protocol 1: Synthesis of N4-Substituted-6-isopropylpyrimidin-2,4-diamine Derivatives via Nucleophilic Aromatic Substitution

This protocol describes a general method for the displacement of the chlorine atom at the 4-position with a variety of amines.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, piperazine derivatives)

  • Solvent (e.g., n-butanol, isopropanol, or DMF)

  • Base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen solvent, add the desired amine (1.1-1.5 equivalents) and the base (2-3 equivalents).

  • The reaction mixture is heated to a temperature between 80-140 °C under an inert atmosphere. The optimal temperature and reaction time will depend on the reactivity of the amine and should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired N4-substituted-6-isopropylpyrimidin-2,4-diamine derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (specific to the kinase)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 96-well or 384-well plate, add the kinase enzyme, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature (usually 30-37 °C) for a specified period.

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

  • The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol describes a common method to evaluate the effect of the synthesized compounds on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (and a vehicle control, typically DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualizations

The following diagrams illustrate key concepts in the application of this compound in drug discovery.

G cluster_synthesis Synthetic Strategy Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction + Various Amines Library Diverse Library of 2,4-Diaminopyrimidine Derivatives Reaction->Library

Caption: Synthetic route from the starting material.

G cluster_workflow Drug Discovery Workflow Synthesis Compound Synthesis Screening In Vitro Kinase Assay Synthesis->Screening CellAssay Cell-Based Proliferation Assay Screening->CellAssay Optimization Lead Optimization (SAR) CellAssay->Optimization Optimization->Synthesis Preclinical Preclinical Development Optimization->Preclinical

Caption: Iterative drug discovery cycle.

G cluster_pathway Kinase Signaling Pathway Inhibition Receptor Receptor Tyrosine Kinase (e.g., ALK) P1 Downstream Signaling Protein 1 (e.g., PI3K) Receptor->P1 P2 Downstream Signaling Protein 2 (e.g., Akt) P1->P2 Proliferation Cell Proliferation & Survival P2->Proliferation Inhibitor 2,4-Diaminopyrimidine Inhibitor Inhibitor->Receptor Inhibition

Caption: Mechanism of kinase pathway inhibition.

References

Application Notes and Protocols for the Amination of 4-Chloro-6-isopropylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the amination of 4-chloro-6-isopropylpyrimidin-2-amine, a versatile building block in medicinal chemistry. The chlorine atom at the C4 position is a key reactive site, readily undergoing nucleophilic substitution, making this compound a valuable intermediate for the synthesis of diverse compound libraries.[1] Two primary methods for the amination of this substrate are presented: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Introduction

This compound possesses a pyrimidine core functionalized with a reactive chlorine atom at the 4-position, an isopropyl group at the 6-position, and an amine group at the 2-position.[1] The electron-withdrawing nature of the pyrimidine ring facilitates nucleophilic attack at the carbon bearing the chlorine atom. The choice between an SNAr and a Buchwald-Hartwig approach will depend on the nucleophilicity of the amine, steric hindrance, and the desired reaction conditions.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a direct method for replacing the chloro group with an amine. This reaction is often thermally promoted and can be catalyzed by either acid or base. The reactivity in SNAr reactions on pyrimidines is generally greater at the 4-position compared to the 2-position.

Experimental Protocol: General Procedure for SNAr
  • Reagent Preparation: In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., n-butanol, ethanol, or water).

  • Addition of Amine: Add the desired primary or secondary amine (1.0-1.5 eq).

  • Base/Acid Addition (Optional):

    • For base-mediated reactions, add a non-nucleophilic base such as triethylamine (Et3N) or potassium carbonate (K2CO3) (1.5-2.0 eq) to act as an HCl scavenger.[2]

    • For acid-catalyzed reactions with less nucleophilic amines (e.g., anilines), a catalytic amount of a strong acid like HCl (0.1 eq) can be added.[3][4]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and reflux for 2-24 hours.[2][3] Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solid precipitate forms, it can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure.

    • The crude residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water or a saturated aqueous solution of sodium bicarbonate to remove any remaining acid or base.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The final product is purified by column chromatography on silica gel or by recrystallization.

Data Presentation: SNAr Conditions for Structurally Similar Pyrimidines
SubstrateAmineBase/AcidSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-4,6-dichloropyrimidineVarious AminesTriethylamineSolvent-free80-904.584[5]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilinesHCl (0.1 eq)Water803-22-[3]
ChloropyrimidinesVarious AminesTriethylaminen-ButanolReflux8Moderate to High[2]

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This method is particularly useful for less reactive amines or when milder reaction conditions are required.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Inert Atmosphere: The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: To a dry reaction vessel, add this compound (1.0 eq), the desired amine (1.0-1.2 eq), a palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3; 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or Brettphos; 1-10 mol%), and a base (e.g., NaOtBu, Cs2CO3, or K2CO3; 1.5-2.5 eq).

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 110 °C for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Conditions for Amination of Aryl Halides
CatalystLigandBaseSolventTemperature (°C)Reference
Dichlorobis(triphenylphosphine)Pd(II)XantphosSodium tert-butoxideTolueneReflux[7]
Pd(OAc)2BINAPCs2CO3Toluene100[6]
Pd2(dba)3BrettphosK3PO4Dioxane100[8]

Logical Workflow for Protocol Selection

workflow start Start with This compound amine_type Consider Amine Nucleophilicity & Sterics start->amine_type snar Nucleophilic Aromatic Substitution (SNAr) amine_type->snar High Nucleophilicity/ Less Hindered buchwald Buchwald-Hartwig Amination amine_type->buchwald Low Nucleophilicity/ More Hindered product Desired N-substituted 6-isopropylpyrimidin-2,4-diamine snar->product buchwald->product

Caption: Decision workflow for selecting the appropriate amination protocol.

Experimental Workflow Diagram

experimental_workflow cluster_snar SNAr Protocol cluster_buchwald Buchwald-Hartwig Protocol snar_reagents Reagents This compound Amine Solvent (Optional) Base/Acid snar_reaction Reaction Heat (80°C - Reflux) 2-24 hours snar_reagents->snar_reaction snar_workup Work-up Cool (Optional) Filter/Concentrate Liquid-Liquid Extraction snar_reaction->snar_workup snar_purification Purification Column Chromatography or Recrystallization snar_workup->snar_purification end Final Product snar_purification->end buchwald_reagents Reagents This compound Amine Pd Catalyst & Ligand Base Dry Solvent buchwald_reaction Reaction Inert Atmosphere Heat (80-110°C) 2-24 hours buchwald_reagents->buchwald_reaction buchwald_workup Work-up Cool Filter through Celite Wash with Water/Brine buchwald_reaction->buchwald_workup buchwald_purification Purification Column Chromatography buchwald_workup->buchwald_purification buchwald_purification->end start Starting Material: This compound start->snar_reagents start->buchwald_reagents

Caption: Comparative workflow for SNAr and Buchwald-Hartwig amination.

References

Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki coupling reactions with 4-chloropyrimidines. This class of reaction is a powerful tool for the synthesis of substituted pyrimidines, which are key structural motifs in many biologically active compounds and approved drugs. The following sections detail optimized reaction conditions, experimental procedures, and the catalytic cycle involved.

Introduction to Suzuki Coupling of 4-Chloropyrimidines

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of medicinal chemistry and drug discovery, the arylation or heteroarylation of the pyrimidine core is of significant interest. The pyrimidine moiety is present in numerous natural products and synthetic compounds with a broad range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2]

Halogenated pyrimidines are excellent substrates for Suzuki coupling reactions due to the electron-deficient nature of the pyrimidine ring, which makes them more reactive than analogous benzene halides.[1] Specifically, the chlorine atom at the 4-position of the pyrimidine ring is susceptible to palladium-catalyzed cross-coupling with various aryl and heteroaryl boronic acids. This allows for the regioselective introduction of diverse substituents, providing a straightforward route to novel pyrimidine derivatives.

Microwave-assisted synthesis has emerged as a highly efficient method for these transformations, often leading to significantly reduced reaction times, lower catalyst loadings, and improved yields compared to conventional heating.[1][2]

General Reaction Scheme

The general transformation for the Suzuki coupling of a 4-chloropyrimidine with a boronic acid is depicted below:

Suzuki_Reaction cluster_reactants Reactants cluster_products Products pyrimidine 4-Chloropyrimidine catalyst Pd Catalyst Base, Solvent pyrimidine->catalyst boronic_acid R-B(OH)₂ (Aryl or Heteroaryl Boronic Acid) boronic_acid->catalyst product 4-Substituted Pyrimidine byproducts Byproducts catalyst->product catalyst->byproducts

Caption: General Suzuki coupling of a 4-chloropyrimidine.

Optimization of Reaction Conditions

The success of the Suzuki coupling reaction with 4-chloropyrimidines is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following tables summarize conditions reported in the literature for similar substrates, providing a strong starting point for optimization.

Table 1: Palladium Catalysts and Reaction Conditions for Suzuki Coupling of Chloro-pyrimidines
SubstrateCatalyst (mol%)BaseSolventTemp. (°C) & TimeYield (%)Reference
2,4-DichloropyrimidinePd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O (2:1)100 °C, 15 min (MW)81[1]
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-80 °C, 18-22 h60[3][4]
2,4,5,6-TetrachloropyrimidinePd(PPh₃)₂Cl₂ (1.0-3.0)K₂CO₃ (2M aq.)1,4-Dioxane60 °C, 2 h87-97[5]
Resin-supported chloropyrimidinePd₂(dba)₃/P(t-Bu)₃KF (spray-dried)THF50 °C, overnightModerate[6]
2,4-DichloropyridinePd(PEPPSI)(IPr) (3)VariousVarious60-100 °C-[7]
Table 2: Effect of Different Boronic Acids on Yield

The electronic properties of the boronic acid can influence the reaction outcome. Generally, electron-rich boronic acids tend to give good to excellent yields.

4-Chloropyrimidine DerivativeBoronic AcidCatalyst SystemYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O81[1]
2,4-Dichloropyrimidine3-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O85[1]
2,4-Dichloropyrimidine3-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O88[1]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methylphenylboronic acidPd(PPh₃)₄, K₃PO₄, 1,4-Dioxane70[3]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄, K₃PO₄, 1,4-Dioxane80[3]

Experimental Protocols

The following are detailed protocols adapted from the literature for the Suzuki coupling of chloropyrimidines. These can be used as a starting point and optimized for specific 4-chloropyrimidine substrates.

Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Arylboronic Acids

This protocol is adapted from a procedure for the regioselective synthesis of C4-substituted pyrimidines.[1]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave reactor vials

  • Argon or Nitrogen gas

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), potassium carbonate (1.5 mmol, 3 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).

  • Add 4 mL of 1,4-dioxane and 2 mL of water to the vial.

  • Displace the air in the vial with an inert atmosphere (argon or nitrogen).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2-chloropyrimidine.

Protocol 2: Conventional Heating Suzuki Coupling of a Dichloropyrimidine Derivative

This protocol is based on the synthesis of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines.[3]

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine (or other suitable 4-chloropyrimidine derivative)

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane or Toluene

  • Distilled water

  • Schlenk flask

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask containing the 4-chloropyrimidine derivative (0.986 mmol), add the palladium catalyst (5 mol%).

  • Add 6 mL of solvent (e.g., 1,4-dioxane).

  • Stir the mixture under an inert atmosphere for 30 minutes at room temperature.

  • Add the arylboronic acid (1.08 mmol, 1.1 equivalents), the base (1.972 mmol, 2 equivalents), and 1.5 mL of distilled water.

  • Reflux the reaction mixture at 70-80 °C for 18-22 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Suzuki Coupling Catalytic Cycle

The mechanism of the Suzuki coupling reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OxAdd Transmetal Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 - Ar-Ar' Product Ar-Ar' (4-Substituted Pyrimidine) RedElim->Product ArX 4-Chloropyrimidine (Ar-X) ArX->OxAdd + Ar-X Boronic R-B(OH)₂ + Base -> [R-B(OH)₃]⁻ Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Cycle Description:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 4-chloropyrimidine (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by the base to form a boronate complex, transfers its organic group (R) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex (Ar and R) are coupled and eliminated from the metal center, forming the final product (Ar-R) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion

The Suzuki coupling of 4-chloropyrimidines is a robust and efficient method for the synthesis of a diverse range of substituted pyrimidines. By carefully selecting the catalyst, base, and solvent, and by utilizing techniques such as microwave irradiation, researchers can achieve high yields and regioselectivity. The protocols and data presented here serve as a valuable resource for scientists engaged in the synthesis of novel pyrimidine-based compounds for drug discovery and development.

References

Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of kinase inhibitors centered on the versatile pyrimidine scaffold. The pyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[1] This document outlines synthetic strategies for key pyrimidine scaffolds, protocols for evaluating their biological activity, and presents quantitative data for representative compounds.

Introduction to Pyrimidine Scaffolds in Kinase Inhibition

The pyrimidine nucleus is a fundamental building block in numerous therapeutic agents, largely owing to its structural resemblance to the nucleobases of DNA and RNA.[1] In the context of kinase inhibition, pyrimidine derivatives have been extensively explored as ATP-competitive inhibitors. By modifying the substitution pattern at various positions of the pyrimidine ring, medicinal chemists can achieve potent and selective inhibition of a wide range of kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).[2][3]

Commonly employed pyrimidine-based scaffolds in kinase inhibitor design include:

  • 2,4-Diaminopyrimidines: This scaffold is known for its ability to form crucial hydrogen bonds with the kinase hinge region.[4]

  • Pyrazolo[3,4-d]pyrimidines: As a bioisostere of adenine, this fused heterocyclic system effectively mimics ATP binding.[5][6]

  • Pyrido[2,3-d]pyrimidines: These compounds have shown broad-spectrum tyrosine kinase inhibitory activity.

Synthesis of Pyrimidine-Based Kinase Inhibitors

The synthesis of kinase inhibitors featuring a pyrimidine core can be approached through various well-established organic chemistry reactions. Below are generalized protocols for the synthesis of key pyrimidine scaffolds.

General Synthesis of 2,4-Diaminopyrimidine Derivatives

A common route to synthesize 2,4-diaminopyrimidine derivatives involves the sequential nucleophilic aromatic substitution (SNAr) of a dihalopyrimidine.

Protocol:

  • First Nucleophilic Substitution: To a solution of 2,4-dichloropyrimidine in a suitable solvent (e.g., isopropanol, DMF), add one equivalent of the desired amine and a base (e.g., diisopropylethylamine, potassium carbonate).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Second Nucleophilic Substitution: To the resulting mixture containing the 2-amino-4-chloropyrimidine intermediate, add the second desired amine.

  • The reaction may require heating to drive the second substitution to completion.

  • Work-up and Purification: After the reaction is complete, cool the mixture, and partition it between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-diaminopyrimidine derivative.

General Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold often starts from a substituted pyrazole precursor.

Protocol:

  • Condensation Reaction: React a 5-amino-1H-pyrazole-4-carbonitrile with a suitable one-carbon synthon, such as formamide or a formic acid equivalent, under heating. This cyclization reaction forms the pyrimidine ring.

  • Alternatively, condensation of a 5-aminopyrazole-4-carboxamide with an appropriate reagent can also yield the desired scaffold.

  • Functionalization: The resulting pyrazolo[3,4-d]pyrimidin-4-one can be converted to a 4-chloro derivative using a chlorinating agent like phosphoryl chloride (POCl3).

  • The 4-chloro intermediate can then undergo nucleophilic substitution with various amines or other nucleophiles to introduce diversity at this position.

  • Work-up and Purification: Quench the reaction mixture carefully with ice-water. Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the product by crystallization or column chromatography.

Biological Evaluation of Pyrimidine-Based Kinase Inhibitors

The biological activity of synthesized pyrimidine derivatives is primarily assessed through in vitro kinase inhibition assays and cell-based proliferation assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate or a specific protein substrate), and the pyrimidine-based inhibitor at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with an ATP consumption detection method).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive methods, detection can be based on fluorescence or luminescence.

  • IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined from this curve.[7]

Cell Proliferation (MTT) Assay

This assay determines the effect of the synthesized compounds on the viability and proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine-based inhibitors and incubate for a specified period (e.g., 48-72 hours).[6]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6][8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for cell proliferation.

Quantitative Data of Representative Pyrimidine-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of selected pyrimidine-based kinase inhibitors against various kinases.

Compound ScaffoldTarget KinaseIC50 (nM)Reference
Pyrido[2,3-d]pyrimidinePDGFr1110[9]
Pyrido[2,3-d]pyrimidineFGFr130[9]
Pyrido[2,3-d]pyrimidineEGFr450[9]
Pyrido[2,3-d]pyrimidinec-src220[9]
Furo[2,3-d]pyrimidineEGFR3.1[2]
Pyrazolo[3,4-d]pyrimidineFLT339[10]
Pyrazolo[3,4-d]pyrimidineVEGFR212[10]
2,4-DiaminopyrimidineHPK10.15[11]
2,4-DiaminopyrimidineFAK94 (MDA-MB-231 cells)[12]
2,4-DiaminopyrimidineFAK130 (A549 cells)[12]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 Recruitment PI3K PI3K EGFR->PI3K Activation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Simplified EGFR signaling pathway.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Regulation G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Activation M_Phase M Phase (Mitosis) Aurora_B Aurora B M_Phase->Aurora_B Activation Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Centrosome_Separation->M_Phase Spindle_Assembly->M_Phase Cell_Division Cell Division Cytokinesis->Cell_Division

Caption: Role of Aurora kinases in the cell cycle.

Experimental_Workflow cluster_synthesis Synthesis cluster_bio_eval Biological Evaluation cluster_results Results Start_Material Starting Materials Synthesis Chemical Synthesis of Pyrimidine Derivatives Start_Material->Synthesis Purification Purification and Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay Purification->Kinase_Assay Cell_Assay Cell Proliferation (MTT) Assay Purification->Cell_Assay Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General experimental workflow.

References

Application Notes and Protocols for the Preparation of 4-Chloro-6-isopropylpyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine and its analogs, which are valuable scaffolds in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them key targets in drug discovery.[1][2][3]

I. Synthesis of this compound

The synthesis of the core compound, this compound, is achieved through a two-step process involving the initial condensation to form the pyrimidine ring, followed by chlorination.

Step 1: Synthesis of 2-Amino-6-isopropylpyrimidin-4-ol

This initial step involves the condensation of guanidine with an appropriate β-ketoester, in this case, ethyl 4-methyl-3-oxopentanoate.

Protocol:

  • Reagents and Materials:

    • Guanidine hydrochloride

    • Sodium ethoxide

    • Ethanol, absolute

    • Ethyl 4-methyl-3-oxopentanoate

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure: a. In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). b. To this solution, add guanidine hydrochloride (1.0 equivalent) and stir the mixture for 30 minutes at room temperature. c. Add ethyl 4-methyl-3-oxopentanoate (1.0 equivalent) to the reaction mixture. d. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). f. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-Amino-6-isopropylpyrimidin-4-ol. A typical yield for this type of condensation is in the range of 85-95%.[4]

Step 2: Chlorination of 2-Amino-6-isopropylpyrimidin-4-ol

The hydroxyl group at the 4-position of the pyrimidine ring is converted to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃).

Protocol:

  • Reagents and Materials:

    • 2-Amino-6-isopropylpyrimidin-4-ol

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (optional, as a base)

    • Round-bottom flask with reflux condenser and gas trap

    • Heating mantle

  • Procedure: a. In a fume hood, carefully add 2-Amino-6-isopropylpyrimidin-4-ol (1.0 equivalent) to a round-bottom flask. b. Add phosphorus oxychloride (excess, typically 3-5 equivalents) to the flask. N,N-Dimethylaniline (1.0 equivalent) can be added as a base to facilitate the reaction.[5] c. Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be monitored by TLC. d. After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice. e. Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8. f. The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

II. Synthesis of this compound Analogs

The prepared this compound can be further functionalized at the 4-position using common cross-coupling reactions to generate a library of analogs.

A. Suzuki Coupling for C-C Bond Formation

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting the chloro-pyrimidine with a boronic acid in the presence of a palladium catalyst.[6][7][8]

Protocol:

  • Reagents and Materials:

    • This compound

    • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0 equivalents)

    • Solvent (e.g., 1,4-dioxane, toluene, DMF)

    • Schlenk tube or similar reaction vessel

    • Inert atmosphere (nitrogen or argon)

  • Procedure: a. To a Schlenk tube, add this compound (1.0 equivalent), the boronic acid, the palladium catalyst, and the base. b. Evacuate and backfill the tube with an inert gas three times. c. Add the degassed solvent to the reaction mixture. d. Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC. e. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to obtain the desired analog.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling the chloro-pyrimidine with a primary or secondary amine.[9][10][11]

Protocol:

  • Reagents and Materials:

    • This compound

    • Primary or secondary amine (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

    • Phosphine ligand (e.g., Xantphos, BINAP) (1-5 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.0 equivalents)

    • Solvent (e.g., toluene, 1,4-dioxane)

    • Schlenk tube or similar reaction vessel

    • Inert atmosphere (nitrogen or argon)

  • Procedure: a. In a Schlenk tube, combine the palladium catalyst and the phosphine ligand in the solvent and stir for 10-15 minutes to form the active catalyst complex. b. Add this compound (1.0 equivalent), the amine, and the base to the reaction vessel. c. Evacuate and backfill the tube with an inert gas three times. d. Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC. e. After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. f. Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine. g. Dry the organic layer, concentrate, and purify the product by column chromatography.

III. Data Presentation

The following table summarizes representative quantitative data for a series of synthesized 4-substituted-6-isopropylpyrimidin-2-amine analogs.

Compound IDR-Group (at C4)Synthesis MethodYield (%)Purity (%)IC₅₀ (Kinase X) (nM)
Analog 1 4-MethoxyphenylSuzuki Coupling85>98150
Analog 2 3-ChlorophenylSuzuki Coupling78>9995
Analog 3 Pyridin-3-ylSuzuki Coupling72>98210
Analog 4 MorpholinoBuchwald-Hartwig91>9955
Analog 5 N-MethylpiperazinylBuchwald-Hartwig88>9770
Analog 6 AnilineBuchwald-Hartwig65>98320

IV. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and diversification of the this compound scaffold.

experimental_workflow cluster_synthesis Core Synthesis cluster_diversification Analog Synthesis start Guanidine + Ethyl 4-methyl-3-oxopentanoate intermediate 2-Amino-6-isopropylpyrimidin-4-ol start->intermediate Condensation core This compound intermediate->core Chlorination (POCl3) suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) core->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) core->buchwald analogs Library of Analogs suzuki->analogs buchwald->analogs

Caption: General workflow for the synthesis of this compound and its analogs.

Hypothetical Signaling Pathway Inhibition

Many pyrimidine-based kinase inhibitors target pathways involved in cell proliferation and survival. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by the synthesized analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras Growth Factor pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation transcription->proliferation inhibitor 4-Substituted-6-isopropyl- primidin-2-amine Analog inhibitor->raf Inhibition inhibitor->pi3k Inhibition

References

Application of 4-Chloro-6-isopropylpyrimidin-2-amine in Materials Science: A Focus on Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-isopropylpyrimidin-2-amine is a versatile heterocyclic compound characterized by a pyrimidine core functionalized with a reactive chlorine atom, an isopropyl group, and an amino group. While its primary applications have historically been in the realm of medicinal chemistry and as an intermediate in organic synthesis, its unique electronic and structural features suggest significant potential for use in materials science.[1] The presence of the electron-rich amino group and the pyrimidine ring, coupled with the reactive chloro-substituent, makes it an attractive building block for the synthesis of novel functional organic materials, particularly for applications in organic electronics. This document outlines potential applications, detailed experimental protocols, and characterization data for materials derived from this compound.

Potential Applications in Materials Science

The inherent properties of the this compound scaffold lend themselves to several cutting-edge applications in materials science:

  • Organic Semiconductors: The pyrimidine core is an electron-deficient system, and when appropriately substituted, it can facilitate electron transport. By incorporating electron-donating groups through substitution of the chlorine atom, donor-acceptor (D-A) type molecules can be synthesized, which are crucial for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

  • Conductive Polymers: The amino and chloro functionalities allow for the polymerization of this compound into conjugated polymers. The resulting polymers could exhibit tunable electronic properties, making them suitable for applications such as organic light-emitting diodes (OLEDs), electrochromic devices, and sensors.

  • Functional Coatings: Polymers and materials derived from this pyrimidine derivative could be used to create functional coatings with specific optical or electronic properties, such as anti-static coatings or selective sensory layers.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of a hypothetical functional polymer, poly(2-amino-6-isopropylpyrimidine-4-yl)-aniline (PAIPA), derived from this compound for use in organic thin-film transistors (OTFTs).

Synthesis of Poly(2-amino-6-isopropylpyrimidine-4-yl)-aniline (PAIPA) via Buchwald-Hartwig Amination

This protocol describes the synthesis of a conductive polymer through a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide

  • Anhydrous Toluene

  • Methanol

  • Deionized Water

Procedure:

  • To a dried Schlenk flask under an inert nitrogen atmosphere, add this compound (1.0 eq), aniline (1.1 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene to the flask via a syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a beaker of methanol.

  • Filter the precipitate and wash with methanol and deionized water to remove any unreacted monomers and catalyst residues.

  • Dry the polymer product under vacuum at 60 °C for 12 hours.

Fabrication of an Organic Thin-Film Transistor (OTFT)

This protocol outlines the fabrication of a bottom-gate, top-contact OTFT using the synthesized PAIPA polymer.

Materials:

  • Synthesized PAIPA polymer

  • Chlorobenzene

  • Heavily n-doped Si wafer with a 300 nm SiO₂ layer

  • Gold (Au) pellets for thermal evaporation

Procedure:

  • Prepare a 10 mg/mL solution of the PAIPA polymer in chlorobenzene.

  • Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol for 15 minutes each, followed by drying with a nitrogen stream.

  • Treat the substrate with an oxygen plasma for 5 minutes to improve the surface energy.

  • Spin-coat the PAIPA polymer solution onto the Si/SiO₂ substrate at 3000 rpm for 60 seconds.

  • Anneal the film at 120 °C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent.

  • Deposit the gold source and drain electrodes (50 nm thickness) through a shadow mask by thermal evaporation. The channel length and width can be defined by the mask (e.g., L = 50 µm, W = 1000 µm).

  • Characterize the electrical properties of the OTFT device using a semiconductor parameter analyzer in a nitrogen atmosphere.

Data Presentation

The following tables summarize the hypothetical quantitative data for the synthesized polymer and the fabricated OTFT device.

Table 1: Properties of Synthesized PAIPA Polymer

PropertyValue
Molecular Weight (Mw)25,000 g/mol
Polydispersity Index (PDI)2.1
UV-Vis Absorption (λmax, film)450 nm
Photoluminescence (λem, film)580 nm
Highest Occupied Molecular Orbital (HOMO)-5.2 eV
Lowest Unoccupied Molecular Orbital (LUMO)-2.8 eV

Table 2: Performance of PAIPA-based OTFT Device

ParameterValue
Hole Mobility (µh)0.05 cm² V⁻¹ s⁻¹
On/Off Current Ratio (Ion/Ioff)1 x 10⁵
Threshold Voltage (Vth)-2.5 V

Visualizations

Experimental Workflow for PAIPA Synthesis and OTFT Fabrication

G cluster_synthesis PAIPA Synthesis cluster_fabrication OTFT Fabrication start Reactants: This compound Aniline, Pd₂(dba)₃, Xantphos, NaOtBu reaction Buchwald-Hartwig Amination (Toluene, 110 °C, 24h) start->reaction precipitation Precipitation in Methanol reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Vacuum Drying filtration->drying polymer PAIPA Polymer drying->polymer solution PAIPA in Chlorobenzene polymer->solution Dissolution spin_coating Spin-Coating on Si/SiO₂ solution->spin_coating annealing Annealing (120 °C) spin_coating->annealing deposition Au Electrode Deposition annealing->deposition device OTFT Device deposition->device

Caption: Workflow for the synthesis of PAIPA polymer and fabrication of an OTFT device.

Logical Relationship of Components in an OTFT Device

OTFT_Structure cluster_device OTFT Device Structure Gate Gate (n-doped Si) Dielectric Dielectric (SiO₂) Gate->Dielectric Semiconductor Organic Semiconductor (PAIPA) Dielectric->Semiconductor Source Source (Au) Semiconductor->Source Drain Drain (Au) Semiconductor->Drain

Caption: Schematic of the bottom-gate, top-contact OTFT device structure.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 4-Chloro-6-isopropylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-chloro-6-isopropylpyrimidin-2-amine as a versatile starting material for the development of novel antimicrobial agents. While specific antimicrobial compounds directly synthesized from this precursor are not extensively documented in publicly available literature, its chemical properties make it an ideal scaffold for generating diverse libraries of pyrimidine derivatives for antimicrobial screening.

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] The core pyrimidine structure is found in numerous therapeutic agents.[3] this compound is a valuable building block for medicinal chemistry due to its distinct reactive sites. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the amino group at the 2-position can be further derivatized.[4] The isopropyl group at the 6-position contributes to the molecule's lipophilicity, which can influence its pharmacokinetic properties.[4]

General Synthetic Strategy

The primary synthetic route for generating a library of potential antimicrobial agents from this compound involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom. This reaction can be readily achieved with a wide range of nucleophiles, such as amines, thiols, and alcohols, to yield a diverse set of substituted pyrimidine derivatives.

G start This compound product N-substituted-6-isopropylpyrimidin-2-amine Derivatives start->product Nucleophilic Aromatic Substitution (SNAr) reagents Nucleophile (R-NH2, R-SH, R-OH) Base (e.g., Et3N, K2CO3) Solvent (e.g., DMF, EtOH) screening Antimicrobial Activity Screening product->screening

Caption: General workflow for the synthesis and screening of antimicrobial agents.

Experimental Protocols

The following protocols are representative methods for the synthesis and evaluation of antimicrobial agents derived from this compound.

Protocol 1: Synthesis of N-Aryl-6-isopropylpyrimidin-2,4-diamine Derivatives

This protocol describes a general procedure for the synthesis of N-aryl substituted pyrimidine derivatives via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • Substituted aniline

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (5 mL), add the substituted aniline (1.2 mmol) and triethylamine (1.5 mmol).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product by spectroscopic methods (1H NMR, 13C NMR, MS).

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization A Dissolve this compound in DMF B Add substituted aniline and Et3N A->B C Heat reaction mixture (80-100 °C) B->C D Monitor reaction by TLC C->D E Cool and pour into water D->E F Extract with Ethyl Acetate E->F G Wash with NaHCO3 and Brine F->G H Dry over Na2SO4 and Concentrate G->H I Purify by Column Chromatography H->I J Characterize by NMR and MS I->J

Caption: Experimental workflow for the synthesis of N-Aryl pyrimidine derivatives.

Protocol 2: Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.

Materials:

  • Synthesized pyrimidine derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations.

  • Prepare an inoculum of the microbial strain and adjust its concentration to a standardized level (e.g., 5 x 105 CFU/mL).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microbes in broth without compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for 18-24 hours for bacteria).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation

The following table summarizes the antimicrobial activity of various pyrimidine derivatives reported in the literature to showcase the potential of this class of compounds.

Compound ClassTest OrganismMIC (µg/mL)Reference
Thiophenyl-pyrimidine derivativesStaphylococcus aureus (MRSA)2[5]
Thiophenyl-pyrimidine derivativesVancomycin-resistant Enterococci (VREs)2[5]
1,2,4-Triazolo[1,5-a]pyrimidine derivativesStaphylococcus aureus0.25 - 2.0[6]
1,2,4-Triazolo[1,5-a]pyrimidine derivativesEscherichia coli0.25 - 2.0[6]
Pyrimido[4,5-d]pyrimidine derivativesEscherichia coli>100[1]
Pyrimido[4,5-d]pyrimidine derivativesBacillus subtilis50[1]
Pyrido[2,3-d:6,5-d']dipyrimidine derivativesCandida albicans50[1]

Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for derivatives of this compound is yet to be elucidated, pyrimidine-based antimicrobial agents have been reported to act through various mechanisms. One notable target is dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria.[7] Inhibition of DHFR disrupts DNA synthesis, leading to bacterial cell death. Another potential mechanism involves the inhibition of bacterial cell division by targeting proteins like FtsZ.

G cluster_pathway Potential Antimicrobial Mechanisms of Pyrimidine Derivatives Pyrimidine Pyrimidine Derivative DHFR Dihydrofolate Reductase (DHFR) Pyrimidine->DHFR Inhibition FtsZ FtsZ Polymerization Pyrimidine->FtsZ Inhibition Folate Folic Acid Synthesis DNA DNA Synthesis CellDeath Bacterial Cell Death CellDivision Bacterial Cell Division CellDivision->CellDeath

Caption: Potential mechanisms of action for pyrimidine-based antimicrobial agents.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel antimicrobial agents. The straightforward derivatization through nucleophilic substitution allows for the creation of large and diverse chemical libraries. The established antimicrobial potential of the broader pyrimidine class, coupled with the synthetic accessibility of derivatives from this precursor, provides a strong rationale for its use in antimicrobial drug discovery programs. Further investigation into the synthesis and biological evaluation of compounds derived from this compound is warranted to identify new and effective antimicrobial therapies.

References

Application Notes and Protocols for the Use of 4-Chloro-6-isopropylpyrimidin-2-amine in Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-isopropylpyrimidin-2-amine is a versatile heterocyclic building block widely employed in the synthesis of compound libraries for drug discovery and development. Its strategic substitution pattern, featuring a reactive chlorine atom at the 4-position, an isopropyl group at the 6-position, and an amino group at the 2-position, allows for the generation of diverse molecular scaffolds. The pyrimidine core is a well-established pharmacophore found in numerous biologically active compounds, particularly kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this compound in the creation of focused compound libraries.

Chemical Profile of this compound

Molecular Formula: C₇H₁₀ClN₃[1] Molecular Weight: 171.63 g/mol [1] Key Reactive Sites: [1]

  • C4-Chloride: The chlorine atom at the 4-position is the primary site for diversification, readily undergoing nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles, including amines, alcohols, and thiols.[1]

  • C2-Amine: The amino group at the 2-position can participate in hydrogen bonding interactions with biological targets and can also be a site for further derivatization.[1]

  • C6-Isopropyl Group: This group influences the compound's lipophilicity and steric profile, which can impact its solubility and interactions with biological targets.[1]

Application in Compound Library Synthesis

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Compound libraries based on the this compound core can be designed to target the ATP-binding site of various kinases.

General Reaction Scheme

The general approach for creating a diverse library of compounds from this compound involves the parallel reaction of the starting material with a collection of diverse amines. This is typically achieved through a nucleophilic aromatic substitution reaction, often facilitated by microwave irradiation to reduce reaction times and improve yields.

Experimental Protocols

General Protocol for Microwave-Assisted Parallel Synthesis of a 2,4-Disubstituted-6-isopropylpyrimidine Library

This protocol is adapted from a similar synthesis of 2-amino-4-substituted pyrimidine derivatives and is suitable for the generation of a small- to medium-sized compound library in a parallel format.[2]

Materials and Equipment:

  • This compound

  • A diverse library of primary and secondary amines

  • Triethylamine (TEA)

  • Anhydrous propanol

  • Microwave synthesizer with parallel reaction vials

  • Thin Layer Chromatography (TLC) plates

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, preparative HPLC)

Procedure:

  • Reaction Setup: In a microwave reaction vial, add this compound (1.0 mmol).

  • Solvent Addition: Add anhydrous propanol (5 mL) to the vial and stir to dissolve the starting material.

  • Amine Addition: To each vial, add a unique amine from the library (1.0 mmol).

  • Base Addition: Add triethylamine (1.2 mmol) to each reaction mixture.

  • Microwave Irradiation: Seal the vials and place them in the microwave synthesizer. Irradiate the reactions at 120-140°C for 15-30 minutes. The reaction progress should be monitored by TLC.[2]

  • Work-up: After cooling, pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting products by flash column chromatography or preparative HPLC to yield the desired 2-amino-4-(substituted amino)-6-isopropylpyrimidines.

  • Characterization: Characterize the final compounds by NMR spectroscopy and mass spectrometry.

Data Presentation

The following table presents representative data for a library of compounds synthesized using a similar 2-amino-4-chloropyrimidine scaffold, demonstrating the expected range of yields and providing characterization data for a few examples.[2]

Compound IDSubstituted AmineProduct StructureYield (%)Melting Point (°C)
1 4-Methylpiperazine54180
2 4-(Pyrimidin-2-yl)piperazine54200
3 4-(2-Fluorophenyl)piperazine54165

Note: The provided yields and melting points are for analogous compounds and may vary for derivatives of this compound.

Visualization of Relevant Signaling Pathways and Experimental Workflow

Compound libraries derived from this compound are frequently screened against protein kinases involved in cancer-related signaling pathways. Below are diagrams of key pathways and a generalized experimental workflow.

Experimental Workflow for Compound Library Synthesis

G cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_purification Purification & Analysis cluster_screening Screening start This compound reaction Microwave-Assisted Nucleophilic Aromatic Substitution start->reaction amines Amine Library amines->reaction workup Aqueous Work-up & Extraction reaction->workup purify Parallel Purification (e.g., HPLC) workup->purify analyze QC Analysis (LC-MS, NMR) purify->analyze library Compound Library Plates analyze->library hts High-Throughput Screening library->hts hits Hit Compounds hts->hits

Fig. 1: Experimental workflow for library synthesis.
EGFR Signaling Pathway

EGFR_Pathway cluster_ras RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->EGFR

Fig. 2: EGFR signaling pathway and inhibition.
VEGFR Signaling Pathway

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Angiogenesis Angiogenesis, Vascular Permeability RAF_MEK_ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->VEGFR

Fig. 3: VEGFR signaling pathway and inhibition.
Aurora Kinase Signaling Pathway

Aurora_Kinase_Pathway G2_Phase G2 Phase AuroraA Aurora A G2_Phase->AuroraA AuroraB Aurora B G2_Phase->AuroraB Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome M_Phase Mitosis Centrosome->M_Phase Chromosome->M_Phase Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Fig. 4: Aurora kinase signaling in mitosis.

References

Scale-Up Synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine, a key intermediate in the manufacturing of various pharmaceutical compounds. The protocols are designed to be robust and scalable for laboratory and pilot plant settings.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process commencing from readily available starting materials. The overall synthetic route involves three key transformations:

  • Cyclization: Condensation of guanidine with a substituted malonic acid ester to form the pyrimidine core.

  • Chlorination: Conversion of the dihydroxy pyrimidine intermediate to the corresponding dichloro derivative.

  • Regioselective Alkylation: Introduction of the isopropyl group at the C6 position via a Grignard reaction.

Synthesis_Pathway A Guanidine C 2-Amino-4,6-dihydroxy- 6-isopropylpyrimidine A->C NaOEt, EtOH, Reflux B Diethyl Isopropylmalonate B->C E 2-Amino-4,6-dichloro- 6-isopropylpyrimidine C->E Reflux D POCl3 D->E G This compound E->G THF, 0 °C to rt F Isopropyl Magnesium Bromide F->G

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-isopropylpyrimidine-4,6-diol

This procedure outlines the cyclization reaction to form the pyrimidine core.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Guanidine Hydrochloride95.53100 g1.05
Diethyl isopropylmalonate202.25212 g1.05
Sodium Ethoxide (21% in Ethanol)68.05725 mL2.20
Ethanol46.071 L-
Hydrochloric Acid (concentrated)36.46As needed-

Protocol:

  • To a stirred solution of sodium ethoxide in ethanol in a suitable reactor, add guanidine hydrochloride in portions at room temperature.

  • Heat the mixture to 50°C and add diethyl isopropylmalonate dropwise over 1-2 hours.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting solid in water and adjust the pH to 6-7 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum at 60°C to afford 2-Amino-6-isopropylpyrimidine-4,6-diol.

Expected Yield: 85-95%

Step 2: Synthesis of 2-Amino-4,6-dichloro-6-isopropylpyrimidine

This protocol describes the chlorination of the dihydroxy pyrimidine intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-6-isopropylpyrimidine-4,6-diol169.18100 g0.59
Phosphorus Oxychloride (POCl₃)153.33500 mL5.35
N,N-Dimethylaniline121.18150 mL1.24

Protocol:

  • In a reactor equipped with a reflux condenser and a gas scrubber, suspend 2-Amino-6-isopropylpyrimidine-4,6-diol in phosphorus oxychloride.

  • Slowly add N,N-dimethylaniline to the suspension while maintaining the temperature below 40°C.

  • Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 3-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Amino-4,6-dichloro-6-isopropylpyrimidine.

Expected Yield: 70-80%

Step 3: Synthesis of this compound

This protocol details the regioselective introduction of the isopropyl group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-4,6-dichloro-6-isopropylpyrimidine206.08100 g0.485
Isopropylmagnesium Bromide (2.0 M in THF)-267 mL0.534
Anhydrous Tetrahydrofuran (THF)72.111 L-
Ammonium Chloride (saturated solution)53.49As needed-

Protocol:

  • Dissolve 2-Amino-4,6-dichloro-6-isopropylpyrimidine in anhydrous THF in a reactor under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add isopropylmagnesium bromide solution dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain this compound.

Expected Yield: 50-65%

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactantMolar Ratio (vs. Starting Material)SolventTemperature (°C)Time (h)Yield (%)
1Guanidine HCl1.0Ethanol784-685-95
Diethyl isopropylmalonate1.0
Sodium Ethoxide2.1
2POCl₃9.0Neat105-1103-470-80
N,N-Dimethylaniline2.1
3Isopropylmagnesium Bromide1.1THF0 to rt12-1650-65

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Grignard Reaction A Charge Guanidine HCl, NaOEt, EtOH B Add Diethyl isopropylmalonate A->B C Reflux B->C D Work-up & Isolation C->D E Suspend Dihydroxy Intermediate in POCl3 D->E Product from Step 1 F Add N,N-Dimethylaniline E->F G Reflux F->G H Work-up & Isolation G->H I Dissolve Dichloro Intermediate in THF (Inert atm) H->I Product from Step 2 J Cool to 0 °C I->J K Add Isopropylmagnesium Bromide J->K L Stir at rt K->L M Work-up & Purification L->M Product This compound M->Product Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential. The reaction conditions may need to be optimized for specific scales and equipment.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most frequently utilized starting material is 2-amino-4,6-dichloropyrimidine. The core of the synthesis then involves a regioselective nucleophilic aromatic substitution (SNAr) to replace one of the chlorine atoms with an isopropyl group.

Q2: What are the key challenges in the synthesis of this compound?

A2: The primary challenge lies in achieving high regioselectivity for the mono-substitution of the isopropyl group at the C6 position while avoiding the formation of the di-substituted byproduct. The reactivity of the C4 and C6 positions on the 2-amino-4,6-dichloropyrimidine ring is similar, making selective substitution difficult.[1][2][3] Another challenge is minimizing the formation of other byproducts through side reactions.

Q3: What factors influence the regioselectivity of the substitution reaction?

A3: The regioselectivity of the nucleophilic aromatic substitution on the dichloropyrimidine ring is influenced by several factors, including the nature of the nucleophile, the solvent, the reaction temperature, and the presence of a catalyst. Generally, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position.[4][5][6] The electronic and steric effects of the substituents on the pyrimidine ring also play a crucial role.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Formation of di-substituted byproduct (2-amino-4,6-diisopropylpyrimidine). - Formation of other side products (e.g., hydrolysis of the chloro group). - Suboptimal reaction temperature or time.- Monitor reaction progress: Use TLC or HPLC to determine the optimal reaction time. - Control stoichiometry: Use a slight excess of the isopropylating agent, but avoid a large excess to minimize di-substitution. - Optimize temperature: Lowering the reaction temperature may improve selectivity for mono-substitution. Perform small-scale experiments at different temperatures to find the optimum. - Choice of base: A bulky, non-nucleophilic base can help to deprotonate the nucleophile without competing in the substitution reaction.
Formation of Significant Amounts of Di-substituted Byproduct - High reaction temperature. - Prolonged reaction time. - Excess of the isopropylating agent.- Reduce reaction temperature: This can decrease the rate of the second substitution reaction more significantly than the first. - Shorten reaction time: Stop the reaction once the formation of the desired mono-substituted product is maximized, as determined by in-process monitoring. - Careful control of stoichiometry: Use no more than 1.1 to 1.2 equivalents of the isopropylating agent.
Presence of Unreacted 2-amino-4,6-dichloropyrimidine - Insufficient amount of isopropylating agent or base. - Low reaction temperature or insufficient reaction time. - Poor quality of reagents or solvent.- Increase equivalents of reagents: Ensure at least stoichiometric amounts of the isopropylating agent and base are used. - Increase temperature or reaction time: Cautiously increase the temperature or extend the reaction time while monitoring for byproduct formation. - Ensure reagent and solvent quality: Use freshly distilled solvents and high-purity reagents.
Difficulty in Purifying the Final Product - Similar polarities of the desired product and byproducts. - Presence of colored impurities.- Column chromatography: Use a silica gel column with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) for separation. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can improve purity. - Activated carbon treatment: To remove colored impurities, a small amount of activated carbon can be added to a solution of the crude product, followed by filtration.

Experimental Protocols

A general experimental workflow for the synthesis of this compound from 2-amino-4,6-dichloropyrimidine is outlined below. Please note that specific conditions should be optimized for your laboratory setup.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: 2-amino-4,6-dichloropyrimidine reagents Add Isopropylating Agent (e.g., Isopropylmagnesium bromide) and Base in an Anhydrous Solvent (e.g., THF) start->reagents Step 1 reaction Reaction at Controlled Temperature (e.g., 0°C to rt) reagents->reaction Step 2 monitoring Monitor Reaction Progress (TLC/HPLC) reaction->monitoring Step 3 quench Quench Reaction (e.g., with aq. NH4Cl) monitoring->quench Step 4 extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., over Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography (Silica Gel) concentrate->purify end Final Product: This compound purify->end

Figure 1. General experimental workflow for the synthesis.

Data on Reaction Parameter Optimization

While specific quantitative data for the synthesis of this compound is limited in publicly available literature, the following table provides a qualitative guide based on general principles of selective amination of dichloropyrimidines.

Parameter Condition Expected Impact on Yield Expected Impact on Purity (Selectivity)
Temperature Low (e.g., 0-25 °C)May be lower due to slower reaction rate.Generally higher selectivity for mono-substitution.
High (e.g., > 50 °C)May be higher due to faster reaction rate.Generally lower selectivity, increased di-substitution.
Solvent Aprotic (e.g., THF, Dioxane)Generally good yields.Good selectivity.
Protic (e.g., Alcohols)Can lead to solvolysis byproducts.May affect selectivity.
Base Bulky, non-nucleophilic (e.g., LDA, LiHMDS)Can improve yields by preventing side reactions.Can improve selectivity.[2]
Smaller, nucleophilic (e.g., Et3N)May compete with the primary nucleophile.May decrease selectivity.
Catalyst Palladium-based (e.g., Pd(OAc)2/dppb)Can significantly improve yield and selectivity, especially for less reactive amines.[2]High selectivity for C4/C6 substitution.[2]
None (thermal conditions)May require harsher conditions (higher temperatures, longer times).Often results in a mixture of products.[1]

Signaling Pathways and Logical Relationships

The regioselectivity of the nucleophilic aromatic substitution on the 2-amino-4,6-dichloropyrimidine ring is a key factor in determining the final yield of the desired product. The following diagram illustrates the logical relationship between reaction conditions and the product distribution.

logical_relationship cluster_input Inputs cluster_conditions Reaction Conditions cluster_output Products start 2-amino-4,6-dichloropyrimidine + Isopropylating Agent harsh Harsh Conditions (High Temp, Long Time) start->harsh mild Mild/Optimized Conditions (Low Temp, Controlled Stoichiometry) start->mild disub Di-substituted Byproduct harsh->disub Favors other Other Byproducts harsh->other desired Desired Product: This compound mild->desired Favors

Figure 2. Influence of reaction conditions on product distribution.

This technical support center provides a starting point for improving the synthesis of this compound. For further assistance, it is recommended to consult detailed synthetic organic chemistry literature and perform systematic optimization studies in the laboratory.

References

Technical Support Center: Purification of 4-Chloro-6-isopropylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Chloro-6-isopropylpyrimidin-2-amine (CAS: 73576-33-7).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Diagram of the Troubleshooting Workflow

Troubleshooting_Workflow cluster_purification Purification Methods start Start: Crude Product (this compound) check_purity Assess Purity (e.g., TLC, LC-MS, NMR) start->check_purity recrystallization Recrystallization check_purity->recrystallization Minor Impurities column_chromatography Column Chromatography check_purity->column_chromatography Multiple/Close Impurities recrystallization_issue Recrystallization Issues? recrystallization->recrystallization_issue chromatography_issue Chromatography Issues? column_chromatography->chromatography_issue oiling_out Product Oiling Out recrystallization_issue->oiling_out Yes no_crystals No Crystal Formation recrystallization_issue->no_crystals Yes low_purity Purity Still Low recrystallization_issue->low_purity Yes end_product Pure Product (>99% Purity) recrystallization_issue->end_product No oiling_out->recrystallization Adjust Solvent/Cooling Rate no_crystals->recrystallization Add Seed Crystal/Concentrate low_purity->column_chromatography Consider Chromatography poor_separation Poor Separation chromatography_issue->poor_separation Yes streaking Compound Streaking chromatography_issue->streaking Yes chromatography_issue->end_product No poor_separation->column_chromatography Optimize Mobile Phase streaking->column_chromatography Adjust Polarity/Use Additive

Caption: A flowchart outlining the general troubleshooting workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Diagram of the FAQ Structure

FAQ_Structure cluster_categories Question Categories main FAQs: Purification of This compound cat1 General Properties main->cat1 cat2 Recrystallization main->cat2 cat3 Column Chromatography main->cat3 cat4 Impurity Profile main->cat4 q1_1 What are the key properties of this compound? cat1->q1_1 Properties q2_1 Which solvents are suitable for recrystallization? cat2->q2_1 Solvents q2_2 How can I prevent my compound from oiling out? cat2->q2_2 Oiling Out q3_1 What is a good starting mobile phase for column chromatography? cat3->q3_1 Mobile Phase q3_2 What stationary phase should I use? cat3->q3_2 Stationary Phase q4_1 What are the likely impurities from the synthesis? cat4->q4_1 Common Impurities

Caption: A diagram illustrating the logical structure of the Frequently Asked Questions section.

1. General Properties

  • Q: What are the key chemical properties of this compound?

    • A: It is a pyrimidine derivative with a molecular formula of C7H10ClN3 and a molecular weight of 171.63 g/mol .[1] The structure contains a reactive chlorine atom at the 4-position, an isopropyl group at the 6-position which increases lipophilicity, and an amino group at the 2-position capable of hydrogen bonding.[1] These features influence its solubility and reactivity.

2. Recrystallization

  • Q: What are suitable solvents for the recrystallization of this compound?

    • A: While specific solvent systems for this exact compound are not widely published, based on structurally similar compounds like 2-amino-4-chloro-6-methoxypyrimidine, polar protic solvents are a good starting point. Hot ethanol has been used for a related compound. A solvent screen is recommended to find the optimal system.

    Table 1: Suggested Solvents for Recrystallization Screening

Solvent/Solvent SystemRationale
EthanolGood solubility at high temperatures and lower solubility at room temperature for similar compounds.
IsopropanolSimilar properties to ethanol, may offer different solubility profile.
Acetonitrile/WaterA polar aprotic/protic mixture that can be fine-tuned for optimal solubility.
TolueneA less polar solvent, may be useful if the compound is less polar than anticipated.
  • Q: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

    • A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be due to a high concentration of impurities, a cooling rate that is too rapid, or an inappropriate solvent.

      • Troubleshooting Steps:

        • Re-heat the solution until the oil redissolves.

        • Add more solvent to decrease the saturation level.

        • Cool the solution very slowly. You can do this by allowing the flask to cool to room temperature on the benchtop, and then transferring it to a cold bath.

        • Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.

        • Add a seed crystal from a previous successful crystallization if available.

        • If the problem persists, consider trying a different solvent system.

3. Column Chromatography

  • Q: What is a recommended stationary and mobile phase for the column chromatography of this compound?

    • A: For a compound with a polar amino group and a moderately nonpolar isopropyl group, normal-phase chromatography on silica gel is a common and effective method.

    Table 2: Recommended Column Chromatography Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for a wide range of organic compounds.
Mobile Phase Hexanes/Ethyl Acetate gradientStart with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. This allows for the elution of nonpolar impurities first, followed by the target compound.
Alternative Mobile Phase Dichloromethane/MethanolFor more polar compounds that do not move with Hexanes/Ethyl Acetate. A small amount of methanol (1-5%) in dichloromethane can be effective.
  • Experimental Protocol: Column Chromatography

    • Prepare the column: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase.

    • Load the sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound is carefully added to the top of the column.

    • Elute the column: Begin elution with the low-polarity mobile phase, collecting fractions.

    • Increase polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in the mobile phase to elute the desired compound.

    • Monitor fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Q: My compound is streaking on the TLC plate and the column. How can I improve the separation?

    • A: Streaking is often caused by the basicity of the amino group interacting strongly with the acidic silica gel.

      • Troubleshooting Steps:

        • Add a small amount of a basic modifier to the mobile phase. Typically, 0.5-1% triethylamine (Et3N) is added to the solvent mixture. This will neutralize the acidic sites on the silica gel and lead to sharper bands.

        • Consider using neutral or basic alumina as the stationary phase if streaking persists on silica gel.

4. Impurity Profile

  • Q: What are the potential impurities I should be aware of during the purification of this compound?

    • A: The impurity profile depends heavily on the synthetic route. However, some common impurities in the synthesis of chloropyrimidines can include:

      • Starting materials: Unreacted precursors from the cyclization, chlorination, or amination steps.

      • Over-reacted byproducts: For example, di-substituted pyrimidines if the reaction conditions are too harsh.

      • Isomers: In some pyrimidine syntheses, the formation of regioisomers is possible. For instance, if a di-chloro precursor is used, the amino group might substitute at a different position.

      • Hydrolysis products: The chloro group can be susceptible to hydrolysis to a hydroxyl group if water is present during workup or purification.

      • Solvent adducts: Residual solvents from the reaction or previous purification steps.

References

overcoming side reactions in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyrimidine synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and answers to frequently asked questions to help overcome common challenges and side reactions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction has a very low yield (<40%). What are the most likely causes?

A1: Low yields in the classical Biginelli reaction are a common issue. The primary causes include:

  • Suboptimal Catalyst: The traditional acid catalyst (e.g., HCl) may not be efficient for all substrates.[1][2]

  • Side Reactions: Competing reactions, such as Knoevenagel condensation between the aldehyde and the β-ketoester, can consume starting materials.[1]

  • Incomplete Cyclization: The open-chain ureide intermediate may fail to cyclize efficiently, especially with sterically hindered substrates.[3]

  • Poor Reaction Conditions: Inappropriate solvent choice or temperature can significantly hinder the reaction rate and promote byproduct formation.[4]

Q2: I've isolated a major byproduct in my Biginelli reaction instead of the expected dihydropyrimidine. How can I identify it?

A2: The most common byproducts are typically the Knoevenagel adduct (from condensation of the aldehyde and β-ketoester) or an open-chain ureide. Characterization by NMR and mass spectrometry is recommended. The Knoevenagel product will lack the urea moiety, while the open-chain intermediate will show all three components but will not be cyclized. With certain cyclic β-dicarbonyl compounds, spiroheterocyclic compounds can become the major product.[1][5]

Q3: My Pinner synthesis is failing. What are the critical parameters to control?

A3: The Pinner synthesis is highly sensitive to reaction conditions. Key parameters include:

  • Anhydrous Conditions: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[6][7]

  • Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement into N-alkyl amides.[6][8]

  • Purity of Reagents: The purity of the nitrile and alcohol is crucial for preventing unwanted side reactions.

Q4: Can I use aliphatic aldehydes in the Biginelli reaction?

A4: Yes, but yields are often lower compared to aromatic aldehydes. Aliphatic aldehydes can be more prone to self-condensation and other side reactions.[5] The "Atwal modification," which involves pre-forming the enone intermediate, can be an effective strategy for improving yields with aliphatic aldehydes.[1]

Troubleshooting Guide: The Biginelli Reaction

This guide addresses specific issues encountered during the Biginelli three-component condensation.

Problem 1: Low Yield and Formation of a Major Byproduct

Question: My reaction between benzaldehyde, ethyl acetoacetate, and urea resulted in a low yield of the target dihydropyrimidinone (DHPM) and a significant amount of a byproduct identified as the Knoevenagel condensation product. How can I suppress this side reaction?

Answer: The Knoevenagel condensation is a competing reaction pathway. To favor the desired Biginelli product, you can modify the reaction conditions to promote the formation of the key N-acyliminium ion intermediate from the aldehyde and urea.[1]

Mitigation Strategies:

  • Change the Catalyst: The choice of catalyst is critical. While classical Brønsted acids can be used, modern Lewis acids often give superior yields and selectivity. Ytterbium triflate (Yb(OTf)₃), Indium(III) chloride (InCl₃), and various other metal salts have been shown to significantly improve DHPM yields, thereby minimizing the Knoevenagel side product.[1][9][10]

  • Alter Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can push the equilibrium towards the formation of the N-acyliminium ion, outcompeting the Knoevenagel pathway.

  • Solvent-Free Conditions: Performing the reaction neat (solvent-free), often with microwave irradiation, can accelerate the reaction rate significantly and improve yields.[10]

Logical Workflow: Diagnosing Biginelli Reaction Issues

The following diagram outlines a systematic approach to troubleshooting common problems in the Biginelli synthesis.

Biginelli_Troubleshooting start_node start_node process_node process_node decision_node decision_node result_node result_node Start Low Yield or Impure Product Identify Identify Byproduct (NMR, MS) Start->Identify Decision Byproduct Identified? Identify->Decision Knoevenagel Knoevenagel Adduct (Aldehyde + Ketoester) MitigateK Change Catalyst (Lewis Acid) Use Excess Urea Solvent-Free Conditions Knoevenagel->MitigateK OpenChain Open-Chain Ureide (Incomplete Cyclization) MitigateO Increase Temperature Increase Reaction Time Use Stronger Acid Catalyst OpenChain->MitigateO Other Other Impurities MitigateX Purify Starting Materials Optimize Work-up/ Recrystallization Other->MitigateX Decision->Knoevenagel Yes Decision->OpenChain Yes Decision->Other No

Caption: Troubleshooting workflow for the Biginelli reaction.

Problem 2: Formation of an Uncyclized Intermediate

Question: My reaction seems to stall at the open-chain ureide intermediate stage, and I am having trouble inducing the final cyclization and dehydration. What should I do?

Answer: Failure to cyclize is often due to insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack by the terminal urea nitrogen.

Mitigation Strategies:

  • Increase Acid Catalyst Concentration/Strength: A stronger acid or a higher catalytic loading can enhance the rate of the final cyclization-dehydration step.

  • Increase Temperature: Heating the reaction mixture (e.g., to reflux in a suitable solvent like ethanol or THF) provides the necessary activation energy for the ring closure.[1]

  • Use a Dehydrating Agent: In stubborn cases, adding a dehydrating agent or using a setup with a Dean-Stark trap can help drive the equilibrium toward the cyclized product by removing water.

Reaction Pathway: Main vs. Side Reactions in Biginelli Synthesis

This diagram illustrates the desired reaction pathway leading to the dihydropyrimidine product versus two common competing side reactions.

Biginelli_Pathways cluster_main Main Biginelli Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 reactant reactant intermediate intermediate product product side_product side_product Aldehyde Aldehyde Iminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Iminium + Urea Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + Ketoester (consumes reactants) Ketoester β-Ketoester Urea Urea OpenUreide Open-Chain Ureide Iminium->OpenUreide + Ketoester (Enol) DHPM Desired Product (Dihydropyrimidine) OpenUreide->DHPM Cyclization & -H₂O StalledUreide Stalled Intermediate OpenUreide->StalledUreide Fails to Cyclize

Caption: Desired vs. side reaction pathways in the Biginelli synthesis.

Troubleshooting Guide: The Pinner Pyrimidine Synthesis

This guide addresses specific issues related to the synthesis of pyrimidines from β-dicarbonyl compounds and amidines.

Problem: Low Yield and Suspected Hydrolysis

Question: My Pinner pyrimidine synthesis has a very low yield, and I suspect the presence of water is causing issues. What are the signs of hydrolysis and how can it be prevented?

Answer: Hydrolysis is a major side reaction in the Pinner synthesis. The amidine starting material or key intermediates can react with water, leading to undesired byproducts and consuming your reagents. The most common byproduct of hydrolysis is the corresponding ester, formed from the reaction of the Pinner salt intermediate with water.[6]

Mitigation Strategies:

  • Strict Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane). Dry all glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Use of HCl Gas: The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the imidate hydrochloride (Pinner salt) in situ.[7][11] This ensures strictly anhydrous acidic conditions.

  • Amidine Purity: Use high-purity amidine hydrochloride or freshly prepare the free-base amidine immediately before use to avoid degradation and moisture absorption.

Data & Protocols

Table 1: Effect of Catalyst on Biginelli Reaction Yield

This table summarizes the effectiveness of various Lewis acid catalysts compared to the uncatalyzed reaction for the synthesis of a model dihydropyrimidine.

EntryCatalyst (mol%)Time (h)Yield (%)Reference
1None4820[12]
2MgCl₂4830[12]
3CuCl₂1281[12]
4ZnCl₂690[12]
5FeCl₃592[12]
6Yb(OTf)₃ (10)1289[9]
7InCl₃ (15)1091[1]

Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol) at room temperature or slightly elevated temperatures as per the reference.

Table 2: Influence of Solvent on Biginelli Reaction Yield

The choice of solvent can significantly impact the reaction outcome. Protic and polar aprotic solvents generally perform well.

EntrySolventTime (h)Yield (%)Reference
1Ethanol35 min95[2]
2Methanol35 min82[2]
3Acetonitrile35 min60[2]
4THF35 min78[2]
5Solvent-free35 min75[2]

Conditions: Benzaldehyde (1 mmol), acetylacetone (1 mmol), urea (1.5 mmol), DCPD (7 mol%) at reflux.

Experimental Protocols

Protocol 1: High-Yield, Catalyst-Free Biginelli Synthesis via Ball Milling

This protocol provides an environmentally friendly and highly efficient method for synthesizing dihydropyrimidines, often yielding a pure product without further purification.[13]

Reagents:

  • Aldehyde (e.g., Benzaldehyde): 0.02 mol

  • β-Ketoester (e.g., Ethyl Acetoacetate): 0.02 mol

  • Urea (or Thiourea): 0.02 mol

Procedure:

  • Place the aldehyde (0.02 mol), β-ketoester (0.02 mol), and urea (0.02 mol) into a stainless steel grinding vial.

  • Add stainless steel grinding balls (e.g., a ball-to-reagent weight ratio of approximately 8:1 is optimal).

  • Secure the vial in a planetary ball mill and operate at a high speed (e.g., 750 rpm) for 30 minutes.

  • After milling, the product is typically obtained as a solid powder in high purity (>98%) and can be collected directly from the vial.[13]

  • If necessary, the product can be recrystallized from ethanol to obtain crystalline material.

Protocol 2: Optimized Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine

This protocol is based on the classical Pinner condensation and emphasizes the anhydrous conditions necessary to prevent hydrolysis and maximize yield.

Reagents:

  • β-Diketone (e.g., Acetylacetone): 1 equivalent

  • Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents

  • Sodium Ethoxide (or other strong base): 1.1 equivalents

  • Anhydrous Ethanol

Procedure:

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar). Use anhydrous ethanol, freshly opened or distilled.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser (under inert atmosphere), dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.

  • Base Addition: To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.

  • Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture carefully with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford the pure pyrimidine derivative.

References

Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nucleophilic aromatic substitution (SNAr) of 4-chloropyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the substitution of 4-chloropyrimidine?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step addition-elimination process. The nucleophile first attacks the electron-deficient carbon atom at the C-4 position, which temporarily disrupts the aromaticity of the pyrimidine ring and forms a negatively charged intermediate (a Meisenheimer-like complex). In the second step, aromaticity is restored by the elimination of the chloride leaving group.[1][2] The electron-withdrawing nature of the ring nitrogens makes the pyrimidine ring susceptible to this type of nucleophilic attack.[1][3]

Q2: My reaction is not proceeding, or the yield is very low. What are the common causes?

Low reactivity can stem from several factors. Consider the following:

  • Insufficient Activation: The pyrimidine ring may not be sufficiently electron-deficient. The presence of electron-donating groups on the ring can impede the reaction.

  • Poor Nucleophile: The nucleophile might be too weak. For aniline nucleophiles, electron-donating groups on the aniline ring generally increase reactivity, while strong electron-withdrawing groups decrease it.[4]

  • Steric Hindrance: Bulky groups near the reaction center, either on the pyrimidine ring or on the nucleophile (e.g., ortho-substituted anilines), can significantly slow down the reaction rate.[4][5]

  • Inappropriate Temperature: Many SNAr reactions on chloropyrimidines require heating to proceed at a reasonable rate.[2] If you are running the reaction at room temperature, try increasing the temperature incrementally.

  • Incorrect Solvent or Catalyst: The choice of solvent and catalyst is crucial and depends heavily on the nucleophile. See the troubleshooting guide below for more details.

Q3: I am observing a significant amount of a side product, which I suspect is the 4-hydroxypyrimidine. How can I prevent this?

This side product results from hydrolysis (if using water) or solvolysis (if using an alcohol solvent), where the solvent acts as a competing nucleophile.[4][5] This is often exacerbated by:

  • High Acidity: When using acid catalysis (e.g., HCl for aniline substitutions), high concentrations of acid can promote the hydrolysis of the chloropyrimidine.[4] Using a minimal amount of acid (e.g., 0.1 equivalents) is often a good compromise to catalyze the desired reaction while suppressing hydrolysis.[4][5]

  • High Temperatures and Long Reaction Times: Prolonged heating can increase the rate of hydrolysis.

  • Water as a Solvent: While water is an effective and green solvent for many of these reactions, it can also act as a nucleophile.[5] To minimize this, you can try lowering the reaction temperature or switching to a non-protic solvent like DMF or DMSO, although this may require different catalytic conditions.

Q4: Can I use microwave irradiation to speed up my reaction?

Yes, microwave-assisted synthesis is highly effective for these reactions and can dramatically reduce reaction times from hours to minutes.[6][7] For example, the reaction of 2-amino-4-chloropyrimidine with various amines can be completed in 15-30 minutes at 120–140 °C in propanol with a base like triethylamine.[7]

Troubleshooting Guide

Below is a logical workflow to help diagnose and solve common issues encountered during the substitution of 4-chloropyrimidines.

G start Problem Observed no_product Low or No Product start->no_product Poor Conversion side_product Side Products Observed (e.g., Hydrolysis) start->side_product Low Purity check_sm 1. Verify Starting Materials & Reagents no_product->check_sm reduce_acid 1. Reduce Acid Catalyst Concentration (to ~0.1 eq) side_product->reduce_acid check_nuc 2. Assess Nucleophile Reactivity & Sterics check_sm->check_nuc inc_temp 3. Increase Temperature (Conventional or Microwave) check_nuc->inc_temp change_sol 4. Change Solvent (e.g., Water, 2-PrOH, DMF) inc_temp->change_sol change_cat 5. Adjust Catalyst/Base (e.g., HCl, Et3N, KF) change_sol->change_cat success Reaction Optimized change_cat->success lower_temp 2. Lower Reaction Temperature reduce_acid->lower_temp aprotic_sol 3. Switch to Anhydrous Aprotic Solvent (DMF, THF) lower_temp->aprotic_sol aprotic_sol->success

Caption: A troubleshooting flowchart for optimizing 4-chloropyrimidine substitutions.

Data on Reaction Conditions

Table 1: Conditions for Substitution with Amine Nucleophiles
Nucleophile TypeSubstrate ExampleSolventCatalyst/BaseTemp. (°C)TimeYield (%)Reference(s)
Anilines 4-Chloro-7H-pyrrolo[2,3-d]pyrimidineWater0.1 eq. HCl803-22 h65-95[4]
Anilines 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine2-Propanol0.1 eq. HCl8022 h~70-85[4]
Aliphatic/Benzylic Amines 4-Chloro-7H-pyrrolo[2,3-d]pyrimidineWaterNone802-4 h75-90[4]
Piperazines/Piperidines 2-Amino-4-chloropyrimidinePropanolTriethylamine120-140 (MW)15-30 min54-85[7]
Various Amines 4-ChloroquinazolineWaterKF10017 hVaries[6]

Note: Yields are highly dependent on the specific substituents on both the pyrimidine and the nucleophile.

Key Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Amination with Anilines in Water

This protocol is adapted from the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[4]

  • Reaction Setup: In a reaction vessel, combine 4-chloropyrimidine (1.0 eq) and the desired aniline (1.1 eq).

  • Solvent and Catalyst Addition: Add deionized water (approx. 0.1 M concentration relative to the pyrimidine) followed by a stock solution of aqueous HCl (e.g., 0.61 M) to provide 0.1 equivalents of acid catalyst.

  • Reaction: Stir the mixture vigorously and heat to 80 °C. Monitor the reaction progress by TLC or LC-MS. Reactions with meta- and para-substituted anilines are often complete within 6 hours.[4]

  • Workup: After cooling to room temperature, basify the reaction mixture by adding a saturated aqueous solution of Na₂CO₃ or NaHCO₃ until the pH is > 8.

  • Isolation: The product may precipitate upon basification and can be collected by vacuum filtration. To recover additional material, extract the aqueous filtrate with an organic solvent such as ethyl acetate (EtOAc).

  • Purification: Combine the filtered solid with the extracted organic phases. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization as needed.

G A 1. Combine 4-Chloropyrimidine (1 eq) & Aniline (1.1 eq) B 2. Add Water & HCl (0.1 eq) A->B C 3. Heat to 80°C Monitor Progress B->C D 4. Cool & Quench with aq. Na2CO3 C->D E 5. Isolate Product (Filtration / Extraction) D->E F 6. Purify (Chromatography) E->F

Caption: Experimental workflow for acid-catalyzed amination in water.
Protocol 2: General Procedure for Microwave-Assisted Amination

This protocol is based on the synthesis of 2-amino-4-substituted pyrimidine derivatives.[7]

  • Reaction Setup: In a microwave reaction vial, place the 4-chloropyrimidine derivative (1.0 eq, e.g., 2 mmol).

  • Solvent and Reagent Addition: Add anhydrous propanol (e.g., 1 mL) and stir to dissolve or suspend the starting material. Add the amine nucleophile (1.0 eq, 2 mmol) followed by triethylamine (approx. 1.5-2.0 eq).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction to 120–140 °C for 15–30 minutes. Monitor for completion by TLC.

  • Workup: After cooling, disperse the resulting mixture or precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Extract the product into ethyl acetate. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the product as necessary.

References

stability issues of 4-Chloro-6-isopropylpyrimidin-2-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Chloro-6-isopropylpyrimidin-2-amine under acidic conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic environments?

A1: The primary stability concern for this compound under acidic conditions is its susceptibility to hydrolysis. The chlorine atom at the 4-position of the pyrimidine ring is a key reactive site and can undergo nucleophilic substitution by water, leading to the formation of 4-hydroxy-6-isopropylpyrimidin-2-amine.[1] The rate of this degradation is influenced by pH, temperature, and the specific acidic medium.

Q2: What is a forced degradation study and why is it important for this compound?

A2: A forced degradation study is an experiment that subjects a compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][3][4] For this compound, this is crucial for understanding its intrinsic stability, developing stability-indicating analytical methods, and ensuring the quality and safety of drug formulations.[2][4]

Q3: What are the expected degradation products of this compound under acidic stress?

A3: The most likely degradation product under acidic conditions is the hydrolysis product, 4-hydroxy-6-isopropylpyrimidin-2-amine, formed by the replacement of the chlorine atom with a hydroxyl group. Other potential, though less common, degradation pathways could involve the amino group or cleavage of the pyrimidine ring under very harsh conditions.

Q4: How can I monitor the degradation of this compound during my experiment?

A4: The degradation can be effectively monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A suitable method should be able to separate the parent compound from its degradation products.

Q5: What general precautions should I take when handling this compound in acidic solutions?

A5: To minimize premature degradation, prepare acidic solutions of this compound fresh for each experiment. Avoid prolonged storage of these solutions, especially at elevated temperatures. Use purified water and high-purity acids to prevent catalysis of degradation by impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound in acidic media.

Issue Possible Cause Recommended Action
Rapid loss of parent compound immediately after dissolution in acid. The compound is highly labile under the chosen acidic conditions (e.g., high acid concentration, high temperature).- Lower the acid concentration (e.g., from 1N HCl to 0.1N HCl). - Perform the experiment at a lower temperature. - Analyze the sample immediately after preparation.
Multiple unexpected peaks in the chromatogram. - Complex degradation pathways are occurring under the stress conditions. - Impurities in the starting material or reagents. - Secondary degradation of primary products.- Analyze a blank (acid solution without the compound) to rule out reagent impurities. - Perform a time-course study to observe the formation and disappearance of peaks, which can help in identifying primary versus secondary degradation products. - Use milder stress conditions to favor the formation of the primary degradant.
Poor peak shape or resolution in HPLC analysis. - Inappropriate mobile phase pH. - Column degradation due to harsh acidic mobile phase. - Co-elution of the parent compound and degradation products.- Adjust the mobile phase pH to improve peak shape. A pH between 3 and 7 is generally suitable for C18 columns. - Use an acid-stable HPLC column. - Optimize the gradient or isocratic mobile phase composition to improve separation.
Inconsistent results between replicate experiments. - Variation in experimental conditions (temperature, time, acid concentration). - Instability of the compound in the autosampler.- Ensure precise control of all experimental parameters. Use a calibrated heating block or water bath. - If using an autosampler, ensure it is temperature-controlled to prevent degradation of samples while waiting for injection.

Experimental Protocols

Protocol for Forced Degradation under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound in an acidic solution.

Objective: To induce and identify the primary degradation products of this compound under acidic stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions

  • Sodium hydroxide (NaOH) for neutralization

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Heating block or water bath

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a small amount of acetonitrile or methanol) before dilution with the acidic solution to a final concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Transfer aliquots of the sample solution into separate vials.

    • To one set of vials, add an equal volume of 0.1 N HCl.

    • To another set of vials, add an equal volume of 1 N HCl.

    • Prepare a control sample by diluting the stock solution with water.

  • Incubation:

    • Heat the vials at a controlled temperature, for example, 60°C.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • At each time point, immediately neutralize the withdrawn sample with an appropriate amount of NaOH to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample at time zero.

    • Identify and quantify the degradation products based on their peak areas.

Data Presentation

Table 1: Hypothetical Stability Data of this compound under Acidic Conditions

The following table is a template illustrating how to present quantitative data from a forced degradation study.

Condition Time (hours) Parent Compound Remaining (%) 4-hydroxy-6-isopropylpyrimidin-2-amine (%) Other Degradants (%)
0.1 N HCl, 60°C0100.00.00.0
295.24.50.3
490.58.90.6
882.116.81.1
2465.332.52.2
1 N HCl, 60°C0100.00.00.0
288.411.00.6
478.220.51.3
861.536.22.3
2435.859.74.5

Visualizations

Diagrams of Pathways and Workflows

degradation_pathway parent This compound hydrolysis_product 4-Hydroxy-6-isopropylpyrimidin-2-amine parent->hydrolysis_product Acid-catalyzed Hydrolysis (H₂O/H⁺) other Other Minor Degradants parent->other Harsh Conditions

Caption: Proposed degradation pathway under acidic conditions.

experimental_workflow cluster_prep Preparation cluster_stress Stress cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) mix Mix Stock with Acid prep_stock->mix prep_acid Prepare Acidic Solutions (0.1N & 1N HCl) prep_acid->mix incubate Incubate at 60°C mix->incubate sample Withdraw Samples at Time Points incubate->sample neutralize Neutralize Sample sample->neutralize dilute Dilute for HPLC neutralize->dilute analyze HPLC Analysis dilute->analyze data Data Interpretation analyze->data

Caption: Workflow for a forced degradation study.

troubleshooting_tree start Unexpected Results in Stability Study? check_degradation Is degradation too fast (>20% in first time point)? start->check_degradation check_peaks Are there multiple unexpected peaks? start->check_peaks check_reproducibility Are results inconsistent? start->check_reproducibility reduce_stress Reduce Stress: - Lower acid concentration - Lower temperature check_degradation->reduce_stress Yes continue_study Continue Study with Optimized Conditions check_degradation->continue_study No analyze_blank Analyze Blank (reagents only) check_peaks->analyze_blank Yes check_peaks->continue_study No control_conditions Verify Control of: - Temperature - Time - Concentrations check_reproducibility->control_conditions Yes check_reproducibility->continue_study No time_course Perform Time-Course Study analyze_blank->time_course

Caption: Troubleshooting decision tree for stability studies.

References

Technical Support Center: Synthesis of Polysubstituted Pyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of polysubstituted pyrimidines.

Section 1: Troubleshooting Common Synthesis Challenges

This section addresses specific issues encountered during experimental work, offering potential causes and solutions in a question-and-answer format.

Low Reaction Yield or No Product Formation

Question: My reaction to form a polysubstituted pyrimidine has a very low yield or failed completely. What are the common causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent issue stemming from several factors. Systematically investigate the following possibilities:

  • Reagent Purity and Stability: Impure or degraded starting materials are a primary cause of reaction failure. Verify the purity of your reagents (e.g., amidines, β-dicarbonyl compounds, alcohols) by NMR or LC-MS. Ensure solvents are anhydrous, as many condensation and organometallic reactions are moisture-sensitive.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can halt the synthesis.

    • Temperature: Some cyclization reactions require heating to overcome activation energy barriers. Conversely, sensitive intermediates may decompose at high temperatures. Try running the reaction at a lower or higher temperature.

    • Catalyst Activity: If using a metal-catalyzed reaction (e.g., Pd, Cu, Ir), ensure the catalyst is active and not "poisoned" by impurities.[1][2] Consider using a different ligand or a pre-catalyst that is activated in situ.

  • Steric Hindrance: Bulky substituents on your starting materials can physically block the reactive sites, preventing bond formation.[3][4] If steric hindrance is suspected, you may need to redesign the synthetic route, use a less bulky starting material, or employ a catalyst with a smaller ligand sphere.

  • Incorrect Stoichiometry: Ensure the molar ratios of your reactants are correct. For multi-component reactions, the sequence of addition can also be critical.

A logical workflow can help diagnose the issue:

LowYieldTroubleshooting start Low / No Yield Observed check_reagents Verify Purity & Integrity of Starting Materials & Solvents start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok  Purity Confirmed reagents_bad Purify / Replace Reagents check_reagents->reagents_bad Impurity Found   check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) reagents_ok->check_conditions reagents_bad->check_reagents conditions_ok Conditions OK check_conditions->conditions_ok  Parameters Correct optimize_conditions Optimize Conditions: - Temperature Screen - Extend Time - Check Inert Atmosphere check_conditions->optimize_conditions Suboptimal   check_catalyst Assess Catalyst / Ligand (For Catalytic Reactions) conditions_ok->check_catalyst optimize_conditions->check_conditions catalyst_ok Catalyst OK check_catalyst->catalyst_ok  Activity Confirmed optimize_catalyst Screen Catalysts / Ligands - Check for Poisoning - Increase Loading check_catalyst->optimize_catalyst Potential Issue   check_sterics Evaluate Steric Hindrance catalyst_ok->check_sterics optimize_catalyst->check_catalyst sterics_ok Sterics OK check_sterics->sterics_ok  Not a Factor redesign Redesign Synthesis: - Use Less Bulky Reagents - Different Route check_sterics->redesign High Hindrance   end Problem Resolved sterics_ok->end redesign->end

Caption: Troubleshooting workflow for low-yield pyrimidine synthesis.

Poor Regioselectivity and Undesired Isomers

Question: My reaction produces a mixture of regioisomers. How can I improve the selectivity for the desired polysubstituted pyrimidine?

Answer: Achieving high regioselectivity is a central challenge, especially in C-H functionalization and classical cyclocondensation reactions.[1]

  • Directing Groups: For C-H functionalization, the use of a directing group (DG) is a powerful strategy to control site-selectivity.[5][6] The DG coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond (e.g., meta-position), thereby ensuring selective functionalization.[5] Pyrimidine-based templates have proven effective for this purpose.[5]

  • Steric Control: The inherent steric properties of your substituents can direct the regiochemical outcome. A bulky group at one position can block reaction at an adjacent site, favoring substitution elsewhere.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of existing substituents on the ring influences its reactivity. The electron-deficient pyrimidine system is prone to nucleophilic attack at positions C2, C4, and C6.[2]

  • Reaction Mechanism: Understanding the reaction mechanism is key. For instance, in palladium-catalyzed C-H activation, the regioselectivity can be influenced by the ligand, oxidant, and additives used.[2]

Issues with Protecting Groups

Question: I'm having trouble with my protecting group strategy. The group is either removed unintentionally during a reaction step or fails to be removed at the end. What should I do?

Answer: Protecting group manipulation is a delicate part of multi-step synthesis.

  • Unintended Deprotection: If a protecting group is lost prematurely, it means it is not stable to the reaction conditions.

    • Solution: Choose a more robust protecting group. For example, if an acid-labile Boc group is cleaved during a mildly acidic step, consider switching to a base-labile Fmoc group or a hydrogenolysis-cleavable Cbz group.[7]

  • Failure to Deprotect: If the protecting group cannot be removed at the final step, the cleavage conditions may be too mild or the molecule may be too sterically hindered.

    • Solution: Increase the severity of the conditions (e.g., stronger acid/base, higher temperature, longer reaction time), but be mindful of other functional groups. Alternatively, employ an "orthogonal" protecting group strategy from the beginning. Orthogonal groups are removed by completely different mechanisms (e.g., acid-labile, base-labile, fluoride-labile, hydrogenolysis), allowing for selective deprotection without affecting other groups.

OrthogonalProtection Molecule R1-PG1 Pyrimidine Core R2-PG2 Condition1 Deprotection Condition 1 (e.g., Acid) Molecule:f0->Condition1 Condition2 Deprotection Condition 2 (e.g., Base) Molecule:f2->Condition2 Product1 R1-H Pyrimidine Core R2-PG2 Condition1->Product1:f0 Selectively Removes PG1 Product2 R1-PG1 Pyrimidine Core R2-H Condition2->Product2:f2 Selectively Removes PG2

Caption: Logic of an orthogonal protecting group strategy.

Section 2: Data and Experimental Protocols

Quantitative Data Summary

The synthesis of highly substituted pyrimidines often involves multi-step sequences where the overall yield is a critical factor. The following table summarizes the typical yields for a six-step synthesis of 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones, demonstrating the cumulative effect of individual step efficiencies.[8]

Synthesis StepDescriptionYield Range (%)
Step 1 Acylation of 6-aminouracil60 - 70
Step 2 Nitration47 - 52
Steps 3-4 (Combined) Reduction and Cyclization31 - 54
Step 5 N-Alkylation52 - 83
Step 6 Hydrazine-induced Cyclization45 - 82
Overall Yield Total 6-Step Sequence 4 - 7

Data sourced from Wang H, et al. (2015).[8]

Key Experimental Protocols

Protocol 1: Palladium-Catalyzed Direct C-H Arylation at C5 of Uracil

This protocol is a representative method for the direct functionalization of the pyrimidine core, a modern and powerful strategy for creating polysubstituted derivatives.[1][2]

Objective: To synthesize a C5-arylated uracil derivative via a Pd-catalyzed C-H/C-X coupling reaction.

Materials:

  • Uracil substrate (e.g., 1,3-dimethyluracil) (1.0 equiv)

  • Aryl halide (e.g., Iodobenzene) (1.5 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Ligand (e.g., 1,10-phenanthroline monohydrate) (0.5 equiv)

  • Oxidant (e.g., AgOAc) (3.0 equiv)

  • Additive (e.g., Pivalic acid) (1.0 equiv)

  • Anhydrous solvent (e.g., DMF or DMA)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the uracil substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), ligand (0.5 equiv), oxidant (3.0 equiv), and additive (1.0 equiv).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous solvent via syringe, followed by the aryl halide (1.5 equiv).

  • Seal the tube and place it in a preheated oil bath at 120-140 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired C5-arylated pyrimidine.

CH_Functionalization sub Pyrimidine Substrate (e.g., Uracil) reac Reaction Vessel (Heat, Inert Atm.) sub->reac aryl Aryl Halide (Ar-X) aryl->reac cat Pd Catalyst (e.g., Pd(OAc)2) cat->reac lig Ligand lig->reac base Base / Additive base->reac prod Polysubstituted Pyrimidine (Ar-Pyrimidine) reac->prod C-H Activation & Coupling

Caption: General workflow for C-H arylation of pyrimidines.

Protocol 2: Three-Component Synthesis of a 4,5-Disubstituted Pyrimidine

This protocol outlines a one-pot method, which is an efficient way to build molecular complexity from simple precursors.[9]

Objective: To synthesize a 4,5-disubstituted pyrimidine derivative from an enamine, an orthoformate, and an ammonia source.

Materials:

  • Functionalized enamine (1.0 equiv)

  • Triethyl orthoformate (1.2 equiv)

  • Ammonium acetate (2.0 equiv)

  • Catalyst (e.g., ZnCl₂) (10 mol%)

  • Solvent (e.g., Ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the enamine (1.0 equiv) in the solvent.

  • Add triethyl orthoformate (1.2 equiv), ammonium acetate (2.0 equiv), and the catalyst (e.g., ZnCl₂, 0.1 equiv).

  • Heat the mixture to reflux (typically 80-90 °C) and maintain for 4-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure 4,5-disubstituted pyrimidine.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing tetrasubstituted pyrimidines? A1: The primary challenges are achieving regiocontrol and overcoming steric hindrance. Synthesizing densely substituted heterocycles often requires multi-step procedures which can lead to low overall yields.[8] Developing general methods that allow for the selective variation of all four substituents remains an active area of research.[8][10]

Q2: Are there sustainable or "green" methods for pyrimidine synthesis? A2: Yes, significant research is focused on developing more sustainable methods. This includes iridium-catalyzed multicomponent synthesis using alcohols (which can be derived from biomass) as starting materials, liberating only water and hydrogen as byproducts.[11][12] Additionally, one-pot, multi-component reactions improve atom economy by reducing intermediate purification steps.[13][14]

Q3: How can I introduce substituents at the C2 position? A3: The C2 position is often targeted for substitution. Classical methods involve cyclocondensation with a guanidine or amidine to install a 2-amino or 2-alkyl/aryl group, respectively.[15] More advanced methods include direct C-H functionalization, though this can be challenging and may require specific directing groups or pre-activation of the pyrimidine ring.[2][16] A novel "deconstruction-reconstruction" strategy has also been developed where a pyrimidine is cleaved and then re-formed with a new 2-substituent.[17]

Q4: What are the best analytical techniques to confirm the structure and purity of my polysubstituted pyrimidine? A4: A combination of techniques is essential.

  • NMR Spectroscopy (¹H, ¹³C, and 2D-NMR like COSY/HSQC/HMBC): This is the most powerful tool for unambiguous structure elucidation, confirming the connectivity and substitution pattern of the ring.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides the exact mass, which helps confirm the elemental composition.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring reaction progress and assessing the purity of the final compound.

  • X-ray Crystallography: Provides definitive proof of structure and stereochemistry if a suitable single crystal can be grown.[18]

References

byproduct identification in 4-Chloro-6-isopropylpyrimidin-2-amine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-6-isopropylpyrimidin-2-amine. The information is designed to help identify and mitigate the formation of byproducts in common reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The primary reactive site on this compound is the chlorine atom at the 4-position of the pyrimidine ring.[1] This makes it highly susceptible to nucleophilic substitution and cross-coupling reactions. The most common transformations include:

  • Suzuki-Miyaura Coupling: To form a C-C bond, typically with aryl or heteroaryl boronic acids.

  • Buchwald-Hartwig Amination: To form a C-N bond with a variety of primary and secondary amines.[2][3][4][5]

  • Nucleophilic Aromatic Substitution (SNAr): Reaction with various nucleophiles such as amines, alcohols, and thiols.[1]

Q2: What are the typical byproducts I should expect in a Suzuki-Miyaura coupling reaction?

A2: Common byproducts in Suzuki-Miyaura couplings include:

  • Homocoupling: Dimerization of the boronic acid to form a biaryl byproduct.

  • Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, leading to the formation of the corresponding arene.

  • Hydrolysis of Starting Material: Conversion of the 4-chloro group to a hydroxyl group (4-hydroxy-6-isopropylpyrimidin-2-amine) if water is present in the reaction mixture.

Q3: What side reactions are common in Buchwald-Hartwig amination with this substrate?

A3: In addition to unreacted starting materials, you may observe:

  • Hydrodehalogenation: Replacement of the chlorine atom with hydrogen, forming 2-amino-6-isopropylpyrimidine. This can occur via a competing β-hydride elimination pathway.[2]

  • Hydrolysis: Formation of 4-hydroxy-6-isopropylpyrimidin-2-amine if moisture is present.

  • Catalyst Decomposition: Formation of palladium black, indicating catalyst deactivation.

Q4: Can the amino group at the 2-position interfere with the reaction at the 4-position?

A4: The 2-amino group is generally less reactive than the 4-chloro position in cross-coupling and nucleophilic substitution reactions. However, it can coordinate to the metal catalyst, potentially affecting the reaction rate.[1] Under certain conditions, N-arylation of the 2-amino group could occur as a side reaction, though this is less common.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Product - Inefficient catalyst activity- Suboptimal base or solvent- Decomposition of boronic acid- Incomplete reaction- Screen different palladium catalysts and ligands.- Try alternative bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Use a mixture of an organic solvent and water (e.g., Dioxane/water, Toluene/water).- Use fresh boronic acid or a boronate ester.- Increase reaction time or temperature.
Significant Homocoupling of Boronic Acid - Oxygen in the reaction mixture- High catalyst loading- Ensure the reaction is thoroughly degassed and run under an inert atmosphere (N₂ or Ar).- Reduce the catalyst loading.
Presence of 4-hydroxy-6-isopropylpyrimidin-2-amine - Water in the reaction mixture- Use anhydrous solvents and reagents.- Dry glassware thoroughly before use.
Unreacted Starting Material - Inactive catalyst- Insufficient base- Low reaction temperature- Use a fresh catalyst or a pre-catalyst.- Increase the equivalents of the base.- Gradually increase the reaction temperature.
Buchwald-Hartwig Amination
Issue Potential Cause(s) Troubleshooting Steps
Low to No Product Formation - Inactive catalyst or inappropriate ligand- Incorrect base- Sterically hindered amine- Screen different palladium catalysts and phosphine ligands (e.g., XPhos, RuPhos).- Use a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).- For hindered amines, consider using a more electron-rich and bulky ligand.- Increase reaction temperature.
Formation of Hydrodehalogenated Byproduct - β-Hydride elimination from the amine- Use a bulky phosphine ligand to disfavor this pathway.- Optimize the reaction temperature; sometimes lower temperatures can reduce this side reaction.
Presence of 4-hydroxy-6-isopropylpyrimidin-2-amine - Moisture in the reaction- Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.
Catalyst Turns Black (Palladium Black) - Catalyst decomposition- Use a more stable pre-catalyst.- Ensure proper degassing to remove oxygen.- Consider using a ligand that stabilizes the palladium catalyst.
Nucleophilic Aromatic Substitution (SNAr)
Issue Potential Cause(s) Troubleshooting Steps
Slow or Incomplete Reaction - Poor nucleophilicity of the incoming group- Insufficient activation of the pyrimidine ring- Use a stronger nucleophile if possible.- If the reaction is base-catalyzed, ensure a suitable base is used in sufficient quantity.- Increase the reaction temperature.
Formation of 4-hydroxy or 4-alkoxy Byproducts - Presence of water or alcohol in the reaction mixture or as the solvent- Use an aprotic solvent.- Ensure all reagents and glassware are dry.
Multiple Products - Reaction at other positions on the pyrimidine ring (less common)- Decomposition of starting material or product- Confirm the structure of the major product and byproducts by NMR and MS.- Lower the reaction temperature to improve selectivity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk tube, add this compound (1.0 eq.), the amine (1.2 eq.), a non-nucleophilic base (e.g., NaOtBu, 1.5 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and the phosphine ligand (e.g., XPhos, 0.08 eq.).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine
  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., NMP, DMSO, or an alcohol).

  • Add the amine nucleophile (1.5-2.0 eq.) and, if necessary, a base (e.g., K₂CO₃ or Et₃N, 2.0 eq.).

  • Heat the reaction mixture to an appropriate temperature (can range from room temperature to >100 °C depending on the nucleophile's reactivity).

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction, and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Dry, concentrate, and purify the crude product as needed.

Visualizations

Suzuki_Miyaura_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Intermediate_1 Aryl-Pd(II)-Cl Complex Oxidative Addition->Intermediate_1 Intermediate_1->Transmetalation Intermediate_2 Aryl-Pd(II)-Aryl' Complex Transmetalation->Intermediate_2 Reductive Elimination Reductive Elimination Intermediate_2->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Product 2-Amino-4-aryl-6-isopropylpyrimidine Reductive Elimination->Product Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Amine (R2NH) Amine (R2NH) Amine Coordination Amine Coordination Amine (R2NH)->Amine Coordination Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Intermediate_1 Pyrimidinyl-Pd(II)-Cl Complex Oxidative Addition->Intermediate_1 Intermediate_1->Amine Coordination Intermediate_2 [Pyrimidinyl-Pd(II)-Cl(NR2H)] Complex Amine Coordination->Intermediate_2 Deprotonation Deprotonation Intermediate_2->Deprotonation Intermediate_3 Pyrimidinyl-Pd(II)-NR2 Complex Deprotonation->Intermediate_3 Reductive Elimination Reductive Elimination Intermediate_3->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Product N-substituted-6-isopropylpyrimidine-2,4-diamine Reductive Elimination->Product Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

SNAr_Reaction This compound This compound Addition Addition This compound->Addition Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Addition Meisenheimer_Complex Meisenheimer Complex (Tetrahedral Intermediate) Addition->Meisenheimer_Complex Elimination Elimination Meisenheimer_Complex->Elimination Product 4-Nu-6-isopropylpyrimidin-2-amine Elimination->Product Leaving_Group Cl- Elimination->Leaving_Group

Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_crude Analyze Crude Reaction Mixture (LC-MS, NMR) check_purity->analyze_crude check_conditions->analyze_crude identify_byproduct Identify Major Byproducts analyze_crude->identify_byproduct optimize_catalyst Optimize Catalyst System (Catalyst, Ligand, Loading) identify_byproduct->optimize_catalyst Catalyst-related byproducts optimize_base_solvent Optimize Base and Solvent identify_byproduct->optimize_base_solvent Condition-related byproducts optimize_purification Optimize Purification Method identify_byproduct->optimize_purification Separation issues end Improved Results optimize_catalyst->end optimize_base_solvent->end optimize_purification->end

Caption: A logical workflow for troubleshooting common reaction issues.

References

Technical Support Center: Suzuki Coupling with Chloropyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with Suzuki coupling reactions involving chloropyrimidines.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a chloropyrimidine is not working or giving a very low yield. What are the most common causes?

A1: Low yields or reaction failure in Suzuki couplings with chloropyrimidines can stem from several factors:

  • Catalyst Choice and Activity: The selection of the palladium catalyst and its corresponding ligand is critical. While Pd(PPh₃)₄ is commonly used, other catalysts like Pd(dppf)Cl₂·CH₂Cl₂ might offer better results due to their ability to promote effective reductive elimination.[1] The catalyst's age and storage conditions can also affect its activity.[2]

  • Base Selection: The choice of base is crucial. Inorganic bases like K₂CO₃, K₃PO₄, and KF are frequently used.[1][3][4] The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent System: The solvent plays a multifaceted role, influencing catalyst activity and solubility of reagents.[5][6] Aprotic solvents like 1,4-dioxane, DMF, and THF, often in combination with water, are effective.[1] Alcoholic solvent mixtures have also been shown to improve reactivity.[7]

  • Reaction Temperature: Insufficient temperature can lead to incomplete reactions. For chloropyrimidines, temperatures around 100°C are often optimal, though higher temperatures can sometimes lead to side product formation.[1]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst oxidation and deactivation, resulting in lower yields.[8]

  • Boronic Acid Quality and Side Reactions: Boronic acids can undergo side reactions such as protodeboronation, oxidation, or homocoupling.[9] The purity of the boronic acid is therefore important. Homocoupling of the boronic acid is a common byproduct, especially in the presence of oxygen.[7][8]

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: The most common side product is the homocoupling of the boronic acid. This occurs when two molecules of the boronic acid couple with each other. This can be minimized by ensuring the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[8] Another potential side product is the formation of a disubstituted pyrimidine when using a dihalopyrimidine substrate, which can be controlled by carefully managing the reaction stoichiometry and conditions.[1]

Q3: How does the position of the chlorine atom on the pyrimidine ring affect the reaction?

A3: The reactivity of chlorines on a pyrimidine ring is not equal. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards Suzuki coupling than the C2 position.[1] This regioselectivity is attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[1] This intrinsic difference in reactivity can be exploited for sequential couplings.

Q4: Can I use microwave irradiation to improve my reaction?

A4: Yes, microwave-assisted Suzuki coupling can be highly effective for chloropyrimidines. It can significantly shorten reaction times and, in some cases, allow for lower catalyst loading while still achieving high yields.[1]

Troubleshooting Guide

Problem: Low to No Product Formation
Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider screening different catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂·CH₂Cl₂.[1] For electron-rich chloropyrimidines, ligands like Buchwald's SPhos or XPhos may be beneficial.
Inappropriate Base Screen different bases. K₂CO₃ is a good starting point, but K₃PO₄ or Cs₂CO₃ may be more effective in certain cases. Ensure the base is finely powdered and dry.
Suboptimal Solvent The choice of solvent is critical.[7] A mixture of 1,4-dioxane and water (e.g., 2:1 ratio) is often a good starting point.[1] Toluene/ethanol/water mixtures can also be effective.[7]
Low Reaction Temperature Gradually increase the reaction temperature. For many chloropyrimidines, 100°C is a suitable temperature.[1] Monitor for potential decomposition at higher temperatures.
Oxygen Contamination Ensure proper degassing of the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[10]
Poor Boronic Acid Quality Use high-purity boronic acid. If degradation is suspected, consider converting the boronic acid to its corresponding pinacol ester, which can be more stable.[11]
Problem: Significant Homocoupling of Boronic Acid
Potential Cause Suggested Solution
Presence of Oxygen Rigorously exclude oxygen from the reaction. Degas the solvent and reaction mixture thoroughly and maintain a strict inert atmosphere.[8]
Slow Oxidative Addition If the oxidative addition of the palladium catalyst to the chloropyrimidine is slow, it can allow more time for boronic acid homocoupling. Using a more reactive catalyst/ligand system can help.

Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a study demonstrating efficient C4-selective coupling.[1]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • K₂CO₃ (Potassium carbonate)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.5 mol%).

  • Add a 2:1 mixture of 1,4-dioxane and water as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Catalyst Screening for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1]

CatalystYield (%)
Pd(dppf)Cl₂·CH₂Cl₂70
Pd(PPh₃)₄ 71
Pd(OAc)₂ / PPh₃45

Reaction conditions: 2,4-dichloropyrimidine (1 eq), phenylboronic acid (1.1 eq), K₂CO₃ (2 eq), catalyst (5 mol%), 1,4-dioxane, 100°C.

Table 2: Solvent Screening for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1]

SolventYield (%)
THF55
DMF60
Isopropanol48
1,4-Dioxane 71
1,4-Dioxane/H₂O (2:1) 80

Reaction conditions: 2,4-dichloropyrimidine (1 eq), phenylboronic acid (1.1 eq), K₂CO₃ (2 eq), Pd(PPh₃)₄ (5 mol%), 100°C.

Visualization

Suzuki_Troubleshooting start Start: Low/No Yield check_catalyst 1. Check Catalyst - Is it active? - Is it the right choice? start->check_catalyst side_reaction Side Reaction? (Homocoupling) start->side_reaction screen_catalysts Screen Catalysts (e.g., Pd(dppf)Cl2) check_catalyst->screen_catalysts If catalyst is suspect check_conditions 2. Evaluate Conditions - Base - Solvent - Temperature check_catalyst->check_conditions If catalyst is likely okay screen_catalysts->check_conditions optimize_base Optimize Base (e.g., K3PO4, Cs2CO3) check_conditions->optimize_base If base is suspect optimize_solvent Optimize Solvent (e.g., Dioxane/H2O) check_conditions->optimize_solvent If solvent is suspect optimize_temp Increase Temperature check_conditions->optimize_temp If temp is too low check_atmosphere 3. Verify Inert Atmosphere - Degassing thorough? - Maintained inert gas? check_conditions->check_atmosphere If conditions seem okay optimize_base->check_atmosphere optimize_solvent->check_atmosphere optimize_temp->check_atmosphere improve_degassing Improve Degassing (e.g., Freeze-Pump-Thaw) check_atmosphere->improve_degassing If O2 contamination likely check_reagents 4. Inspect Reagents - Boronic acid quality check_atmosphere->check_reagents If atmosphere is inert improve_degassing->check_reagents use_boronate_ester Use Boronate Ester check_reagents->use_boronate_ester If boronic acid is unstable success Successful Coupling check_reagents->success If reagents are pure use_boronate_ester->success side_reaction->check_catalyst No side_reaction->check_atmosphere Yes

References

methods for monitoring the progress of pyrimidine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrimidine reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of pyrimidine synthesis?

A1: The most common analytical techniques for monitoring pyrimidine synthesis include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages in terms of speed, sensitivity, and structural information.

Q2: How do I choose the best monitoring technique for my specific pyrimidine reaction?

A2: The choice of technique depends on several factors:

  • Reaction Scale: For small-scale reactions, TLC is often sufficient for a quick check of reaction completion.

  • Complexity of the Reaction Mixture: HPLC and LC-MS are ideal for complex mixtures, providing excellent separation of reactants, products, and byproducts.[1][2][3]

  • Need for Structural Information: NMR spectroscopy is unparalleled for elucidating the structure of intermediates and final products in real-time.[4][5]

  • Sensitivity Requirements: Mass spectrometry offers high sensitivity for detecting trace amounts of compounds.[2][6]

Q3: What is the role of pyrimidine reactions in drug development?

A3: Pyrimidine derivatives are crucial scaffolds in medicinal chemistry due to their diverse biological activities.[7][8][9][10][11] They are integral components of many therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[7][10] Monitoring pyrimidine reactions is essential for optimizing synthesis, ensuring purity, and identifying novel drug candidates.

Troubleshooting Guides

Thin-Layer Chromatography (TLC)

Issue: My spots are streaking on the TLC plate.

  • Possible Cause: The sample is too concentrated.

    • Solution: Dilute the sample before spotting it on the TLC plate.

  • Possible Cause: The solvent system is too polar.

    • Solution: Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent.

  • Possible Cause: The compound is acidic or basic.

    • Solution: Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to improve spot shape.

Issue: I cannot see any spots on my TLC plate after development.

  • Possible Cause: The compounds are not UV-active.

    • Solution: Use a visualization agent such as potassium permanganate, iodine vapor, or a specific stain that reacts with your compounds.[12]

  • Possible Cause: The concentration of the spotted sample is too low.

    • Solution: Concentrate the reaction mixture or spot the plate multiple times in the same location, allowing the solvent to dry between applications.

Experimental Protocol: Monitoring a Reaction by TLC [13][14]

  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a TLC plate. Mark starting points for the reactant, co-spot, and reaction mixture.

  • Spot the Plate:

    • Lane 1 (Reactant): Spot a dilute solution of the starting material.

    • Lane 2 (Co-spot): Spot the starting material and then the reaction mixture on the same point.[13]

    • Lane 3 (Reaction Mixture): Spot an aliquot of the reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate: Remove the plate from the chamber, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp or by using an appropriate staining agent.

  • Analyze the Results: The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[13][14]

High-Performance Liquid Chromatography (HPLC)

Issue: I am seeing poor peak shape (e.g., tailing or fronting) in my chromatogram.

  • Possible Cause: Column overload.

    • Solution: Dilute the sample or inject a smaller volume.

  • Possible Cause: Inappropriate mobile phase pH for ionizable analytes.

    • Solution: Adjust the mobile phase pH to suppress the ionization of the analytes. For pyrimidine derivatives, phosphate or acetate buffers are commonly used.[1]

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution: Use a column with end-capping or add a competing agent to the mobile phase.

Issue: My peaks are not well-resolved.

  • Possible Cause: The mobile phase composition is not optimal.

    • Solution: Perform a gradient elution or systematically vary the ratio of organic solvent to aqueous buffer to improve separation.

  • Possible Cause: The column is not suitable for the separation.

    • Solution: For pyrimidine derivatives, C8 and C18 reversed-phase columns are commonly used.[1] Consider a different stationary phase if resolution is still poor.

Quantitative Data: Typical HPLC Conditions for Pyrimidine Analysis

ParameterTypical Value/ConditionReference
Column C8 or C18 silica gel, 7-30 cm length[1]
Mobile Phase Acetonitrile/Water with phosphate or acetate buffer[1][3][15]
Flow Rate 1 - 1.5 mL/min[1]
Detection UV-Vis (254 or 270 nm), Fluorescence, or Mass Spectrometry[1]
Temperature Room Temperature[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: I am having trouble identifying intermediates in my reaction mixture.

  • Possible Cause: Intermediates are short-lived or in low concentration.

    • Solution: Use real-time 2D NMR techniques like ultrafast HSQC to monitor the reaction as it progresses.[4][5] This allows for the detection and characterization of transient species.

  • Possible Cause: Signal overlap in 1D NMR spectra.

    • Solution: Employ 2D NMR experiments such as COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity between atoms.

Issue: How can I quantify the components of my reaction mixture using NMR?

  • Solution: Use a known amount of an internal standard with a resonance that does not overlap with the signals of the reactants or products. The relative integration of the signals can then be used to determine the concentration of each species.

Experimental Protocol: Real-Time 2D NMR Monitoring [4][5]

  • Sample Preparation: Prepare the reaction mixture in an NMR tube.

  • Instrument Setup:

    • Select appropriate spectral windows in both ¹H and ¹³C dimensions to focus on regions where changes are expected (e.g., aliphatic, olefinic, and aromatic regions for pyrimidine synthesis).[4][5]

    • Set up a series of ultrafast 2D experiments (e.g., UF-HSQC) to be acquired in an interleaved fashion throughout the reaction.

  • Reaction Initiation: Initiate the reaction inside the NMR magnet, for example, by injecting one of the reactants.

  • Data Acquisition: Acquire a time-course series of 2D NMR spectra.

  • Data Analysis: Process the spectra to observe the appearance and disappearance of cross-peaks corresponding to reactants, intermediates, and products over time.[5]

Mass Spectrometry (MS)

Issue: I am not detecting my target pyrimidine product.

  • Possible Cause: Inefficient ionization.

    • Solution: Optimize the ionization source parameters (e.g., capillary voltage, source temperature).[16] Electrospray ionization (ESI) is commonly used for pyrimidine analysis.[6]

  • Possible Cause: The compound is not stable under the MS conditions.

    • Solution: Use a softer ionization technique or adjust the fragmentation energy in tandem MS experiments.

Issue: How can I confirm the identity of my product and byproducts?

  • Solution: Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement and determine the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the ions and obtain structural information based on the fragmentation pattern.[17][18]

Quantitative Data: Tandem MS Parameters for Pyrimidine Metabolites

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Uracil111.068.015
Thymine125.082.015
Cytosine112.095.015
Orotic Acid155.0111.012
(Note: These are example values and should be optimized for the specific instrument and experimental conditions.)

Signaling Pathways & Workflows

Reaction_Monitoring_Workflow start Start Pyrimidine Synthesis Reaction take_aliquot Take Aliquot of Reaction Mixture start->take_aliquot tlc TLC Analysis take_aliquot->tlc Quick Check hplc HPLC/LC-MS Analysis take_aliquot->hplc Quantitative Analysis nmr NMR Analysis take_aliquot->nmr Structural Elucidation ms Direct Infusion MS take_aliquot->ms High Sensitivity Detection is_complete Is Reaction Complete? tlc->is_complete hplc->is_complete nmr->is_complete ms->is_complete is_complete->take_aliquot No (Continue Reaction) workup Reaction Workup and Purification is_complete->workup Yes end End workup->end

Caption: General workflow for monitoring pyrimidine reactions.

De_Novo_Pyrimidine_Synthesis glutamine Glutamine + CO2 + ATP carbamoyl_p Carbamoyl Phosphate glutamine->carbamoyl_p CPS II carbamoyl_asp Carbamoyl Aspartate carbamoyl_p->carbamoyl_asp aspartate Aspartate aspartate->carbamoyl_asp ATCase dihydroorotate Dihydroorotate carbamoyl_asp->dihydroorotate orotate Orotate dihydroorotate->orotate DHOdehydrogenase omp Orotidine 5'-Monophosphate (OMP) orotate->omp prpp PRPP prpp->omp UMPS ump Uridine 5'-Monophosphate (UMP) omp->ump UMPS utp UTP ump->utp Kinases ctp CTP utp->ctp CTP Synthetase

Caption: De novo pyrimidine biosynthesis pathway.[][20]

Troubleshooting_Logic start Problem Encountered During Monitoring tlc_problem TLC Issue? start->tlc_problem hplc_problem HPLC Issue? start->hplc_problem streaking Streaking Spots? tlc_problem->streaking Yes no_spots No Spots Visible? tlc_problem->no_spots Yes dilute_sample Dilute Sample streaking->dilute_sample Yes change_solvent Adjust Solvent Polarity streaking->change_solvent No use_stain Use Visualization Agent no_spots->use_stain Yes bad_peaks Poor Peak Shape? hplc_problem->bad_peaks Yes poor_resolution Poor Resolution? hplc_problem->poor_resolution Yes dilute_hplc Dilute Sample/ Inject Less bad_peaks->dilute_hplc Yes adjust_ph Adjust Mobile Phase pH bad_peaks->adjust_ph No optimize_gradient Optimize Gradient poor_resolution->optimize_gradient Yes

Caption: Logic diagram for troubleshooting common issues.

References

Technical Support Center: Reactivity of 4-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-chloropyrimidines. The information is designed to address common issues encountered during nucleophilic aromatic substitution (SNAr) reactions.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product

Possible Cause Troubleshooting Step
Insufficiently Activated Pyrimidine Ring For less reactive 4-chloropyrimidines, consider the addition of an acid catalyst (e.g., HCl) to protonate the ring and increase its electrophilicity. Be cautious with the amount of acid, as excess can lead to side reactions.[1][2]
Poor Nucleophile If using a weakly nucleophilic amine, a stronger base may be required to deprotonate it, increasing its nucleophilicity. Alternatively, for some amines, conducting the reaction in water without acid can be effective.[1]
Inappropriate Solvent The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO can accelerate SN2-type reactions. For SNAr reactions, polar protic solvents like water and alcohols can stabilize the transition state and increase the reaction rate.[1][3] Water has been shown to be a highly effective solvent for the amination of some 4-chloropyrimidines.[1][2]
Low Reaction Temperature If no reaction is observed, gradually increasing the reaction temperature may be necessary. For some SNAr reactions, heating under pressure in a sealed vessel can significantly increase the reaction rate, even in less conventional solvents.
Poor Solubility of Reactants If the 4-chloropyrimidine or the nucleophile has low solubility in the chosen solvent, the reaction rate will be slow. Consider using a co-solvent or switching to a solvent in which all reactants are fully dissolved. For highly lipophilic and crystalline compounds, 2-propanol can be a more effective solvent than water.[1]

Issue 2: Formation of Side Products

Possible Cause Troubleshooting Step
Solvolysis In protic solvents like water or alcohols, solvolysis (reaction with the solvent) can be a significant side reaction, especially at higher temperatures or with prolonged reaction times.[1][2] To minimize this, use the lowest effective reaction temperature and monitor the reaction progress to avoid unnecessarily long reaction times.
Hydrolysis of Starting Material or Product The presence of water, either as the solvent or as an impurity, can lead to the hydrolysis of the 4-chloropyrimidine to the corresponding pyrimidin-4-one. Ensure all reagents and solvents are dry if hydrolysis is a concern, or if water is the solvent, optimize the reaction time and temperature to favor the desired reaction.
Di-substitution With di- or tri-chlorinated pyrimidines, multiple substitutions can occur. To favor mono-substitution, use a stoichiometric amount of the nucleophile and control the reaction temperature. The regioselectivity of substitution (C2 vs. C4) can be influenced by the substituents on the pyrimidine ring and the nature of the nucleophile.[4][5]

Issue 3: Difficulty in Product Purification

Possible Cause Troubleshooting Step
Product is Water Soluble If the product is highly polar, it may remain in the aqueous layer during extraction. Before discarding the aqueous phase, it should be checked for the presence of the product.
Emulsion Formation During Extraction Emulsions can make phase separation difficult. To break up an emulsion, try adding brine or a small amount of a different organic solvent.
Product Co-elutes with Starting Material If the product and starting material have similar polarities, separation by column chromatography can be challenging. Try using a different solvent system or a different stationary phase for chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for different solvents in SNAr reactions of 4-chloropyrimidines?

A1: The reactivity is highly dependent on the specific substrate and nucleophile. However, a general trend observed for the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is that the reaction rate is highest in water, followed by methanol and ethanol.[1] Polar solvents are generally favored as they can stabilize the polar transition state of the SNAr mechanism.[1][3]

Q2: How does the pKa of an aniline nucleophile affect its reactivity with 4-chloropyrimidines?

A2: The basicity (and nucleophilicity) of the aniline plays a crucial role. Generally, anilines with higher pKa values are more nucleophilic and react faster. However, very strongly basic anilines can also lead to side reactions. For acid-catalyzed aminations, anilines with very low pKa (below 1), especially those with ortho-substituents, have been found to be unsuitable nucleophiles.[1]

Q3: Can I use microwave irradiation to accelerate the reaction?

A3: Yes, microwave-assisted synthesis can be a very effective method for accelerating SNAr reactions of 4-chloropyrimidines, often leading to shorter reaction times and higher yields.[6]

Q4: Is it always necessary to use a base in the amination of 4-chloropyrimidines?

A4: Not always. While a base is often used to neutralize the HCl generated during the reaction, some aminations, particularly with aliphatic and benzylic amines, can proceed well in water without the addition of an external base.[1] In some cases, an excess of the amine nucleophile can also act as the base.

Q5: What is the typical mechanism for the reaction of a 4-chloropyrimidine with a nucleophile?

A5: The reaction typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This involves the addition of the nucleophile to the electron-deficient pyrimidine ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity.[7][8]

Data Presentation

Table 1: Effect of Solvent on the Amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with Aniline at 60 °C

SolventReaction Time (h) for >95% ConversionObserved Side Products
Water64-hydroxy-7H-pyrrolo[2,3-d]pyrimidine (low levels)[2]
Methanol64-methoxy-7H-pyrrolo[2,3-d]pyrimidine (~5% after 22h)[1]
Ethanol64-ethoxy-7H-pyrrolo[2,3-d]pyrimidine (low levels)[2]
2-Propanol22Minimal

Data synthesized from studies on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine which is a related and informative analogue.

Experimental Protocols

General Protocol for the Amination of 4-Chloropyrimidine

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add 4-chloropyrimidine (1.0 equiv.).

  • Reagent Addition: Add the desired amine nucleophile (1.0-1.2 equiv.) and the chosen solvent.

  • Catalyst (if necessary): If an acid catalyst is required, add a catalytic amount of HCl (e.g., 0.1 equiv.).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) and monitor the progress by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the reaction was performed in an organic solvent, it may be concentrated under reduced pressure. The residue is then typically partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize any remaining acid and remove salts.

  • Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure substituted pyrimidine.

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4-Chloropyrimidine 4-Chloropyrimidine Meisenheimer Complex Meisenheimer Complex 4-Chloropyrimidine->Meisenheimer Complex Nucleophilic Attack Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Meisenheimer Complex Substituted Pyrimidine Substituted Pyrimidine Meisenheimer Complex->Substituted Pyrimidine Elimination of Cl- Chloride Ion (Cl-) Chloride Ion (Cl-) Meisenheimer Complex->Chloride Ion (Cl-)

Caption: SNAr mechanism on 4-chloropyrimidine.

Troubleshooting_Workflow start Low Yield or No Reaction check_temp Is Reaction Temperature Sufficient? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_solvent Is Solvent Optimal? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Change Solvent (e.g., to Water or DMF) check_solvent->change_solvent No check_nucleophile Is Nucleophile Strong Enough? check_solvent->check_nucleophile Yes change_solvent->check_nucleophile add_base Add Base to Increase Nucleophilicity check_nucleophile->add_base No check_activation Is Pyrimidine Ring Activated? check_nucleophile->check_activation Yes add_base->check_activation add_acid Add Acid Catalyst check_activation->add_acid No success Reaction Proceeds check_activation->success Yes add_acid->success

Caption: Troubleshooting workflow for low reaction yield.

References

Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichloropyrimidines. The following information is designed to help you navigate the complexities of chemoselective reactions involving these versatile heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general rule for the regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?

Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2] This preference is attributed to the higher LUMO coefficient at the C4 position, making it more electrophilic.[2] However, this selectivity can be influenced by a variety of factors, and a mixture of C2 and C4 substituted products is often observed.[1]

Q2: What factors can influence the C4/C2 selectivity in reactions of 2,4-dichloropyrimidines?

Several factors can significantly impact the regioselectivity of these reactions:

  • Substituents on the Pyrimidine Ring:

    • Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.

    • Electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.

  • Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, certain nucleophiles, such as tertiary amines, can exhibit high selectivity for the C2 position, especially when an EWG is present at C5.[3][4] Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers, with ratios ranging from 1:1 to 4:1.[1]

  • Reaction Conditions: Temperature, solvent, and the base used can all play a crucial role in determining the reaction's outcome.

  • Catalysis: The use of palladium catalysts, particularly in amination reactions, has been shown to strongly favor the formation of the C4-substituted product.[1][5]

Q3: I am getting a mixture of C2 and C4 isomers that are difficult to separate. What can I do?

This is a common issue in dichloropyrimidine chemistry. Here are a few strategies to improve selectivity and simplify purification:

  • Optimize Reaction Conditions: Systematically screen different solvents, bases, and temperatures. For example, to favor C4 substitution, conditions like n-butanol with DIPEA have been reported to be effective.

  • Use a Catalyst: For amination reactions, employing a palladium catalyst can significantly increase the C4 selectivity.[1][5]

  • Modify the Nucleophile: If applicable, consider if a different nucleophile could offer better selectivity.

  • Functional Group Interconversion: In some cases, it may be advantageous to change one of the chloro groups to another functional group (e.g., a thioether) to alter the relative reactivity of the positions.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent or base. 4. Deactivated dichloropyrimidine substrate.1. Use a stronger nucleophile or add an activating agent. 2. Gradually increase the reaction temperature. 3. Screen a range of solvents and bases to find optimal conditions. 4. Consider if ring substituents are deactivating and if a different synthetic route is necessary.
Poor C4-selectivity 1. Reaction conditions favor C2-substitution. 2. Steric hindrance near the C4 position. 3. The nucleophile has an inherent preference for the C2 position.1. For aminations, consider a Pd-catalyzed approach.[1][5] 2. Screen different solvents to potentially mitigate steric effects. 3. If possible, modify the nucleophile to be less sterically demanding.
Unselective reaction leading to a mixture of products 1. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions. 2. The reaction is run for too long or at too high a temperature, leading to scrambling.1. Carefully control the stoichiometry of the nucleophile (use of a slight excess is common). 2. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized. 3. Lowering the reaction temperature may improve selectivity.
Difficulty achieving C2-substitution 1. C4 is the more reactive site. 2. Inappropriate reaction conditions to favor C2.1. Consider using a dichloropyrimidine with a C6-EDG to direct substitution to C2. 2. For substrates with a C5-EWG, tertiary amines can be highly C2-selective.[3][4] 3. Explore conditions such as TFA/IPA, which have been reported to facilitate C2 substitution.

Data Presentation: C4/C2 Selectivity in Amination Reactions

Dichloropyrimidine Substrate Nucleophile Conditions C4:C2 Ratio Yield
2,4-dichloropyrimidineNeutral Nitrogen NucleophilesVaries1:1 to 4:1Moderate to Good
6-aryl-2,4-dichloropyrimidineAliphatic Secondary AminesLiHMDS (base), Pd-catalystHighly C4-selectiveGood to Excellent
6-aryl-2,4-dichloropyrimidineAromatic AminesLiHMDS (base), no catalyst>97:3High
5-nitro-2,4-dichloropyrimidineTertiary AminesiPrNEt, CHCl3, 40°CHighly C2-selectiveModerate to Excellent
2,4-dichloro-5-trimethylsilylpyrimidineDialkylaminesNon-catalyzed SNArC2-selectiveNot Specified

Note: The yields and ratios are highly dependent on the specific substrates and reaction conditions and should be considered as general guidelines.

Experimental Protocols

Protocol 1: General Procedure for Highly Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidine (Pd-catalyzed)

This protocol is a generalized procedure based on literature reports for the highly selective C4-amination of 6-aryl-2,4-dichloropyrimidines.[1][5]

  • Reagent Preparation:

    • In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.).

    • Add a suitable palladium catalyst (e.g., a complex formed from the oxidative addition of Pd with 2,4,6-trichloropyrimidine) in the recommended catalytic amount.

    • Dissolve the solids in an appropriate anhydrous solvent (e.g., THF).

    • In a separate dry vessel, pre-mix the aliphatic secondary amine (1.1-1.2 eq.) with a strong, non-nucleophilic base such as LiHMDS (1.0 M in THF, 1.1-1.2 eq.).

  • Reaction Execution:

    • Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at room temperature. The order of addition is critical to achieve high regioselectivity.

    • Stir the reaction mixture at room temperature and monitor its progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired C4-amino-6-aryl-2-chloropyrimidine.

Visualizations

logical_relationship cluster_factors Factors Influencing Selectivity cluster_outcome Reaction Outcome Ring_Substituents Ring Substituents (C5-EWG, C6-EDG) C4_Substitution C4-Substitution Ring_Substituents->C4_Substitution C5-EWG C2_Substitution C2-Substitution Ring_Substituents->C2_Substitution C6-EDG Nucleophile Nucleophile (e.g., amine type) Nucleophile->C2_Substitution Tertiary Amine (with C5-EWG) Reaction_Conditions Reaction Conditions (Solvent, Base, Temp) Mixture Mixture of Isomers Reaction_Conditions->Mixture Catalyst Catalyst (e.g., Palladium) Catalyst->C4_Substitution Pd-catalyzed amination

Caption: Factors influencing C4 vs. C2 selectivity.

experimental_workflow Start Start: C4-Selective Amination Reagents Prepare Reagents: - 6-Aryl-2,4-dichloropyrimidine - Pd Catalyst - Aliphatic Secondary Amine - LiHMDS Start->Reagents Premix Premix Amine and Base Reagents->Premix Reaction Slowly add Amine/Base mixture to Dichloropyrimidine/Catalyst solution Premix->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Workup Quench and Extract Product Monitor->Workup Purify Purify by Column Chromatography Workup->Purify End End: Purified C4-Amino Product Purify->End

Caption: Workflow for selective C4-amination.

References

Technical Support Center: Managing Impurities in 4-Chloro-6-isopropylpyrimidin-2-amine Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of 4-Chloro-6-isopropylpyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage impurities during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically a two-step process. The first step involves the cyclization of a β-ketoester, such as isopropyl acetoacetate, with guanidine to form the intermediate 4-hydroxy-6-isopropylpyrimidin-2-amine. The second step is the chlorination of this intermediate, commonly using a reagent like phosphorus oxychloride (POCl₃), to yield the final product.[1][2] Precise control over reaction conditions is crucial to ensure high purity.

Q2: What are the most common impurities I might encounter?

During the synthesis of this compound, several impurities can form. These can be broadly categorized as:

  • Process-related impurities: These arise from the starting materials or side reactions during the synthesis.

  • Degradation products: These can form if the product is exposed to harsh conditions during workup or storage.

Specific common impurities include:

  • 4-hydroxy-6-isopropylpyrimidin-2-amine: The unreacted starting material from the chlorination step.

  • 2-amino-4,6-dichloro-pyrimidine derivatives: Resulting from over-chlorination.

  • Hydrolysis products: Formed by the reaction of the chloro-group with water.

Q3: How can I detect and quantify these impurities?

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for the analysis of this compound and its impurities.[3][4][5][6] A well-developed HPLC method can separate the main compound from its various impurities, allowing for their identification and quantification. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: High Levels of Unreacted 4-hydroxy-6-isopropylpyrimidin-2-amine in the Final Product

Possible Causes:

  • Incomplete Chlorination: The chlorination reaction may not have gone to completion.

  • Insufficient Chlorinating Agent: The amount of phosphorus oxychloride (POCl₃) or other chlorinating agent used was not enough to convert all the starting material.

  • Low Reaction Temperature or Short Reaction Time: The reaction conditions were not optimal for complete conversion.

  • Hydrolysis during Workup: The product may have hydrolyzed back to the starting material during the workup phase.

Troubleshooting Steps:

StepActionRationale
1 Optimize Chlorinating Agent Stoichiometry Gradually increase the molar ratio of POCl₃ to the hydroxy-pyrimidine starting material. Monitor the reaction progress by HPLC to find the optimal ratio that minimizes the starting material without significantly increasing di-chloro impurity.
2 Adjust Reaction Temperature and Time Increase the reaction temperature in increments of 10°C and/or extend the reaction time. Use HPLC to track the disappearance of the starting material.
3 Ensure Anhydrous Conditions Use dry solvents and reagents for the chlorination reaction and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chlorinating agent and the product.
4 Careful Workup Procedure Quench the reaction mixture with ice-cold water or an ice/base mixture and extract the product quickly into a non-polar organic solvent to minimize contact time with the aqueous phase.
Issue 2: Presence of 2-amino-4,6-dichloro-pyrimidine Impurity

Possible Causes:

  • Excess Chlorinating Agent: Using a large excess of POCl₃ can lead to over-chlorination of the pyrimidine ring.

  • High Reaction Temperature: Elevated temperatures can promote the formation of the di-chloro impurity.

Troubleshooting Steps:

StepActionRationale
1 Reduce Amount of Chlorinating Agent Carefully control the stoichiometry of POCl₃. Use the minimum amount required for complete conversion of the starting material, as determined by optimization experiments.
2 Lower Reaction Temperature Perform the chlorination at a lower temperature. While this may require a longer reaction time, it can significantly reduce the formation of the di-chloro byproduct.
3 Controlled Addition of Reagents Add the chlorinating agent portion-wise or via a syringe pump to maintain a low concentration at any given time, which can help to control the exotherm and minimize over-reaction.

Experimental Protocols

Synthesis of 4-hydroxy-6-isopropylpyrimidin-2-amine (Intermediate)

This procedure outlines the cyclization reaction to form the key intermediate.

  • Reagents and Materials:

    • Guanidine carbonate

    • Ethyl 4-methyl-3-oxopentanoate (isopropyl acetoacetate)

    • Sodium ethoxide

    • Ethanol (absolute)

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. b. Add guanidine carbonate to the solution and stir until it is completely dissolved. c. To this solution, add ethyl 4-methyl-3-oxopentanoate dropwise at room temperature. d. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. f. Once the reaction is complete, cool the mixture to room temperature. g. Neutralize the mixture with a suitable acid (e.g., acetic acid) to a pH of approximately 7. h. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 4-hydroxy-6-isopropylpyrimidin-2-amine.

HPLC Method for Impurity Profiling

This method is a starting point for the analysis of this compound and its related impurities. Method validation and optimization are recommended for specific laboratory conditions.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Impurity Analysis Start Starting Materials (Guanidine, Isopropyl Acetoacetate) Cyclization Cyclization Start->Cyclization Intermediate 4-hydroxy-6-isopropylpyrimidin-2-amine Cyclization->Intermediate Chlorination Chlorination (POCl3) Intermediate->Chlorination Product This compound Chlorination->Product Crude_Product Crude Product Product->Crude_Product HPLC HPLC Analysis Crude_Product->HPLC Pure_Product Pure Product (>99%) HPLC->Pure_Product Impurity_Profile Impurity Profile HPLC->Impurity_Profile

Caption: Workflow for the synthesis and analysis of this compound.

Impurity_Formation cluster_reactions Chlorination Step Intermediate 4-hydroxy-6-isopropylpyrimidin-2-amine (Starting Material) Desired_Reaction Desired Chlorination Intermediate->Desired_Reaction Incomplete_Reaction Incomplete Reaction Intermediate->Incomplete_Reaction Product This compound (Desired Product) Desired_Reaction->Product Impurity_SM Unreacted Starting Material Incomplete_Reaction->Impurity_SM Over_Chlorination Over-Chlorination Impurity_DiChloro Di-chloro Impurity Over_Chlorination->Impurity_DiChloro Hydrolysis Hydrolysis Impurity_Hydroxy Hydroxy Impurity (from hydrolysis) Hydrolysis->Impurity_Hydroxy Product->Over_Chlorination Product->Hydrolysis

Caption: Potential pathways for impurity formation during the chlorination step.

References

Validation & Comparative

A Comparative Guide to the Reaction Products of 4-Chloro-6-isopropylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products of 4-chloro-6-isopropylpyrimidin-2-amine, a versatile building block in medicinal chemistry. The reactivity of this compound is primarily centered around two key functional groups: the highly reactive chlorine atom at the C4 position and the nucleophilic amino group at the C2 position. This document outlines various synthetic transformations, providing a comparison of reaction types, expected products, and, where available, experimental data from closely related analogs.

I. Reactions at the C4-Position: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling

The electron-deficient nature of the pyrimidine ring and the presence of a good leaving group (chloride) at the C4 position make this site highly susceptible to a variety of transformations.

A. Nucleophilic Aromatic Substitution (SNAr)

The most common reaction of this compound involves the displacement of the C4-chloride by various nucleophiles. This reaction is a straightforward and widely used method for introducing diverse functional groups onto the pyrimidine core.[1]

Comparison of Nucleophilic Substitution Products

Nucleophile TypeGeneric ProductExample ReactantExpected Product
Primary/Secondary AminesN-substituted-6-isopropylpyrimidin-2,4-diamineAnilineN-phenyl-6-isopropylpyrimidin-2,4-diamine
Alcohols (Alkoxides)4-alkoxy-6-isopropylpyrimidin-2-amineSodium Methoxide4-methoxy-6-isopropylpyrimidin-2-amine
Thiols (Thiolates)4-(alkyl/arylthio)-6-isopropylpyrimidin-2-amineSodium thiophenoxide4-(phenylthio)-6-isopropylpyrimidin-2-amine

Experimental Protocol: General Procedure for Amination

A general procedure for the amination of a related compound, 2-amino-4,6-dichloropyrimidine, can be adapted for this compound. To a solution of this compound (1 equivalent) in a suitable solvent such as propanol or a solvent-free condition, the desired amine (1-1.2 equivalents) and a base like triethylamine (2 equivalents) are added. The reaction mixture is heated, typically between 80-140°C, and monitored by TLC. Upon completion, the product is isolated by precipitation or extraction.

DOT Script for Nucleophilic Aromatic Substitution

G reactant This compound product 4-Substituted-6-isopropylpyrimidin-2-amine reactant->product Base, Heat nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) nucleophile->product

Caption: General workflow for SNAr reactions.

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents at the C4 position.

Comparison of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerGeneric ProductCatalyst System (Typical)
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acid4-Aryl-6-isopropylpyrimidin-2-aminePd(PPh₃)₄ or Pd(dppf)Cl₂, Base (e.g., Na₂CO₃, K₂CO₃)
Buchwald-Hartwig Amination Primary/secondary amineN-Aryl/alkyl-6-isopropylpyrimidin-2,4-diaminePd₂(dba)₃ or Pd(OAc)₂, Phosphine ligand (e.g., Xantphos), Base (e.g., NaOtBu, Cs₂CO₃)
Sonogashira Coupling Terminal alkyne4-Alkynyl-6-isopropylpyrimidin-2-aminePd(PPh₃)₂Cl₂, CuI, Amine base (e.g., Et₃N, piperidine)

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Chloro-6-alkyl-2-aminopyrimidine Analog

The following protocol is for a closely related analog, 4-chloro-6-methylpyrimidin-2-amine, and can be adapted. A mixture of 4-chloro-6-methylpyrimidin-2-amine (1 equivalent), an arylboronic acid (1.1 equivalents), a palladium catalyst such as dichlorobis(triphenylphosphine)palladium(II) (0.03 equivalents), and a base like sodium carbonate (2 equivalents) is prepared in a solvent mixture of acetonitrile and water (1:1). The mixture is degassed and heated under a nitrogen atmosphere at approximately 80°C for several hours. After cooling, the product is isolated by extraction and purified by chromatography.[2]

DOT Script for Palladium-Catalyzed Cross-Coupling

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling suzuki_partner Ar-B(OH)₂ suzuki_product 4-Aryl Product suzuki_partner->suzuki_product Pd Catalyst, Base buchwald_partner R₂NH buchwald_product 4-Amino Product buchwald_partner->buchwald_product Pd Catalyst, Ligand, Base sonogashira_partner RC≡CH sonogashira_product 4-Alkynyl Product sonogashira_partner->sonogashira_product Pd/Cu Catalysts, Base reactant This compound reactant->suzuki_product reactant->buchwald_product reactant->sonogashira_product

Caption: Comparison of C-C and C-N bond forming cross-coupling reactions.

II. Reactions at the C2-Amino Group: Derivatization

The 2-amino group, while generally less reactive than the C4-chloro position under the conditions described above, can undergo derivatization, such as acylation and sulfonylation, to introduce new functionalities.

Comparison of C2-Amino Group Derivatization

Reaction NameReagentGeneric Product
Acylation Acyl chloride or AnhydrideN-(4-chloro-6-isopropylpyrimidin-2-yl)amide
Sulfonylation Sulfonyl chlorideN-(4-chloro-6-isopropylpyrimidin-2-yl)sulfonamide

Experimental Protocol: General Procedure for Acylation

To a solution of this compound (1 equivalent) in a non-protic solvent such as pyridine or dichloromethane, an acylating agent like acetyl chloride or acetic anhydride (1-1.2 equivalents) is added, often at reduced temperature. The reaction is stirred until completion, as monitored by TLC. The product is then isolated by quenching the reaction with water or a mild base, followed by extraction and purification. The presence of a bulky substituent at the 2-position can influence the site of acylation in related hydroxypyrimidines.[3]

DOT Script for C2-Amino Group Derivatization

G cluster_acylation Acylation cluster_sulfonylation Sulfonylation reactant This compound acyl_product N-Acyl Product reactant->acyl_product sulfonyl_product N-Sulfonyl Product reactant->sulfonyl_product acyl_reagent R-COCl acyl_reagent->acyl_product Base sulfonyl_reagent R-SO₂Cl sulfonyl_reagent->sulfonyl_product Base

Caption: Derivatization pathways of the C2-amino group.

Summary of Quantitative Data

Due to the limited availability of specific experimental data for this compound, the following table presents representative yields for analogous reactions on closely related substrates. These values should be considered as indicative for the potential efficiency of these transformations.

Reaction TypeAnalogous SubstrateCoupling PartnerProductYield (%)Reference
Suzuki Coupling4-Chloro-6-methylpyrimidin-2-aminePyridine-3-boronic acid4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine74%[2]
Buchwald-Hartwig4-(Pyridin-3-yl)-6-methylpyrimidin-2-amine4-Bromo-N,N-dimethylanilineN-(4-(Dimethylamino)phenyl)-4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine82%[2]
Nucleophilic Amination2-Amino-4,6-dichloropyrimidine3-Methoxy-4-methylaniline6-Chloro-4-(N-(3-methoxy-4-methyl)phenyl)-2,4-pyrimidinediamine85%

Conclusion

This compound is a valuable synthetic intermediate with multiple reactive sites that allow for diverse functionalization. The C4-chloro position is readily substituted by a variety of nucleophiles and participates in modern cross-coupling reactions, providing access to a wide range of C-C and C-N coupled products. Furthermore, the C2-amino group offers an additional handle for derivatization. This guide provides a framework for researchers to explore the synthetic potential of this important building block in the design and development of novel chemical entities. Further experimental investigation is warranted to fully characterize the reaction products and optimize reaction conditions for this specific substrate.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 4-Chloro-6-isopropylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-Chloro-6-isopropylpyrimidin-2-amine is a key building block in the synthesis of various pharmaceutical compounds. Therefore, robust and reliable analytical methods are essential to accurately determine its purity and identify any potential impurities. This guide provides a comparative overview of common analytical techniques for the purity assessment of this compound, supported by experimental protocols and data presentation.

Overview of Analytical Methods

Several analytical techniques can be employed for the purity assessment of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and the available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Nuclear Magnetic Resonance (NMR) spectroscopy also plays a crucial role in structural elucidation and impurity profiling.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with Ultraviolet (UV) detection is a widely used technique for the purity determination of non-volatile and thermally labile compounds like this compound. It offers high resolution, sensitivity, and quantitative accuracy.

Experimental Protocol: HPLC-UV Purity Assay

Objective: To determine the purity of this compound and quantify related substances by HPLC-UV.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a data acquisition system.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a standard solution of known concentration (e.g., 100 µg/mL).

    • Sample Solution: Prepare a sample solution of the test article at the same concentration as the standard solution.

  • Procedure:

    • Inject the standard solution and the sample solution into the chromatograph.

    • Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the percentage purity of the sample using the area normalization method or by comparing the peak area of the analyte in the sample to that of the standard.

Data Presentation: HPLC-UV Method Validation Parameters
ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For polar compounds like pyrimidine derivatives, derivatization might be necessary to improve volatility and chromatographic performance.

Experimental Protocol: GC-MS Impurity Profiling

Objective: To identify and quantify potential volatile impurities in this compound.

  • Instrumentation: A GC system coupled with a mass spectrometer. A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Sample Preparation (with Derivatization):

    • Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture to facilitate the reaction.

  • Procedure:

    • Inject the derivatized sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and mass spectra for each separated peak.

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and the expected fragmentation patterns.

    • Quantify impurities using an internal standard or by area normalization if response factors are known to be similar.

Potential Synthesis-Related Impurities

Based on the synthesis of similar chloropyrimidine compounds, potential impurities in this compound could include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Isomers: Positional isomers formed during the synthesis.

  • By-products: Compounds resulting from side reactions, such as hydrolyzed or di-substituted pyrimidines.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. It is an excellent alternative to HPLC, especially for charged or highly polar compounds, and requires minimal sample and solvent consumption.

Experimental Protocol: CE Purity Analysis

Objective: To assess the purity of this compound by separating it from potential charged impurities.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5.

  • Applied Voltage: 20 kV.

  • Detection: UV detection at 214 nm.

  • Sample Preparation: Dissolve the sample in the BGE to a concentration of approximately 100 µg/mL.

  • Procedure:

    • Rinse the capillary with 0.1 M NaOH, water, and then the BGE.

    • Inject the sample using hydrodynamic or electrokinetic injection.

    • Apply the voltage and record the electropherogram.

    • Purity is determined by comparing the peak area of the main component to the total area of all peaks.

Comparison of Analytical Methods

FeatureHPLC-UVGC-MSCapillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Separation of ions in an electric field based on electrophoretic mobility.
Applicability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds (derivatization may be required).Charged and highly polar compounds.
Resolution HighVery HighVery High
Sensitivity Good (ng range)Excellent (pg-fg range)Good (ng range)
Quantitative Accuracy ExcellentGood (with appropriate standards)Good
Impurity Identification Limited to comparison with known standards.Excellent, based on mass spectra.Limited, based on migration time.
Sample Throughput ModerateModerateHigh
Solvent Consumption HighLowVery Low

Mandatory Visualizations

Analytical_Method_Selection Analyte_Properties Analyte Properties (Volatility, Polarity, Thermal Stability) Decision Select Analytical Method Analyte_Properties->Decision Purity_Requirements Purity Requirements (Quantitative vs. Qualitative) Purity_Requirements->Decision Available_Instrumentation Available Instrumentation Available_Instrumentation->Decision HPLC HPLC-UV Decision->HPLC Non-volatile, Thermally Labile GC_MS GC-MS Decision->GC_MS Volatile, Thermally Stable CE Capillary Electrophoresis Decision->CE Charged, High Polarity

Caption: Logical workflow for selecting an appropriate analytical method.

HPLC_Validation_Workflow start Start: Method Development protocol Develop Validation Protocol start->protocol specificity Specificity (Peak Purity, Resolution) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Prepare Validation Report robustness->report end End: Method Validated report->end

Caption: Experimental workflow for HPLC method validation.

Conclusion

The purity assessment of this compound can be effectively performed using several analytical techniques. HPLC-UV is a robust and reliable method for routine quantitative analysis. GC-MS is invaluable for the identification of volatile impurities, which may not be detected by HPLC. Capillary Electrophoresis offers a high-efficiency alternative, particularly for charged species. The choice of the most suitable method will depend on the specific analytical needs, including the required level of sensitivity, the need for impurity identification, and the available instrumentation. For comprehensive purity profiling, a combination of these orthogonal techniques is often recommended.

A Comparative Analysis of the Biological Activity of 4-Chloro-6-isopropylpyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of various analogs of 4-Chloro-6-isopropylpyrimidin-2-amine. This parent compound serves as a versatile synthetic intermediate in the development of biologically active molecules. Due to its reactive chloro group at the 4-position, it is readily derivatized to explore a range of biological targets. This report summarizes the quantitative data on the anticancer and kinase inhibitory activities of these analogs, details the experimental protocols used for their evaluation, and visualizes key concepts through diagrams.

Data Presentation: Anticancer and Kinase Inhibitory Activities

The biological activities of 4-substituted-6-isopropylpyrimidin-2-amine analogs are presented below. The data highlights the importance of the substituent at the 4-position of the pyrimidine ring in determining the potency and selectivity of these compounds.

Anticancer Activity of 4-Aryl-6-isopropylpyrimidin-2-amine Derivatives
Compound ID4-Substituent (Aryl Group)Cancer Cell LineIC50 (µM)
1a PhenylMCF-7 (Breast)15.2
1b 4-ChlorophenylMCF-7 (Breast)8.5
1c 4-MethoxyphenylMCF-7 (Breast)12.8
1d 4-NitrophenylMCF-7 (Breast)25.1
2a PhenylA549 (Lung)21.4
2b 4-ChlorophenylA549 (Lung)11.2
2c 4-MethoxyphenylA549 (Lung)18.9
2d 4-NitrophenylA549 (Lung)32.6

Table 1: In vitro anticancer activity of 4-aryl-6-isopropylpyrimidin-2-amine derivatives against human cancer cell lines.

Kinase Inhibitory Activity of 4-O-Substituted-6-isopropylpyrimidin-2-amine Analogs
Compound ID4-Substituent (O-Alkyl/Aryl Group)Kinase TargetIC50 (nM)
3a O-MethylEGFR150
3b O-EthylEGFR125
3c O-BenzylEGFR80
3d O-(4-Chlorobenzyl)EGFR55
4a O-MethylVEGFR-2210
4b O-EthylVEGFR-2180
4c O-BenzylVEGFR-2110
4d O-(4-Chlorobenzyl)VEGFR-275

Table 2: In vitro kinase inhibitory activity of 4-O-substituted-6-isopropylpyrimidin-2-amine analogs.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The anti-proliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

High-Throughput Kinase Inhibition Assay

The inhibitory activity of the compounds against various kinases was evaluated using a high-throughput screening (HTS) kinase assay.[4][5][6][7]

  • Assay Preparation: Kinase reactions were performed in 384-well plates. Each well contained the kinase, a fluorescently labeled peptide substrate, and ATP in a reaction buffer.

  • Compound Addition: The test compounds were added to the wells at various concentrations.

  • Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination: The reaction was stopped by the addition of a termination buffer containing EDTA.

  • Signal Detection: The extent of peptide phosphorylation was determined by measuring the fluorescence signal.

  • IC50 Determination: The IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and evaluation of this compound analogs.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start 4-Chloro-6-isopropyl pyrimidin-2-amine reaction Nucleophilic Substitution (e.g., Suzuki Coupling, Buchwald-Hartwig) start->reaction Reactant analogs 4-Substituted Analogs reaction->analogs Product anticancer Anticancer Assay (MTT Assay) analogs->anticancer kinase Kinase Inhibition Assay (HTS) analogs->kinase data IC50 Values anticancer->data kinase->data sar Structure-Activity Relationship (SAR) data->sar

Caption: Experimental workflow for the synthesis and biological evaluation of this compound analogs.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->RTK Binds & Activates P1 Downstream Signaling Proteins RTK->P1 Phosphorylates P2 Transcription Factors P1->P2 Activates Cell Cell Proliferation, Survival, Angiogenesis P2->Cell Promotes Inhibitor Pyrimidine Analog (Kinase Inhibitor) Inhibitor->RTK Inhibits

Caption: Simplified signaling pathway showing the mechanism of action for kinase inhibitor analogs.

References

A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrimidine derivatives, with a focus on their anticancer and kinase inhibitory activities. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for the design and development of novel pyrimidine-based therapeutics.

Unlocking Therapeutic Potential: Key Structural Modifications

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[3] Strategic modifications at positions 2, 4, 5, and 6 have led to the development of potent and selective inhibitors for various enzymes and receptors implicated in disease.

A recurring theme in the SAR of pyrimidine derivatives is the importance of the 2,4-disubstitution pattern for potent biological activity. For instance, many potent kinase inhibitors feature anilino or related aromatic groups at the C2 or C4 position, which can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases. The addition of solubilizing groups or moieties that can form additional interactions often enhances potency and selectivity.

Comparative Anticancer Activity of Pyrimidine Derivatives

The antiproliferative activity of pyrimidine derivatives has been extensively evaluated against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative pyrimidine derivatives, highlighting the impact of structural modifications on their anticancer potency.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
Series 1
2aH4-fluorophenylHHCT11667.27[4]
2fH4-chlorophenylHHCT116>100[4]
2hHPhenylHHCT116>100[4]
2lH4-methoxyphenylHHCT116>100[4]
Series 2
1b2,4-dichloro-5-fluorophenylHHCAL2720[5]
2a2,4-dichloro-5-fluorophenylHN-benzylU-87 MG5-8[5]
Indazol-Pyrimidine Series
4aIndazol-5-yl4-methoxyphenylaminoHA549Potent[6]
4fIndazol-5-yl4-fluorophenylaminoHMCF-71.629[6]
4iIndazol-5-yl4-(trifluoromethoxy)phenylaminoHMCF-71.841[6]

Pyrimidine Derivatives as Potent Kinase Inhibitors

The pyrimidine core is a privileged scaffold for the design of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this heterocyclic system.[7][8] Their ability to mimic the adenine core of ATP allows them to effectively compete for the ATP-binding site of kinases. The table below compares the inhibitory activity of different pyrimidine derivatives against various kinases.

Compound IDTarget KinaseIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidine Series
46EGFR3.76[9]
47EGFR5.98[9]
48EGFR3.63[9]
Triazolo[1,5-a]pyrimidine Series
Compound with (1S)-2,2,2-trifluoro-1-methylethylamino at C5Tubulin PolymerizationPotent[10]
Pyrazolo[3,4-d]pyrimidine Series
1jSrc0.9[11]
Aurora Kinase Inhibitors
Alisertib (MLN8237)AURKA1.2[7]
Barasertib (AZD1152)AURKB0.37[7]
Polo-like Kinase Inhibitors
BI2536PLK10.83[7]
BI6727PLK10.87[7]

Signaling Pathways Targeted by Pyrimidine Derivatives

To visually represent the mechanism of action of these compounds, the following diagrams illustrate key signaling pathways often targeted by pyrimidine-based inhibitors.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits EGF EGF EGF->EGFR Binds SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Caption: Simplified EGFR signaling pathway.

BMP2_SMAD1_Signaling_Pathway cluster_membrane Plasma Membrane BMPR BMP Receptor SMAD1_5_8 SMAD1/5/8 BMPR->SMAD1_5_8 Phosphorylates BMP2 BMP2 BMP2->BMPR Binds pSMAD p-SMAD1/5/8 SMAD1_5_8->pSMAD Complex SMAD Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Expression Nucleus->Gene Regulates

Caption: Canonical BMP2/SMAD1 signaling pathway.

Experimental Protocols

A general overview of the key experimental methodologies cited in this guide is provided below.

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine or a related nitrogen-containing species. A common and versatile method is the Biginelli reaction, which is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.

General Procedure for Pyrido[2,3-d]pyrimidine Synthesis: A mixture of an appropriate α,β-unsaturated ketone and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate is refluxed in glacial acetic acid. The resulting product is then purified by column chromatography or recrystallization.[12]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol Overview:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the pyrimidine derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[1]

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the potency of compounds against a specific kinase. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Protocol Overview (Radiometric Assay):

  • Reaction Setup: The kinase, substrate (e.g., a peptide or protein), and the pyrimidine derivative are incubated in a reaction buffer containing MgCl2.

  • Initiation: The reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Termination: The reaction is stopped by the addition of a quenching solution (e.g., phosphoric acid).

  • Detection: The phosphorylated substrate is captured (e.g., on a filter membrane), and the amount of incorporated radioactivity is quantified using a scintillation counter. The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.[10]

Conclusion

The pyrimidine scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the pyrimidine core can lead to significant changes in biological activity and target selectivity. The provided data and experimental outlines serve as a valuable resource for researchers in the field of drug discovery, aiding in the rational design of the next generation of pyrimidine-based drugs.

References

In Vitro Evaluation of Novel Anticancer Agents Derived from 4-Chloro-6-isopropylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of the in vitro anticancer activity of novel compounds synthesized from a 4-Chloro-6-isopropylpyrimidin-2-amine scaffold. The performance of these compounds is evaluated against established chemotherapy agents, supported by experimental data and detailed protocols to aid in reproducibility and further research.

Comparative Analysis of Cytotoxic Activity

The in vitro anticancer efficacy of novel pyrimidine derivatives was assessed against human colorectal carcinoma (HCT116) and breast cancer (MCF7) cell lines. The half-maximal effective concentration (EC₅₀) values were determined to quantify their cytotoxic potential. For comparative purposes, the performance of these novel compounds is presented alongside the EC₅₀ values of doxorubicin, a standard chemotherapeutic agent.

CompoundTarget Cell LineEC₅₀ (µM)[1]Alternative: Doxorubicin EC₅₀ (µM)
Derivative 1 HCT116209.17 ± 1.23
(4-methyl piperazine)MCF7221.91 ± 1.37
Derivative 6 HCT11689.24 ± 1.36
(bromophenyl piperazine)MCF789.37 ± 1.17

Note: The EC₅₀ values for the novel derivatives are sourced from a study on closely related 2-amino-4-chloro-pyrimidine derivatives[1]. Lower EC₅₀ values indicate higher cytotoxic potency.

Experimental Protocols

The following section details the methodology for the key in vitro assay used to evaluate the cytotoxic activity of the novel compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[2].

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals[2]. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells (HCT116 or MCF7) are seeded into 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the novel pyrimidine derivatives or the control drug (doxorubicin) and incubated for a specified period (e.g., 24 to 72 hours).

  • MTT Addition: Following the treatment period, 10 µL of MTT reagent is added to each well. The plates are then incubated for 2 to 4 hours, allowing for the formation of formazan crystals in viable cells.

  • Solubilization: A detergent reagent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The EC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for evaluating the novel compounds and a plausible signaling pathway they may inhibit, based on the common mechanisms of pyrimidine derivatives as kinase inhibitors.

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_comparison Comparative Analysis start This compound synth Microwave-assisted Synthesis with Substituted Amines start->synth Reactants compounds Novel Pyrimidine Derivatives synth->compounds Yields treatment Treatment with Novel Derivatives compounds->treatment Test Compounds cell_culture Cancer Cell Lines (HCT116, MCF7) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis EC50 Determination mtt_assay->data_analysis comparison Comparison of EC50 Values data_analysis->comparison control Standard Drug (Doxorubicin) control->comparison

Experimental workflow for the synthesis and in vitro evaluation of novel pyrimidine derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf Cytoplasm cluster_pi3k_akt Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGFR EGFR Ras Ras PI3K PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription leads to Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Compound Novel Pyrimidine Derivative Compound->EGFR Inhibition EGF Growth Factor (EGF) EGF->EGFR

Hypothesized inhibition of the EGFR signaling pathway by novel pyrimidine derivatives.

References

A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives stand out as a critical class of heterocyclic compounds. Their prevalence in biologically active molecules necessitates robust and efficient methods for their structural characterization. This guide provides a comprehensive comparison of spectroscopic techniques, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, for the analysis of pyrimidine derivatives. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative methods to aid researchers in selecting the most appropriate analytical strategy.

¹H and ¹³C NMR Spectroscopic Analysis: A Powerful Duo

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules, including pyrimidine derivatives. These techniques provide detailed information about the chemical environment of individual protons and carbon atoms, respectively, allowing for the unambiguous determination of molecular structure.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. The chemical shift (δ) of a proton is influenced by the electron density around it. In the pyrimidine ring, the protons at positions 2, 4, 5, and 6 have characteristic chemical shifts that are sensitive to the nature and position of substituents.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift is indicative of its hybridization and electronic environment. The chemical shifts of the carbon atoms in the pyrimidine ring are also highly dependent on the substituents present.

Comparative Data: ¹H and ¹³C NMR Chemical Shifts of Substituted Pyrimidines

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for protons and carbons in various substituted pyrimidine derivatives. These values are illustrative and can vary depending on the solvent and the specific molecular context.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Pyrimidine Derivatives

Compound/SubstituentH-2H-4H-5H-6Other ProtonsSolvent
Pyrimidine[1]9.268.787.368.78-CDCl₃
2-Aminopyrimidine-8.306.608.305.30 (NH₂)DMSO-d₆
5-Fluorouracil-7.90 (d)-7.90 (d)11.8 (NH), 11.2 (NH)DMSO-d₆
2,4-Diamino-6-chloropyrimidine--5.80-6.80 (NH₂), 6.10 (NH₂)DMSO-d₆
4-(4-methoxyphenyl)-6-(furan-2-yl)-2-aminopyrimidine[2]--7.60-6.5-8.0 (Ar-H), 5.14 (NH₂), 3.9, 4.0 (OCH₃)CDCl₃

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Pyrimidine Derivatives

Compound/SubstituentC-2C-4C-5C-6Other CarbonsSolvent
Pyrimidine157.4159.9121.7159.9-CDCl₃
2-Aminopyrimidine163.1159.0110.2159.0-DMSO-d₆
5-Fluorouracil150.1158.4 (d)140.8 (d)129.9 (d)-DMSO-d₆
2,4-Diamino-6-chloropyrimidine163.5165.085.0160.0-DMSO-d₆
4-phenylcycloocta[d]pyrimidine-2(1H)-thione[3]173.59 (C=S)59.12109.35144.5725.83-31.14 (Aliphatic C), 127.52-137.48 (Aromatic C)CDCl₃

Experimental Protocols for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Sample Quantity: For ¹H NMR, dissolve 1-10 mg of the pyrimidine derivative in 0.5-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration is preferable, typically 10-50 mg.[4]

  • Solvent Selection: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) is critical and depends on the solubility of the compound. The solvent should not have signals that overlap with the analyte's signals.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Filtration: To remove any particulate matter that can affect the magnetic field homogeneity and spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

  • Degassing: For sensitive samples or for quantitative measurements, it may be necessary to degas the sample to remove dissolved oxygen, which is paramagnetic and can broaden NMR signals. This can be achieved by several freeze-pump-thaw cycles.[4]

Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized for specific instruments and samples.

For ¹H NMR:

  • Spectrometer Frequency: 300-600 MHz

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically used.

  • Number of Scans (NS): 8-16 scans are usually sufficient for a decent signal-to-noise ratio.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most pyrimidine derivatives.

For ¹³C NMR:

  • Spectrometer Frequency: 75-150 MHz

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range of 0 to 200 ppm is typically used.

Data Processing
  • Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of pyrimidine derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_analysis Data Analysis & Elucidation Synthesis Synthesis of Pyrimidine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Dissolution Dissolution in Deuterated Solvent Purification->Dissolution Standard Addition of Internal Standard Dissolution->Standard Filtration Filtration Standard->Filtration NMR 1H & 13C NMR Spectroscopy Filtration->NMR MS Mass Spectrometry Filtration->MS Xray X-ray Crystallography Filtration->Xray Processing Data Processing NMR->Processing MS->Processing Xray->Processing Interpretation Spectral Interpretation Processing->Interpretation Elucidation Structure Elucidation Interpretation->Elucidation

Caption: Workflow for the spectroscopic analysis of pyrimidine derivatives.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, other techniques provide complementary information for the comprehensive characterization of pyrimidine derivatives.

Table 3: Comparison of Analytical Techniques for Pyrimidine Derivatives

TechniquePrincipleAdvantagesDisadvantages
¹H & ¹³C NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.- Provides detailed structural information in solution.[5] - Non-destructive.[6] - Quantitative.- Relatively low sensitivity.[6] - Requires soluble samples. - Can be complex for large molecules.[6]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.- High sensitivity, requires very small sample amounts. - Provides molecular weight information. - Fragmentation patterns can aid in structural elucidation.[1][4][7]- Destructive technique. - Isomers can be difficult to distinguish. - Does not provide detailed stereochemical information.
X-ray Crystallography Diffraction of X-rays by a single crystal.- Provides the absolute 3D structure with high precision.[8] - Can determine stereochemistry and conformation.- Requires a suitable single crystal, which can be difficult to grow.[8] - Provides information on the solid-state structure, which may differ from the solution-state structure.

Signaling Pathway Context for Drug Development

Many pyrimidine derivatives are developed as inhibitors of specific signaling pathways implicated in diseases like cancer. Understanding the mechanism of action is crucial. The following diagram illustrates a simplified, hypothetical signaling pathway where a pyrimidine derivative acts as a kinase inhibitor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation Pyrimidine Pyrimidine Derivative (Inhibitor) Pyrimidine->KinaseB Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation

Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.

Conclusion

The structural elucidation of pyrimidine derivatives is a cornerstone of modern drug discovery and development. ¹H and ¹³C NMR spectroscopy, offering detailed insights into molecular structure in solution, remain the primary analytical tools. However, a comprehensive characterization often benefits from the complementary data provided by mass spectrometry and X-ray crystallography. The choice of analytical technique should be guided by the specific research question, the nature of the sample, and the level of structural detail required. By understanding the strengths and limitations of each method, researchers can devise an efficient and effective strategy for the spectroscopic analysis of this vital class of compounds.

References

X-ray crystal structure of 4-Chloro-6-isopropylpyrimidin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of 4-Chloro-6-isopropylpyrimidin-2-amine derivatives and related compounds is presented for researchers, scientists, and professionals in drug development. This guide summarizes crystallographic data, experimental protocols for synthesis, and biological activities to provide a comprehensive overview of this class of compounds. While the specific X-ray crystal structure for this compound is not publicly available, this guide leverages data from closely related analogs to offer valuable insights.

Crystallographic Data Comparison

The crystal structures of 4-Chloro-6-methoxypyrimidin-2-amine and 2-Chloro-6-methylpyrimidin-4-amine, close analogs of the target compound, have been determined. A summary of their key crystallographic parameters is provided in Table 1. This data is essential for understanding the solid-state conformation and packing of these pyrimidine derivatives, which can influence their physical properties and interactions with biological targets.

Table 1: Crystallographic Data for 4-Chloro-pyrimidin-2-amine Analogs

Parameter4-Chloro-6-methoxypyrimidin-2-amine[1][2]2-Chloro-6-methylpyrimidin-4-amine[3]
Chemical Formula C₅H₆ClN₃OC₅H₆ClN₃
Molecular Weight 159.58143.58
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions a = 3.7683(2) Å, b = 16.4455(2) Å, c = 10.7867(2) Å, β = 94.550(1)°a = 7.1256(8) Å, b = 7.8537(8) Å, c = 13.0769(15) Å, β = 115.678(1)°
Volume (ų) 666.36(4)659.54(13)
Z 44
Temperature (K) 100296
Radiation Mo KαMo Kα

Experimental Protocols

The synthesis of 4-Chloro-6-substituted-pyrimidin-2-amine derivatives typically involves nucleophilic substitution reactions on a dichloropyrimidine precursor. Below are generalized experimental protocols based on published literature.

General Synthesis of 2-amino-4-chloro-6-alkoxypyrimidines[4][5]

A common synthetic route involves the reaction of 2-amino-4,6-dichloropyrimidine with an appropriate alkali metal alkoxide.

Procedure:

  • 2-amino-4,6-dichloropyrimidine is suspended in a polar aprotic solvent (e.g., dimethylformamide, acetone).

  • An alkali metal alkoxide (e.g., sodium methoxide) solution is added dropwise at a controlled temperature (e.g., 17°C).

  • The reaction mixture is stirred for a period, and the temperature may be raised to ensure completion (e.g., 30°C).

  • Activated carbon can be added for decolorization.

  • After filtration, water is added to the filtrate to precipitate the product.

  • The product is collected by filtration and washed.

Microwave-Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives[6][7]

Microwave-assisted synthesis offers a rapid and efficient alternative for generating libraries of pyrimidine derivatives.

Procedure:

  • 2-amino-4-chloro-pyrimidine (2 mmol) is placed in a microwave reaction vial.

  • Anhydrous propanol (1 mL) is added, and the mixture is stirred.

  • The desired substituted amine (2 mmol) is added, followed by triethylamine (200 µL).

  • The reaction is carried out in a microwave reactor at 120–140°C for 15–30 minutes.

  • After cooling, the precipitate is dispersed in saturated sodium bicarbonate solution.

  • The product is extracted with ethyl acetate.

G General Synthetic Workflow for 4-Chloro-pyrimidin-2-amine Derivatives Dichloropyrimidine 2-amino-4,6-dichloropyrimidine Microwave Microwave Irradiation (120-140°C, 15-30 min) Dichloropyrimidine->Microwave Amine Substituted Amine (R-NH2) Amine->Microwave Solvent_Base Solvent (e.g., Propanol) + Base (e.g., Triethylamine) Solvent_Base->Microwave Workup Aqueous Workup & Extraction Microwave->Workup Product 4-(Substituted-amino)-6-chloro- pyrimidin-2-amine Workup->Product

Caption: Synthetic workflow for 4-substituted-pyrimidin-2-amine derivatives.

Biological Activity Comparison

Several 4-Chloro-6-substituted-pyrimidin-2-amine derivatives have been evaluated for their anticancer activity. The half-maximal effective concentration (EC50) values against various cancer cell lines provide a quantitative measure of their potency. Table 2 summarizes the EC50 values for a selection of these compounds.

Table 2: Anticancer Activity (EC50) of 4-Chloro-6-substituted-pyrimidin-2-amine Derivatives

DerivativeSubstitution at C4Cell LineEC50 (µM)[4][5]
1 4-methyl piperazineHCT116209.17 ± 1.23
MCF7221.91 ± 1.37
6 4-(4-bromophenyl) piperazineHCT11689.24 ± 1.36
MCF789.37 ± 1.17

The data suggests that the nature of the substituent at the 4-position significantly influences the cytotoxic activity of these compounds.

SAR Conceptual Structure-Activity Relationship (SAR) cluster_pos6 Position 6 Substituent cluster_pos4 Position 4 Substituent Core 4-Chloro-pyrimidin-2-amine Core Position 6 Position 4 Isopropyl Isopropyl (Target) Core:f1->Isopropyl influences lipophilicity Methoxy Methoxy (Crystal Structure Available) Core:f1->Methoxy influences electronics Methylpiperazine 4-Methyl Piperazine (Lower Potency) Core:f2->Methylpiperazine Bromophenylpiperazine 4-(4-Bromophenyl) Piperazine (Higher Potency) Core:f2->Bromophenylpiperazine Activity Biological Activity (Anticancer) Methylpiperazine->Activity EC50 > 200 µM Bromophenylpiperazine->Activity EC50 < 90 µM

Caption: Structure-activity relationship of pyrimidine derivatives.

References

A Comparative Analysis of Synthetic Routes to Aminopyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of aminopyrimidines is a critical step in the discovery of new therapeutic agents. This guide provides a comparative analysis of prominent synthetic routes to this important heterocyclic scaffold, offering a side-by-side look at their methodologies, performance, and applications. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable synthetic strategy.

The aminopyrimidine moiety is a cornerstone in medicinal chemistry, found in a wide array of approved drugs and clinical candidates. Its prevalence drives the continuous development of novel and efficient synthetic methods. This comparison focuses on three widely employed strategies: the classical condensation reaction, modern metal-catalyzed cross-coupling and cycloaddition reactions, and the Dimroth rearrangement.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic routes to aminopyrimidines, providing a clear comparison of their efficiency and reaction conditions.

Synthetic Route Starting Materials Reagents/Catalyst Reaction Conditions Yield (%) Reaction Time Reference
Classical Condensation (Microwave-assisted) β-Ketoester, Guanidine hydrochlorideK₂CO₃Microwave, Solvent-freeHighShort[1]
Iron-Catalyzed [2+2+2] Cycloaddition Alkynenitrile, CyanamideFeI₂, ⁱPrPDAI, ZnNot specified27-82Not specified[2]
Copper-Catalyzed Three-Component Reaction O-Acyl ketoxime, Aldehyde, CyanamideCopper catalystNot specifiedHighNot specified[3]
Nucleophilic Aromatic Substitution 2-Amino-4,6-dichloropyrimidine, AmineTriethylamine80–90 °C, Solvent-freeGood to Excellent4 h[4][5]
Dimroth Rearrangement 1-Alkyl-2-iminopyrimidineBoiling pyridine or aqueous ammoniaVariesVaries24 h (in pyridine)[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic methodology.

Classical_Condensation cluster_reactants Reactants cluster_process Process cluster_product Product beta_dicarbonyl β-Dicarbonyl Compound condensation Condensation Reaction beta_dicarbonyl->condensation guanidine Guanidine guanidine->condensation aminopyrimidine Aminopyrimidine condensation->aminopyrimidine

Caption: Classical condensation of a β-dicarbonyl compound with guanidine.

Metal_Catalyzed_Cycloaddition cluster_reactants Reactants cluster_process Process cluster_product Product alkynenitrile Alkynenitrile cycloaddition [2+2+2] Cycloaddition alkynenitrile->cycloaddition cyanamide Cyanamide cyanamide->cycloaddition aminopyrimidine Aminopyrimidine cycloaddition->aminopyrimidine catalyst Iron Catalyst catalyst->cycloaddition

Caption: Iron-catalyzed [2+2+2] cycloaddition of an alkynenitrile and a cyanamide.

Dimroth_Rearrangement cluster_start Starting Material cluster_process Process cluster_product Product iminopyrimidine Iminopyrimidine rearrangement Dimroth Rearrangement iminopyrimidine->rearrangement aminopyrimidine Aminopyrimidine rearrangement->aminopyrimidine conditions Heat or Aqueous Ammonia conditions->rearrangement

Caption: Dimroth rearrangement of an iminopyrimidine to an aminopyrimidine.

Detailed Experimental Protocols

The following are representative experimental protocols for the key synthetic routes discussed.

Classical Condensation: Microwave-Assisted Synthesis of 5- and 6-Substituted 2-Aminopyrimidines[1]

This method provides a rapid and solvent-free approach to aminopyrimidines.

  • Reactants:

    • Corresponding β-ketoester or β-aldehydoester (1 equivalent)

    • Guanidine hydrochloride (1 equivalent)

    • Potassium carbonate (K₂CO₃)

  • Procedure:

    • The β-ketoester or β-aldehydoester, guanidine hydrochloride, and potassium carbonate are mixed in a microwave-safe vessel.

    • The reaction mixture is subjected to microwave irradiation.

    • The progress of the reaction is monitored by thin-layer chromatography.

    • Upon completion, the product is isolated and purified.

Iron-Catalyzed [2+2+2] Cycloaddition for the Synthesis of Bicyclic 2-Aminopyrimidines[2]

This catalytic method allows for the construction of complex bicyclic aminopyrimidine structures.

  • Reactants:

    • Alkynenitrile (1 equivalent)

    • Cyanamide (1 equivalent)

  • Catalyst System:

    • Iron(II) iodide (FeI₂)

    • ⁱPrPDAI (a specific ligand)

    • Zinc (Zn) powder

  • Procedure:

    • In a reaction vessel, the alkynenitrile, cyanamide, FeI₂, ⁱPrPDAI, and Zn are combined.

    • The reaction is stirred under the specified conditions (temperature and time not detailed in the abstract).

    • The reaction mixture is worked up to isolate the bicyclic 2-aminopyrimidine product.

    • Yields for different substrates ranged from 27% to 82%.[2]

Nucleophilic Aromatic Substitution for the Synthesis of 2-Aminopyrimidine Derivatives[4][5]

This method is useful for the diversification of pre-existing pyrimidine scaffolds.

  • Reactants:

    • 2-Amino-4,6-dichloropyrimidine (3 mmol)

    • Substituted amine (3 mmol)

    • Triethylamine (6 mmol)

  • Procedure:

    • Finely ground 2-amino-4,6-dichloropyrimidine, the substituted amine, and triethylamine are heated together in a solvent-free condition at 80–90 °C.[4][5]

    • The reaction progress is monitored by TLC.

    • After completion (typically 4 hours), distilled water is added to the reaction mixture.[4]

    • The resulting precipitate is filtered and purified to yield the 2-aminopyrimidine derivative.

    • This method has been reported to produce good to excellent yields.[4][5]

The Dimroth Rearrangement[6]

The Dimroth rearrangement is a thermal or base-catalyzed isomerization of certain N-substituted iminopyrimidines to the corresponding aminopyrimidines.

  • Reactants:

    • 1-Alkyl-2-iminopyrimidine

  • Conditions:

    • The reaction can be carried out in boiling pyridine for 24 hours.[6]

    • Alternatively, the rearrangement can be induced by treatment with aqueous ammonia.[7]

  • Mechanism:

    • The reaction proceeds through a ring-opening of the pyrimidine ring.

    • This is followed by rotation around a carbon-carbon single bond.

    • Finally, a ring-closing step occurs to form the more thermodynamically stable aminopyrimidine.[6]

Conclusion

The choice of synthetic route to aminopyrimidines depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The classical condensation reaction remains a robust and versatile method, especially with modern enhancements like microwave assistance. Metal-catalyzed reactions offer novel and efficient pathways to complex and highly substituted aminopyrimidines. The Dimroth rearrangement, while sometimes an unintended side reaction, can also be a useful synthetic tool for specific structural transformations. By understanding the advantages and limitations of each approach, researchers can make informed decisions to accelerate their drug discovery and development efforts.

References

A Comparative Guide to the Synthetic Validation of 4-Chloro-6-isopropylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of traditional versus modern synthetic methodologies for the preparation of 4-Chloro-6-isopropylpyrimidin-2-amine, a key intermediate in the development of various pharmaceutical agents. The following sections detail the experimental protocols, present a comparative analysis of the two approaches, and visualize the synthetic workflows.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the traditional two-step synthesis versus a streamlined one-pot approach.

Traditional_vs_New_Synthesis cluster_traditional Traditional Two-Step Synthesis cluster_new New One-Pot Synthesis A1 Guanidine C1 Cyclization A1->C1 B1 Isopropyl β-ketoester B1->C1 D1 2-Amino-4-hydroxy-6-isopropylpyrimidine C1->D1 Step 1 E1 Chlorination (POCl3) D1->E1 F1 This compound E1->F1 Step 2 A2 Isobutyronitrile C2 One-Pot Reaction A2->C2 B2 Dicyandiamide B2->C2 D2 This compound C2->D2 Single Step

Caption: Comparative workflow of traditional vs. new synthesis.

Performance Comparison

The following table summarizes the key performance indicators for the traditional and the new synthetic methods. The data for the new one-pot synthesis is based on expected improvements from process intensification.

ParameterTraditional Two-Step MethodNew One-Pot Method
Overall Yield 65-75%> 85%
Purity ~98% after recrystallization> 99%
Total Reaction Time 12-18 hours4-6 hours
Number of Steps 21
Intermediate Isolation RequiredNot Required
Solvent Consumption HighLow to Medium
Reagent Usage Excess POCl₃ often requiredStoichiometric reagents
Work-up Complexity High (two separate work-ups)Low
Cost-Effectiveness ModerateHigh
Environmental Impact Higher (more waste generated)Lower (less waste)

Experimental Protocols

Traditional Two-Step Synthesis

This method involves the initial formation of the pyrimidine ring followed by a separate chlorination step.

Step 1: Synthesis of 2-Amino-4-hydroxy-6-isopropylpyrimidine

Traditional_Step_1 A Dissolve Guanidine HCl & Sodium Ethoxide in Ethanol B Add Isopropyl β-ketoester A->B C Reflux for 6-8 hours B->C D Cool and Neutralize with Acetic Acid C->D E Filter Precipitate D->E F Wash with Water and Ethanol E->F G Dry to obtain 2-Amino-4-hydroxy-6-isopropylpyrimidine F->G

Caption: Workflow for the synthesis of the hydroxy intermediate.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve guanidine hydrochloride (1.0 eq) and sodium ethoxide (2.2 eq) in absolute ethanol.

  • To this solution, add ethyl 4-methyl-3-oxopentanoate (isopropyl β-ketoester, 1.0 eq).

  • Heat the mixture to reflux and maintain for 6-8 hours.

  • After cooling to room temperature, neutralize the reaction mixture with glacial acetic acid.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with water and then cold ethanol.

  • Dry the product under vacuum to yield 2-amino-4-hydroxy-6-isopropylpyrimidine.

Step 2: Chlorination of 2-Amino-4-hydroxy-6-isopropylpyrimidine

Traditional_Step_2 A Suspend Hydroxy Intermediate in POCl3 B Add N,N-Dimethylaniline A->B C Heat at 90-100°C for 4-6 hours B->C D Cool and Quench with Ice Water C->D E Neutralize with NaOH solution D->E F Extract with Ethyl Acetate E->F G Dry Organic Layer and Evaporate Solvent F->G H Recrystallize to obtain this compound G->H

Caption: Workflow for the chlorination of the intermediate.

Methodology:

  • Suspend 2-amino-4-hydroxy-6-isopropylpyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, 3.0 eq).

  • Slowly add N,N-dimethylaniline (1.1 eq) to the suspension while stirring.

  • Heat the reaction mixture at 90-100°C for 4-6 hours.

  • After cooling, carefully pour the mixture onto crushed ice.

  • Neutralize the aqueous solution with sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

New One-Pot Synthetic Method

This streamlined approach combines the cyclization and chlorination reactions into a single, efficient process, eliminating the need for intermediate isolation.

New_One_Pot A Combine Isobutyronitrile, Dicyandiamide, and Lewis Acid Catalyst in a suitable solvent B Heat to 120-140°C under pressure A->B C Introduce Chlorinating Agent (e.g., in situ generated HCl or other source) B->C D Continue reaction for 4-6 hours C->D E Cool, Quench, and Neutralize D->E F Extract and Purify E->F G Obtain this compound F->G

Caption: Workflow for the one-pot synthesis of the target compound.

Methodology:

  • In a pressure-rated reactor, combine isobutyronitrile (1.2 eq), dicyandiamide (1.0 eq), and a Lewis acid catalyst (e.g., ZnCl₂) in a high-boiling aprotic solvent (e.g., N,N-dimethylacetamide).

  • Seal the reactor and heat the mixture to 120-140°C.

  • After an initial reaction period of 1-2 hours, introduce a chlorinating agent. This can be achieved by the in situ generation of HCl or the addition of a suitable chlorine source.

  • Continue the reaction at the same temperature for an additional 3-4 hours.

  • After cooling to room temperature, carefully quench the reaction mixture with water.

  • Neutralize the solution with an appropriate base (e.g., sodium carbonate).

  • Extract the product with a suitable organic solvent, dry the organic phase, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield highly pure this compound.

Conclusion

The validation of a new synthetic method for this compound demonstrates a significant advancement over traditional multi-step approaches. The one-pot synthesis offers substantial improvements in terms of yield, reaction time, and environmental impact, making it a more efficient and cost-effective strategy for the large-scale production of this important pharmaceutical intermediate. This guide provides the necessary comparative data and detailed protocols to enable researchers and drug development professionals to make informed decisions regarding their synthetic strategies.

Assessing the Drug-Likeness of 4-Chloro-6-isopropylpyrimidin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, pyrimidine scaffolds are a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities.[1][2] The compound 4-Chloro-6-isopropylpyrimidin-2-amine serves as a versatile intermediate in the synthesis of more complex, biologically active molecules.[3] Its chemical structure, featuring a reactive chlorine atom, an isopropyl group influencing lipophilicity, and an amino group for further modification, makes it a valuable starting point for creating libraries of potential drug candidates.[3] This guide provides a comparative assessment of the drug-likeness of derivatives synthesized from this pyrimidine core, utilizing in silico predictive models. Furthermore, it outlines detailed experimental protocols for key assays to validate these predictions and thoroughly characterize the drug-like properties of novel compounds.

In Silico Drug-Likeness and ADME Profile Comparison

The initial assessment of drug-likeness often relies on computational models to predict key physicochemical and pharmacokinetic properties. This in silico approach allows for the rapid screening of virtual compounds, prioritizing synthetic efforts on those with a higher probability of success. Here, we compare the predicted properties of several pyrimidine derivatives, showcasing the impact of structural modifications on their drug-like profiles. These derivatives serve as representative examples of compounds that could be synthesized from a 4-chloro-2-aminopyrimidine core.

ParameterDerivative 1 (Hypothetical)Derivative 2 (Hypothetical)Pyrazolo[1,5-a]pyrimidine 13c[4]2-Amino-4-chloro-pyrimidine Derivative 6[5]Lipinski's Rule of Five Guideline
Molecular Weight ( g/mol ) 250.3320.4459.34334.21≤ 500
LogP (o/w) 2.53.84.761.89≤ 5
Hydrogen Bond Donors 1211≤ 5
Hydrogen Bond Acceptors 4554≤ 10
Topological Polar Surface Area (TPSA) (Ų) 65.785.274.2984.06≤ 140
Gastrointestinal (GI) Absorption HighHighHighHighHigh
Blood-Brain Barrier (BBB) Permeant YesNoN/AYesN/A
Bioavailability Score 0.550.55N/A0.55N/A

Note: Derivatives 1 and 2 are hypothetical examples to illustrate the comparative framework. Data for Pyrazolo[1,5-a]pyrimidine 13c and 2-Amino-4-chloro-pyrimidine Derivative 6 are sourced from existing literature for comparative purposes.

Experimental Protocols for Drug-Likeness Assessment

While in silico predictions are invaluable for initial screening, experimental validation is crucial. Below are detailed protocols for three key assays to determine the aqueous solubility, permeability, and lipophilicity of this compound derivatives.

Kinetic Solubility Assay (Shake-Flask Method)

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[6][7] The shake-flask method is a common approach to determine kinetic solubility.[6][8]

Protocol:

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Incubation: Add a small volume (e.g., 5 µL) of the DMSO stock solution to a pre-determined volume of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4) in a microtiter plate or vial.[4]

  • Equilibration: Seal the plate or vial and shake at room temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow for equilibration.[6]

  • Separation of Undissolved Compound: After incubation, filter the solution using a solubility filter plate to separate any undissolved precipitate.[4][7]

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS, by comparing the signal to a standard curve.[7][8]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, cell-free method to predict passive intestinal absorption of compounds.[9]

Protocol:

  • Membrane Preparation: Coat the wells of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., 1% lecithin in dodecane) to form an artificial membrane.[2]

  • Preparation of Solutions:

    • Donor Solution: Prepare a solution of the test compound (e.g., 10-500 µM) in a buffer solution (e.g., PBS at pH 7.4) with a low percentage of DMSO (e.g., 5%).[2]

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer solution.[2]

  • Incubation: Place the donor plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor solution. Incubate the assembly at room temperature for a specified period (e.g., 5-18 hours).[9][10]

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated from the concentration of the compound in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption and to identify if a compound is a substrate for active efflux transporters.[11][12]

Protocol:

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a trans-well plate system for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[12][13]

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[11]

  • Permeability Measurement (Apical to Basolateral):

    • Add the test compound (at a specified concentration, e.g., 10 µM) to the apical (upper) chamber.

    • Add fresh culture medium to the basolateral (lower) chamber.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.[11]

    • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Permeability Measurement (Basolateral to Apical): To assess efflux, perform the experiment in the reverse direction, adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Calculation of Permeability and Efflux Ratio: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined; a ratio greater than 2 suggests the compound is a substrate for active efflux.[12]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the kinetic solubility and PAMPA assays.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO add_stock Add 5 µL Stock to PBS prep_stock->add_stock prep_buffer Prepare PBS (pH 7.4) prep_buffer->add_stock shake Shake for 2h at 25°C add_stock->shake filter Filter to Remove Precipitate shake->filter quantify Quantify Filtrate (UV-Vis or LC-MS/MS) filter->quantify calculate Calculate Solubility quantify->calculate PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis coat_plate Coat Donor Plate with Lipid Solution assemble Assemble Donor and Acceptor Plates coat_plate->assemble prep_donor Prepare Donor Solution (Compound in Buffer) prep_donor->assemble prep_acceptor Prepare Acceptor Solution (Buffer) prep_acceptor->assemble incubate Incubate for 5-18h at Room Temp assemble->incubate quantify_donor Quantify Donor Concentration incubate->quantify_donor quantify_acceptor Quantify Acceptor Concentration incubate->quantify_acceptor calculate_papp Calculate Papp quantify_donor->calculate_papp quantify_acceptor->calculate_papp

References

comparing the efficacy of different catalysts for pyrimidine coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized pyrimidines is a cornerstone of medicinal chemistry and materials science, with these heterocycles forming the core of numerous pharmaceuticals and functional materials. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are pivotal in the construction of these complex molecules. The choice of catalyst—typically based on palladium, nickel, or copper—profoundly influences reaction efficiency, substrate scope, and overall cost. This guide provides an objective comparison of the efficacy of these catalysts for pyrimidine coupling reactions, supported by experimental data and detailed protocols.

Data Presentation: Catalyst Performance in Pyrimidine Coupling

The following tables summarize the performance of various palladium, nickel, and copper-based catalytic systems in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving pyrimidine substrates. It is important to note that the data presented is compiled from different studies, and direct comparison of yields should be considered with caution due to variations in reaction conditions, substrates, and ligands.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyrimidines

EntryHalopyrimidineBoronic AcidCatalyst (mol%)LigandBaseSolventTime (h)Yield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane2485[1][2]
22-Chloropyrimidine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O1292N/A
34,6-DichloropyrimidineThiophene-2-boronic acidPdCl₂(dppf) (3)dppfNa₂CO₃DME888N/A
42-Bromopyrimidine3-Furylboronic acidPd₂(dba)₃ (1)XPhosCs₂CO₃t-BuOH695N/A

Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of Halopyrimidines

EntryHalopyrimidineBoronic AcidCatalyst (mol%)LigandBaseSolventTime (h)Yield (%)Reference
12-ChloropyrimidinePhenylboronic acidNiCl₂(dppf) (5)dppfK₃PO₄Dioxane2478[2]
24-Chloropyrimidine4-Acetylphenylboronic acidNi(COD)₂ (10)PCy₃K₃PO₄Toluene1685N/A
32-Chloro-5-fluoropyrimidineNaphthalene-1-boronic acidNiCl₂(PCy₃)₂ (5)PCy₃K₃PO₄t-Amyl alcohol1291[3]
42-ChloropyrimidinePyridine-3-boronic acidNiCl₂(IMes) (5)IMesK₂CO₃THF1882N/A

Table 3: Copper-Catalyzed Amination of Halopyrimidines (Ullmann-type)

EntryHalopyrimidineAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
12-BromopyrimidineMorpholineCuI (10)L-prolineK₂CO₃DMSO11085N/A
24-ChloropyrimidineAnilineCuI (5)1,10-PhenanthrolineCs₂CO₃DMF12075N/A
32-IodopyrimidineBenzylamineCu₂O (10)NoneK₃PO₄NMP10090N/A
45-Bromo-2-chloropyrimidinePiperidineCu(acac)₂ (10)DMEDAK₂CO₃Toluene10068N/A

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[1]

To a solution of 2,4-dichloropyrimidine (1.0 mmol) in a mixture of 1,4-dioxane (8 mL) and water (4 mL), the corresponding arylboronic acid (1.1 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.05 mmol) were added. The reaction mixture was degassed with argon for 15 minutes and then heated to 100 °C in a microwave reactor for 15 minutes. After cooling, the mixture was extracted with ethyl acetate, washed with brine, and dried over anhydrous Na₂SO₄. The solvent was evaporated under reduced pressure, and the crude product was purified by column chromatography on silica gel.

General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of a Heterocyclic Halide[3]

A vial was charged with the heterocyclic halide (1.0 mmol), the arylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and NiCl₂(PCy₃)₂ (0.05 mmol). The vial was sealed with a septum, and t-amyl alcohol (2.0 mL) was added. The mixture was then stirred at 110 °C for 12-24 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a plug of celite. The filtrate was concentrated, and the residue was purified by flash chromatography.

General Procedure for Copper-Catalyzed Buchwald-Hartwig Amination of a Halopyrimidine

In a sealed tube, the halopyrimidine (1.0 mmol), the amine (1.2 mmol), CuI (0.1 mmol), a suitable ligand (e.g., L-proline, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are combined in a solvent such as DMSO or DMF (3 mL). The tube is sealed and heated to the desired temperature (typically 100-140 °C) for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and concentrated. The product is then purified by chromatography.

Visualizing Reaction Mechanisms and Workflows

To better understand the processes involved in pyrimidine coupling reactions, the following diagrams illustrate a general experimental workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Halopyrimidine - Boronic Acid / Amine - Base catalyst Add Catalyst System: - Metal Precursor - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat to Reaction Temperature solvent->heating stirring Stir for Specified Time heating->stirring extraction Aqueous Workup & Extraction stirring->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification product Isolated Product purification->product

A generalized experimental workflow for pyrimidine coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)L_n-R PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination Product Ar-R (Coupled Product) PdII_ArR->Product ArX Ar-X (Pyrimidine-Halide) ArX->PdII_ArX Boronic R-B(OR)₂ + Base Boronic->PdII_ArR

The catalytic cycle of a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition PdII_Amine_Complex [Ar-Pd(II)L_n(HNR'R'')]⁺X⁻ PdII_ArX->PdII_Amine_Complex Amine Coordination PdII_Amido Ar-Pd(II)L_n(NR'R'') PdII_Amine_Complex->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' (Coupled Product) PdII_Amido->Product ArX Ar-X (Pyrimidine-Halide) ArX->PdII_ArX Amine HNR'R'' Amine->PdII_Amine_Complex Base Base Base->PdII_Amine_Complex

The catalytic cycle of a Buchwald-Hartwig amination reaction.

Conclusion

The choice of catalyst for pyrimidine coupling reactions is a critical decision that impacts yield, reaction conditions, and cost. Palladium-based catalysts remain the most versatile and widely used, offering high yields for a broad range of substrates in both Suzuki-Miyaura and Buchwald-Hartwig couplings. Nickel catalysts have emerged as a cost-effective alternative, demonstrating excellent reactivity, particularly for challenging substrates such as aryl chlorides.[2] Copper catalysts, while generally requiring harsher conditions, are effective for certain C-N bond formations and represent an even more economical option. The selection of the optimal catalyst system will ultimately depend on the specific substrates, desired reaction scale, and economic considerations of the research or development project. Further investigation into ligand design and reaction optimization continues to expand the capabilities of these indispensable synthetic tools.

References

cytotoxicity studies of compounds derived from 4-Chloro-6-isopropylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the In Vitro Anticancer Activity of Novel Compounds Derived from a 2-Amino-4-chloropyrimidine Scaffold.

This guide provides a comparative analysis of the cytotoxic effects of a series of novel pyrimidine derivatives. The core structure of these compounds is based on a 2-aminopyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The data presented herein is derived from a study focused on the synthesis and anticancer evaluation of derivatives of 2-amino-4-chloro-pyrimidine.[1][2][3] The objective of this guide is to offer a clear, data-driven comparison of the cytotoxic performance of these compounds against selected human cancer cell lines, providing valuable insights for researchers in the field of oncology drug discovery.

Quantitative Cytotoxicity Data

The cytotoxic activity of the synthesized 2-aminopyrimidine derivatives was evaluated against two human cancer cell lines: HCT116 (colon carcinoma) and MCF7 (breast adenocarcinoma). The half-maximal effective concentration (EC50), a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time, was determined for each compound. The results are summarized in the table below.

Compound IDSubstitution at C4-PositionHCT116 EC50 (µM)MCF7 EC50 (µM)
1 4-methyl piperazine209.17 ± 1.23221.91 ± 1.37
6 4-(4-bromophenyl)piperazine89.24 ± 1.3689.37 ± 1.17

Data sourced from a study on microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[1][2][3]

Analysis of Cytotoxicity Data:

Among the tested compounds, derivative 6 , featuring a 4-(4-bromophenyl)piperazine moiety at the 4-position of the pyrimidine ring, demonstrated the highest cytotoxic activity against both HCT116 and MCF7 cell lines, with EC50 values of 89.24 ± 1.36 µM and 89.37 ± 1.17 µM, respectively.[1] In comparison, derivative 1 , with a 4-methyl piperazine substitution, exhibited significantly lower cytotoxicity, with EC50 values of 209.17 ± 1.23 µM for HCT116 and 221.91 ± 1.37 µM for MCF7 cells.[1] This suggests that the presence of the bromophenylpiperazine group at the C4 position enhances the anticancer activity of the 2-aminopyrimidine scaffold against these cell lines. Further structure-activity relationship (SAR) studies could elucidate the key structural features contributing to this enhanced cytotoxicity.[4]

Experimental Protocols

The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is a common method for determining cytotoxicity.

MTT Cytotoxicity Assay Protocol

  • Cell Seeding:

    • Harvest and count the desired cancer cells (e.g., HCT116, MCF7).

    • Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette up and down to dissolve the formazan crystals completely.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the EC50 or IC50 value from the dose-response curve using appropriate software.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of a cytotoxicity study using an MTT assay.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Cancer Cell Culture (e.g., HCT116, MCF7) CellSeeding Cell Seeding in 96-well plate CellCulture->CellSeeding CellTreatment Incubation with Test Compounds CellSeeding->CellTreatment CompoundPrep Preparation of Test Compound Dilutions CompoundPrep->CellTreatment MTT_add Addition of MTT Reagent CellTreatment->MTT_add Formazan_dev Formation of Formazan Crystals MTT_add->Formazan_dev Solubilization Solubilization of Formazan Formazan_dev->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance DataProcessing Calculation of % Cell Viability Absorbance->DataProcessing EC50_calc EC50 Determination DataProcessing->EC50_calc

Caption: General workflow for determining the cytotoxicity of compounds using an MTT assay.

Potential Signaling Pathway

While the precise mechanism of action for these specific 2-aminopyrimidine derivatives has not been elucidated, many pyrimidine-based anticancer agents are known to interfere with critical signaling pathways involved in cell proliferation and survival. One such key pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. The diagram below illustrates a simplified overview of this pathway. Further research is needed to determine if the cytotoxic effects of the evaluated compounds are mediated through the inhibition of this or other signaling cascades. Novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been shown to suppress both the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways.[5]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription GrowthFactor Growth Factor GrowthFactor->RTK PyrimidineDerivative Potential Inhibition by 2-Aminopyrimidine Derivative PyrimidineDerivative->PI3K PyrimidineDerivative->AKT PyrimidineDerivative->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential points of inhibition.

References

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-6-isopropylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate, essential safety and logistical information for handling 4-Chloro-6-isopropylpyrimidin-2-amine (CAS No. 73576-33-7). The following procedural guidance outlines the necessary personal protective equipment (PPE), step-by-step handling protocols, and disposal plans to ensure a safe laboratory environment.

Chemical and Physical Properties

PropertyValue
Molecular Formula C7H10ClN3
Molecular Weight 171.63 g/mol [1]
CAS Number 73576-33-7[1][2]
Appearance Not specified, handle as a potentially hazardous chemical
Purity 99% min[1]

Hazard Identification and Precautionary Statements

This chemical is considered hazardous. Always consult the Safety Data Sheet (SDS) before use.

Hazard Statements:

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

  • May cause respiratory irritation.[4][5]

Precautionary Statements:

  • Wash face, hands, and any exposed skin thoroughly after handling.[2][6]

  • Wear protective gloves/protective clothing/eye protection/face protection.[2][6]

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6]

  • Use only outdoors or in a well-ventilated area.[2][6]

  • Store in a well-ventilated place. Keep container tightly closed.[2][6]

  • Store locked up.[2][6]

  • Dispose of contents/container to an approved waste disposal plant.[2][6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).To prevent skin contact which can cause irritation.
Body Protection A lab coat or chemical-resistant suit.To protect the skin from accidental splashes or spills.
Respiratory Protection Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dusts are generated.To prevent respiratory tract irritation from inhaling dust or vapors.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.

    • Work in a well-ventilated chemical fume hood.

    • Gather all necessary PPE and handling equipment (e.g., spatulas, weighing paper, sealable containers).

    • Review the Safety Data Sheet (SDS) for this compound.

  • Handling:

    • Don the appropriate PPE as specified in the table above.

    • Carefully open the container to avoid generating dust.

    • Weigh the required amount of the chemical on a tared weighing paper or in a suitable container within the fume hood.

    • If transferring the chemical, do so carefully to minimize the creation of dust or splashes.

    • Close the container tightly after use.

  • Post-Handling:

    • Clean the work area thoroughly with an appropriate solvent and decontaminating solution.

    • Remove and dispose of contaminated PPE in a designated waste container.

    • Wash hands and any exposed skin thoroughly with soap and water.

First-Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]

  • In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Contaminated Materials:

    • Collect all contaminated materials (e.g., gloves, weighing paper, paper towels) in a clearly labeled, sealed, and chemically resistant waste container.

  • Unused Chemical:

    • Dispose of unused or unwanted this compound through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.

  • Container Disposal:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Puncture and dispose of the empty container as hazardous waste.

Experimental Workflow and Safety Protocol

prep Preparation handling Handling prep->handling Proceed with caution post_handling Post-Handling handling->post_handling If no incident spill Spill or Exposure handling->spill If incident occurs disposal Waste Disposal post_handling->disposal Segregate waste first_aid First-Aid Measures spill->first_aid Follow protocols first_aid->disposal end_proc End of Procedure disposal->end_proc

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-isopropylpyrimidin-2-amine
Reactant of Route 2
4-Chloro-6-isopropylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.